molecular formula C9H10O4 B155855 2-(2-Methoxyphenoxy)acetic acid CAS No. 1878-85-9

2-(2-Methoxyphenoxy)acetic acid

Cat. No.: B155855
CAS No.: 1878-85-9
M. Wt: 182.17 g/mol
InChI Key: IHONYPFTXGQWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenoxy)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.
The exact mass of the compound (2-Methoxyphenoxy)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5165. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Glycolates - Phenoxyacetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-7-4-2-3-5-8(7)13-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHONYPFTXGQWAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075153
Record name (2-Methoxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1878-85-9
Record name 2-(2-Methoxyphenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1878-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guaiacoxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001878859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1878-85-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5165
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-Methoxyphenoxy)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5075153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-methoxyphenoxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.934
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2-METHOXYPHENOXY)ACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XVZ1X365A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-(2-Methoxyphenoxy)acetic Acid (CAS 1878-85-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyphenoxy)acetic acid, also known as guaiacoxyacetic acid, is an organic compound with the CAS number 1878-85-9. Structurally, it is a derivative of phenoxyacetic acid, a class of compounds known for their biological activities, particularly as herbicides and plant growth regulators. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an analysis of its biological activity and mechanism of action, drawing from available scientific literature.

Chemical and Physical Properties

This compound is a solid at room temperature with a melting point of approximately 123 °C.[1] It is characterized by a methoxy group at the ortho position of the phenoxy ring, which influences its chemical properties and biological interactions. A summary of its key properties is presented in Table 1.

PropertyValueReference
CAS Number 1878-85-9[1]
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [1]
IUPAC Name This compound[2]
Synonyms Guaiacoxyacetic acid, (o-Methoxyphenoxy)acetic acid[2]
Melting Point 123 °C[1]
Appearance Solid
SMILES COC1=CC=CC=C1OCC(=O)O[2]
InChIKey IHONYPFTXGQWAX-UHFFFAOYSA-N[2]

Synthesis

The primary method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetate by the phenoxide ion of 2-methoxyphenol (guaiacol).

Synthesis Workflow

Synthesis_Workflow Guaiacol 2-Methoxyphenol (Guaiacol) Phenoxide 2-Methoxyphenoxide Guaiacol->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide Reaction Williamson Ether Synthesis (Nucleophilic Substitution) Phenoxide->Reaction Chloroacetate Sodium Chloroacetate Chloroacetate->Reaction Intermediate Sodium 2-(2-Methoxyphenoxy)acetate Reaction->Intermediate Acidification Acidification (e.g., HCl) Intermediate->Acidification Product This compound Acidification->Product Purification Purification (Recrystallization) Product->Purification Final_Product Pure Product Purification->Final_Product

A generalized workflow for the synthesis of this compound.
Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound based on the Williamson ether synthesis methodology.

Materials:

  • 2-Methoxyphenol (Guaiacol)

  • Sodium chloroacetate

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Water

  • Activated charcoal

Procedure:

  • Preparation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific molar equivalent of 2-methoxyphenol in an appropriate volume of ethanol.

  • Addition of Base: To the stirred solution, add an equimolar amount of sodium hydroxide dissolved in a minimal amount of water. The mixture is stirred until the 2-methoxyphenol is completely converted to its sodium salt (sodium 2-methoxyphenoxide).

  • Reaction with Chloroacetate: An equimolar amount of sodium chloroacetate is then added to the reaction mixture.

  • Reflux: The reaction mixture is heated to reflux and maintained at this temperature for a specified period (typically several hours) to ensure the completion of the nucleophilic substitution reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Acidification: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is dissolved in water. The aqueous solution is then acidified to a pH of 1-2 with dilute hydrochloric acid, leading to the precipitation of the crude this compound.

  • Purification: The crude product is collected by filtration and washed with cold water. For further purification, the crude solid is recrystallized from a suitable solvent system, such as ethanol-water. Decolorization with activated charcoal may be necessary to obtain a pure, colorless product.

  • Drying and Characterization: The purified crystals are dried under vacuum. The final product can be characterized by determining its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. A study reported a yield of 63% for this synthesis.[3]

Biological Activity and Applications

This compound belongs to the phenoxyacetic acid class of compounds, which are well-known for their herbicidal and plant growth-regulating properties. These compounds act as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).

Herbicidal and Plant Growth Regulatory Activity

Research has shown that guaiacoxyacetic acid exhibits phytotoxic and cytotoxic activities.[4] In a study comparing its effects on the monocot Sorghum bicolor and the dicot Lactuca sativa, it was found to inhibit the development of both species.[3] This suggests a broad-spectrum herbicidal potential. The introduction of the -CH₂COOH group to guaiacol potentiates its herbicidal action.[3]

The herbicidal effect of phenoxyacetic acids is generally more pronounced in dicotyledonous (broadleaf) plants, leading to uncontrolled and disorganized growth that ultimately results in plant death.[3]

Table 2: Biological Activity Data Summary

AssayOrganismConcentrationObserved EffectReference
Phytotoxicity AssayLactuca sativa3 mmol L⁻¹Phytotoxic and cytotoxic activities observed.[5]
Phytotoxicity AssaySorghum bicolor3 mmol L⁻¹Phytotoxic and cytotoxic activities observed.[5]
Mitotic IndexLactuca sativa1.5 mmol L⁻¹28.53% reduction in the mitotic index.[4]
Mechanism of Action

The mechanism of action of phenoxyacetic acid herbicides involves their function as synthetic auxins. These molecules bind to auxin receptors in plant cells, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of F-box proteins.

Mechanism_of_Action cluster_0 Normal Auxin Signaling cluster_1 Action of this compound IAA IAA (Auxin) TIR1_AFB TIR1/AFB Receptor IAA->TIR1_AFB Binds SCF_Complex SCF Complex TIR1_AFB->SCF_Complex Forms complex with Aux_IAA Aux/IAA Repressor Aux_IAA->SCF_Complex Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF ARF (Auxin Response Factor) Aux_IAA->ARF Represses SCF_Complex->Aux_IAA Ubiquitination Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Normal_Growth Regulated Growth Auxin_Genes->Normal_Growth MPA This compound TIR1_AFB_2 TIR1/AFB Receptor MPA->TIR1_AFB_2 Binds (Mimics IAA) SCF_Complex_2 SCF Complex TIR1_AFB_2->SCF_Complex_2 Forms complex with Aux_IAA_2 Aux/IAA Repressor Aux_IAA_2->SCF_Complex_2 Proteasome_2 26S Proteasome Aux_IAA_2->Proteasome_2 Continuous Degradation ARF_2 ARF (Auxin Response Factor) Aux_IAA_2->ARF_2 Repression is lifted SCF_Complex_2->Aux_IAA_2 Continuous Ubiquitination Auxin_Genes_2 Auxin-Responsive Genes ARF_2->Auxin_Genes_2 Over-activates Uncontrolled_Growth Uncontrolled Growth & Plant Death Auxin_Genes_2->Uncontrolled_Growth

Proposed mechanism of action for this compound as a synthetic auxin.

The binding of the synthetic auxin to the TIR1/AFB receptor promotes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. This interaction targets the Aux/IAA proteins for ubiquitination by the SCF (Skp1-Cullin-F-box) complex and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressors leads to the de-repression of Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The over-activation of these genes results in the uncontrolled cell division and elongation that is characteristic of the herbicidal effects of synthetic auxins.

Safety and Handling

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Table 3: GHS Hazard Information

Hazard CodeClassification
H302Acute toxicity, oral (Category 4)
H315Skin corrosion/irritation (Category 2)
H319Serious eye damage/eye irritation (Category 2A)
H335Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with skin or eyes, rinse immediately with plenty of water. If swallowed, seek medical attention.

Conclusion

This compound is a synthetically accessible compound with demonstrated herbicidal and cytotoxic properties. Its mechanism of action is consistent with that of other phenoxyacetic acid herbicides, acting as a synthetic auxin to disrupt normal plant growth processes. The detailed information on its synthesis, properties, and biological activity provided in this guide serves as a valuable resource for researchers in the fields of agricultural science, plant biology, and medicinal chemistry. Further research could explore the development of this compound as a potential selective herbicide and investigate its broader toxicological profile.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(2-Methoxyphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyphenoxy)acetic acid, also known as guaiacoxyacetic acid, is an organic compound with potential applications in various scientific fields, including pharmaceutical research. A thorough understanding of its physicochemical properties is fundamental for its application in drug design, formulation development, and toxicological assessment. These properties govern the compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details relevant experimental protocols for their determination, and presents a generalized workflow for its physicochemical characterization.

Core Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the table below. It is important to note that while some experimental data is available, other values are based on computational predictions and should be confirmed through empirical testing for critical applications.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms Guaiacoxyacetic acid, (o-Methoxyphenoxy)acetic acidPubChem[1]
CAS Number 1878-85-9PubChem[1]
Molecular Formula C₉H₁₀O₄PubChem[1]
Molecular Weight 182.17 g/mol PubChem[1]
Melting Point 122-124 °C(No direct citation, commonly available from suppliers)
Boiling Point Not experimentally determined (Predicted: >200 °C)N/A
Aqueous Solubility Sparingly soluble(Inferred from structure)
pKa ~3-4 (Predicted)(Based on carboxylic acid functional group)
LogP 1.3 (Predicted)(Based on computational models)

Experimental Protocols

Accurate determination of physicochemical properties is crucial for research and development. Below are detailed, generalized methodologies for the experimental determination of the key properties of this compound.

Determination of Melting Point

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • A small sample of this compound is finely ground using a mortar and pestle.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate (e.g., 10 °C/minute) for an initial approximate determination.

  • The determination is repeated with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/minute.

  • The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range.[2][3][4][5]

Determination of Aqueous Solubility

Principle: The equilibrium solubility of a compound in a particular solvent at a given temperature is determined by preparing a saturated solution and quantifying the concentration of the dissolved solute.

Apparatus:

  • Scintillation vials or glass flasks with screw caps

  • Constant temperature shaker or incubator

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • An excess amount of this compound is added to a known volume of purified water (e.g., 10 mg in 10 mL) in a glass vial.

  • The vial is sealed and agitated in a constant temperature shaker (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully removed.

  • The aliquot is centrifuged to remove any undissolved solid particles.

  • The concentration of this compound in the clear supernatant is determined using a validated HPLC method.

  • The solubility is expressed in units such as mg/mL or mol/L.[6][7][8]

Determination of Acid Dissociation Constant (pKa)

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which the ionized and un-ionized forms of the compound are present in equal concentrations. Potentiometric titration is a common method for its determination.

Apparatus:

  • pH meter with a calibrated electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

Procedure:

  • A known amount of this compound is accurately weighed and dissolved in a known volume of deionized water. A co-solvent such as methanol or ethanol may be used if the aqueous solubility is low.

  • The solution is placed in a beaker with a stir bar, and the initial pH is recorded.

  • The standardized NaOH solution is added in small, precise increments from the burette.

  • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of NaOH added.

  • The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.[9][10][11][12]

Determination of Octanol-Water Partition Coefficient (LogP)

Principle: The LogP value is a measure of the lipophilicity of a compound. It is the logarithm of the ratio of the concentrations of the un-ionized compound in the octanol and aqueous phases of a two-phase system at equilibrium. The shake-flask method is the traditional approach.

Apparatus:

  • Separatory funnel or screw-capped centrifuge tubes

  • Mechanical shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

  • n-Octanol and purified water, mutually saturated

Procedure:

  • n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

  • A known amount of this compound is dissolved in either the octanol-saturated water or water-saturated octanol.

  • A known volume of this solution is placed in a separatory funnel or centrifuge tube, and a known volume of the other phase is added.

  • The mixture is shaken gently for a sufficient time (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.

  • The mixture is then centrifuged to ensure complete phase separation.

  • The concentration of the compound in both the aqueous and octanol phases is determined using a suitable analytical technique like UV-Vis spectroscopy or HPLC.

  • The partition coefficient (P) is calculated as P = [Concentration in Octanol] / [Concentration in Water].

  • The LogP is then calculated as the base-10 logarithm of P.[13][14][15][16]

Visualizations

Experimental Workflow for Physicochemical Characterization

experimental_workflow start Start: This compound Sample mp Melting Point Determination (Capillary Method) start->mp sol Aqueous Solubility (Shake-Flask Method) start->sol pka pKa Determination (Potentiometric Titration) start->pka logp LogP Determination (Shake-Flask Method) start->logp data_analysis Data Analysis and Property Tabulation mp->data_analysis sol->data_analysis pka->data_analysis logp->data_analysis report Final Report: Physicochemical Profile data_analysis->report

Caption: General experimental workflow for physicochemical characterization.

Biological Activity Context

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound, along with standardized protocols for their experimental determination. The presented data and methodologies are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development. Accurate characterization of these fundamental properties is a critical first step in unlocking the full potential of this compound in various scientific and industrial applications.

References

2-(2-Methoxyphenoxy)acetic acid molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, formula, physicochemical properties, synthesis, and analysis of 2-(2-Methoxyphenoxy)acetic acid. The information is intended to support research and development activities involving this compound.

Core Molecular Information

This compound, also known as Guaiacoxyacetic acid, is an organic compound with the molecular formula C9H10O4[1][2]. Its structure consists of an acetic acid group linked to a guaiacol (2-methoxyphenol) moiety via an ether bond.

Molecular Structure:

2D structure of this compound

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name This compound[1]
Molecular Formula C9H10O4[1][2]
Molecular Weight 182.17 g/mol [1]
CAS Number 1878-85-9[1]
Synonyms Guaiacoxyacetic acid, (o-Methoxyphenoxy)acetic acid[1]

Physicochemical Properties

Table 2: Physicochemical Data

PropertyValueSource
Melting Point 152 °C (for the related compound 2-(2-(methoxycarbonyl)phenoxy)acetic acid)[3]ChemicalBook[3]
Boiling Point 359.4 ± 17.0 °C (Predicted)ChemicalBook[3]
pKa 3.03 ± 0.10 (Predicted)ChemicalBook[3]
Density 1.293 ± 0.06 g/cm³ (Predicted)ChemicalBook[3]

Experimental Protocols

Synthesis via Williamson Ether Synthesis

A common and effective method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of guaiacol (2-methoxyphenol) to form a phenoxide, which then acts as a nucleophile to displace a halide from chloroacetic acid.

Reaction Scheme:

Guaiacol + Chloroacetic Acid → this compound

Experimental Procedure (Adapted from similar Williamson Ether Syntheses)[4][5][6]:

  • Deprotonation of Guaiacol:

    • In a round-bottom flask, dissolve guaiacol in a suitable solvent such as water or ethanol.

    • Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution while stirring. The amount of base should be equimolar to the guaiacol.

    • Continue stirring until the guaiacol is completely deprotonated, forming the sodium or potassium guaiacolate salt.

  • Nucleophilic Substitution:

    • To the solution of the guaiacolate salt, add an aqueous solution of chloroacetic acid.

    • Heat the reaction mixture to reflux for a specified period, typically 30-60 minutes, to facilitate the SN2 reaction.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the solution with a strong acid, such as hydrochloric acid (HCl), until the pH is acidic. This will protonate the carboxylate to form the carboxylic acid and precipitate the product.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the crude product by vacuum filtration.

  • Purification:

    • Recrystallize the crude this compound from a suitable solvent, such as hot water, to obtain the purified product.

    • Dry the purified crystals under vacuum.

Diagram 1: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_workup Product Isolation & Purification guaiacol Guaiacol deprotonation Deprotonation of Guaiacol (forms Guaiacolate) guaiacol->deprotonation chloroacetic_acid Chloroacetic Acid sn2_reaction SN2 Reaction with Chloroacetic Acid chloroacetic_acid->sn2_reaction base Strong Base (e.g., NaOH) base->deprotonation deprotonation->sn2_reaction Guaiacolate Intermediate acidification Acidification (Precipitation) sn2_reaction->acidification filtration Vacuum Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization Crude Product drying Drying recrystallization->drying product Pure this compound drying->product

Caption: Workflow for the synthesis of this compound.

Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The purity and concentration of this compound can be determined using RP-HPLC.

Protocol Outline:

  • Column: A standard C18 reverse-phase column is suitable for this analysis.

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility) to ensure the analyte is in its protonated form.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the aromatic ring is appropriate.

  • Quantification: A calibration curve is constructed by injecting known concentrations of a pure standard of this compound. The concentration of the sample is then determined by comparing its peak area to the calibration curve.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of this compound will exhibit characteristic signals corresponding to the different types of protons in the molecule.

  • Aromatic Protons: Signals in the aromatic region (typically 6.8-7.2 ppm) corresponding to the four protons on the benzene ring.

  • Methoxy Protons: A singlet around 3.8 ppm integrating to three protons, corresponding to the -OCH3 group.

  • Methylene Protons: A singlet around 4.6 ppm integrating to two protons, corresponding to the -O-CH2-COOH group.

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically >10 ppm), which may be exchangeable with D2O.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm-1.

  • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1750 cm-1.

  • C-O Stretch (Ether and Carboxylic Acid): Bands in the region of 1000-1300 cm-1.

  • C-H Stretch (Aromatic and Aliphatic): Bands around 2850-3100 cm-1.

  • C=C Stretch (Aromatic): Bands in the region of 1450-1600 cm-1.

Diagram 2: Analytical Workflow

Analytical_Workflow cluster_hplc RP-HPLC Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy sample This compound Sample hplc_prep Prepare Mobile Phase and Sample Solution sample->hplc_prep nmr_prep Dissolve in Deuterated Solvent sample->nmr_prep ir_prep Prepare Sample (e.g., KBr pellet) sample->ir_prep hplc_injection Inject Sample onto C18 Column hplc_prep->hplc_injection hplc_detection UV Detection hplc_injection->hplc_detection hplc_quant Quantify using Calibration Curve hplc_detection->hplc_quant purity Purity Assessment hplc_quant->purity nmr_acq Acquire 1H and 13C Spectra nmr_prep->nmr_acq nmr_interp Spectral Interpretation nmr_acq->nmr_interp structure Structural Confirmation nmr_interp->structure ir_acq Acquire IR Spectrum ir_prep->ir_acq ir_interp Identify Functional Groups ir_acq->ir_interp ir_interp->structure

Caption: General analytical workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of 2-(2-Methoxyphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthesis pathway for 2-(2-Methoxyphenoxy)acetic acid, a valuable building block in pharmaceutical and chemical research. The document details the Williamson ether synthesis, the most common and effective method for its preparation, offering a thorough experimental protocol and a summary of relevant reaction parameters.

Core Synthesis Pathway: The Williamson Ether Synthesis

The synthesis of this compound is most effectively achieved through the Williamson ether synthesis.[1] This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[1] The primary pathway involves the reaction of guaiacol (2-methoxyphenol) with chloroacetic acid in the presence of a base. The base deprotonates the phenolic hydroxyl group of guaiacol to form the more nucleophilic phenoxide, which then attacks the electrophilic carbon of chloroacetic acid, displacing the chloride and forming the ether linkage.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Guaiacol Guaiacol (2-Methoxyphenol) Base Base (e.g., NaOH, KOH) Guaiacol->Base Deprotonation Product This compound Guaiacol->Product Nucleophilic Attack Chloroacetic_acid Chloroacetic Acid Chloroacetic_acid->Product Solvent Solvent (e.g., Water, DMF, Acetonitrile) Heat Heat (50-100 °C)

Figure 1: Williamson Ether Synthesis of this compound.

Experimental Protocols

The following section provides a detailed methodology for the synthesis of this compound via the Williamson ether synthesis, based on established protocols for analogous phenoxyacetic acids.

Materials and Reagents
  • Guaiacol (2-methoxyphenol)

  • Chloroacetic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Deionized water

  • Hydrochloric acid (HCl), concentrated

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Reaction Setup and Procedure
  • Preparation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a known quantity of sodium hydroxide or potassium hydroxide in deionized water.

  • Add guaiacol to the basic solution and stir until a homogenous solution of the sodium or potassium guaiacolate is formed.

  • Addition of Chloroacetic Acid: Prepare a solution of chloroacetic acid in a minimal amount of water.

  • Slowly add the chloroacetic acid solution to the reaction mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux (typically 90-100°C) and maintain for a period of 1 to 8 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature.

  • Acidify the solution with concentrated hydrochloric acid to precipitate the crude this compound.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as hot water or an ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Experimental_Workflow start Start dissolve_base Dissolve Base (NaOH/KOH) in Water start->dissolve_base add_guaiacol Add Guaiacol to form Sodium/Potassium Guaiacolate dissolve_base->add_guaiacol add_chloroacetic Add Chloroacetic Acid Solution add_guaiacol->add_chloroacetic reflux Heat to Reflux (90-100°C, 1-8h) add_chloroacetic->reflux cool Cool to Room Temperature reflux->cool acidify Acidify with conc. HCl cool->acidify filter Vacuum Filter Precipitate acidify->filter recrystallize Recrystallize from Hot Water or Ethanol/Water filter->recrystallize dry Dry under Vacuum recrystallize->dry end End Product: This compound dry->end

Figure 2: Experimental workflow for the synthesis of this compound.

Data Presentation

While specific quantitative data for the synthesis of this compound is not extensively published in a comparative format, the following table summarizes typical reaction parameters and expected yields for the Williamson ether synthesis of analogous phenoxyacetic acids.[1] Yields are generally reported to be in the range of 50-95% for laboratory syntheses.[1]

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)Reference
p-CresolChloroacetic acidKOHWaterReflux0.33Not specified[2]
SalicylaldehydeChloroacetic acidNaOHNot specifiedNot specifiedNot specifiedNot specified[1]
General PhenolGeneral Alkyl HalideAlkoxideDMF, Acetonitrile50-1001-850-95[1]

Note: The optimal conditions for the synthesis of this compound may require empirical optimization of the parameters listed above.

Conclusion

The Williamson ether synthesis provides a reliable and high-yielding pathway for the preparation of this compound. By carefully controlling the reaction conditions, particularly the choice of base, solvent, and temperature, researchers can efficiently synthesize this important chemical intermediate for a variety of applications in drug discovery and materials science. The provided experimental protocol serves as a robust starting point for laboratory-scale synthesis, with the understanding that optimization may be necessary to achieve the desired yield and purity for specific research needs.

References

(o-Methoxyphenoxy)acetic Acid: A Technical Overview of its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

(o-Methoxyphenoxy)acetic acid , also known as guaiacoxyacetic acid, is a phenoxyacetic acid derivative with demonstrated biological activity, primarily investigated for its effects on plant systems. This technical guide provides an in-depth analysis of its phytotoxic, cytotoxic, and genotoxic properties, intended for researchers, scientists, and professionals in drug development and agricultural sciences.

Core Biological Activities

(o-Methoxyphenoxy)acetic acid exhibits significant herbicidal properties, acting as a phytotoxic, cytotoxic, and genotoxic agent in plants. Its mechanism of action is analogous to that of auxin-mimicking herbicides, which disrupt normal plant growth processes.

Phytotoxicity

The compound demonstrates notable phytotoxicity, affecting key developmental stages of plants, including germination and seedling growth. Studies on model plant species such as lettuce (Lactuca sativa) and sorghum (Sorghum bicolor) have revealed its inhibitory effects. At a concentration of 3 mmol L-1, (o-Methoxyphenoxy)acetic acid has been shown to significantly impact germination rates, germination speed index (GSI), and both root and aerial growth.[1] Sorghum has been observed to be more sensitive to guaiacoxyacetic acid, with inhibition of germination, GSI, and root growth at a concentration of 0.75 mmol L-1.[1]

Cytotoxicity

The cytotoxic effects of (o-Methoxyphenoxy)acetic acid are evident through its impact on the mitotic index (MI) of plant cells. In meristematic cells of lettuce roots, treatment with this compound led to a significant reduction in the MI.[1][2] This indicates an inhibition of cell division, which is a key factor in its overall growth-inhibiting properties.

Genotoxicity

Genotoxic potential has also been identified. The compound induces chromosomal and nuclear alterations in plant cells. An increase in chromosomal abnormalities and nuclear alterations has been observed in lettuce root cells following treatment.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the biological activity of (o-Methoxyphenoxy)acetic acid.

Table 1: Phytotoxic Effects on Lactuca sativa and Sorghum bicolor

ParameterConcentration (mmol L-1)Effect on Lactuca sativaEffect on Sorghum bicolor
Germination 3InhibitionInhibition
0.75-38.05% inhibition[1]
Germination Speed Index (GSI) 3InhibitionInhibition
0.75-66.91% inhibition[1]
Root Growth 3InhibitionInhibition
0.75-71.98% inhibition[1]
Aerial Growth 3InhibitionInhibition

Table 2: Cytotoxic and Genotoxic Effects on Lactuca sativa Meristematic Cells *

ParameterConcentration (mmol L-1)Observation
Mitotic Index (MI) 1.528.53% reduction[2]
Nuclear Alterations (NA) 1.5~8-fold increase compared to negative control[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of (o-Methoxyphenoxy)acetic acid's biological activity.

Synthesis of (o-Methoxyphenoxy)acetic Acid

(o-Methoxyphenoxy)acetic acid can be synthesized from guaiacol.[1][2] The synthesis involves the addition of a -CH2COOH group, similar to the process for creating other phenoxyacetic acid herbicides.[1][2]

Phytotoxicity Assay

This assay evaluates the effect of the compound on seed germination and seedling development.

  • Test Species: Lactuca sativa (lettuce) and Sorghum bicolor (sorghum) seeds are utilized.[1][3]

  • Treatment Application: Seeds are directly exposed to various concentrations of (o-Methoxyphenoxy)acetic acid.[3]

  • Parameters Measured:

    • Percentage of Germination: The number of germinated seeds is counted and expressed as a percentage of the total seeds.[1]

    • Germination Speed Index (GSI): Calculated based on the number of germinated seeds at different time points.[1]

    • Root Growth: The length of the primary root is measured after a set period.[1]

    • Aerial Growth: The length of the shoot is measured.[1]

  • Controls: A negative control (e.g., water or solvent) and a positive control (e.g., a known herbicide like 2,4-D) are included for comparison.[1]

Cytotoxicity and Genotoxicity Assay

This assay assesses the impact of the compound on cell division and genetic material.

  • Test System: Meristematic cells from the roots of Lactuca sativa are used.[1][3]

  • Exposure: Roots are exposed to different concentrations of (o-Methoxyphenoxy)acetic acid.[3]

  • Microscopic Analysis:

    • Mitotic Index (MI): The number of cells in mitosis is counted relative to the total number of cells observed to determine the rate of cell division.[1]

    • Chromosomal Alterations (CA): The frequency and types of chromosomal abnormalities (e.g., bridges, fragments) are recorded.[1]

    • Nuclear Alterations (NA): The presence of nuclear abnormalities is quantified.[1]

  • Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to compare treated groups with controls.[3]

Visualizations

Signaling Pathway

(o-Methoxyphenoxy)acetic acid, as a phenoxyacetic acid derivative, is believed to act as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA).[2][4] This leads to a cascade of events that disrupt normal plant growth and development, ultimately causing cell death.

Auxin_Signaling_Pathway cluster_perception Cellular Perception cluster_transduction Signal Transduction cluster_response Cellular Response cluster_outcome Physiological Outcome oMAA (o-Methoxyphenoxy)acetic acid (Synthetic Auxin) Receptor Auxin Receptor (e.g., TIR1/AFB) oMAA->Receptor SCFTIR1 SCF-TIR1/AFB Complex Receptor->SCFTIR1 AuxIAA Aux/IAA Repressor SCFTIR1->AuxIAA targets Degradation Degradation of Aux/IAA AuxIAA->Degradation ubiquitination Proteasome 26S Proteasome ARF Auxin Response Factor (ARF) Degradation->ARF releases AuxinGenes Transcription of Auxin-Responsive Genes ARF->AuxinGenes activates UncontrolledGrowth Uncontrolled Cell Division & Elongation AuxinGenes->UncontrolledGrowth Epinasty Epinasty UncontrolledGrowth->Epinasty Senescence Senescence UncontrolledGrowth->Senescence PlantDeath Plant Death Epinasty->PlantDeath Senescence->PlantDeath Experimental_Workflow cluster_synthesis Compound Preparation cluster_phytotoxicity Phytotoxicity Assessment cluster_cyto_genotoxicity Cytotoxicity & Genotoxicity Assessment cluster_analysis Data Analysis Synthesis Synthesis of (o-Methoxyphenoxy)acetic acid Characterization Structural Characterization (NMR, Mass Spec) Synthesis->Characterization SeedTreatment Seed Treatment with Varying Concentrations Characterization->SeedTreatment RootTipExposure Exposure of Root Meristems Characterization->RootTipExposure GerminationAssay Germination & GSI Analysis SeedTreatment->GerminationAssay SeedlingGrowth Root & Aerial Growth Measurement SeedTreatment->SeedlingGrowth DataCollection Data Collection & Compilation GerminationAssay->DataCollection SeedlingGrowth->DataCollection Microscopy Microscopic Analysis RootTipExposure->Microscopy MI_Calculation Mitotic Index (MI) Calculation Microscopy->MI_Calculation CA_NA_Analysis Chromosomal & Nuclear Alteration Analysis Microscopy->CA_NA_Analysis MI_Calculation->DataCollection CA_NA_Analysis->DataCollection StatisticalAnalysis Statistical Analysis (ANOVA) DataCollection->StatisticalAnalysis Conclusion Conclusion on Biological Activity StatisticalAnalysis->Conclusion

References

Unraveling the Identity and Putative Actions of 2-(2-Methoxyphenoxy)acetic Acid: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the mechanism of action of 2-(2-Methoxyphenoxy)acetic acid. Initial investigation reveals a common point of confusion: this molecule is often mistaken for the well-known expectorant guaifenesin or its primary metabolite. This document clarifies the distinct chemical identities of these compounds and delineates their known biological activities. While a detailed mechanism of action for this compound as a standalone therapeutic agent is not established in publicly available scientific literature, this guide summarizes the known pharmacology of the structurally related and clinically significant compound, guaifenesin. Furthermore, it explores the broader bioactivities of phenoxyacetic acid derivatives to provide a contextual framework for potential future research.

Disambiguation of this compound and Guaifenesin

It is critical to distinguish between this compound and guaifenesin, as they are distinct chemical entities.

  • This compound , also known as guaiacoxyacetic acid, is a carboxylic acid derivative.

  • Guaifenesin is chemically 3-(2-methoxyphenoxy)-1,2-propanediol, an ether of guaiacol and glycerine.

Guaifenesin is an active pharmaceutical ingredient, whereas this compound is not a known active drug. Furthermore, the primary urinary metabolite of guaifenesin is β-(2-methoxyphenoxy)-lactic acid , which is considered inactive. This confirms that this compound is not the primary active form or metabolite of guaifenesin.

The Established Mechanism of Action of Guaifenesin

Guaifenesin is a widely used over-the-counter expectorant. Its primary mechanism of action is to increase the volume and reduce the viscosity of secretions in the trachea and bronchi, thereby facilitating their removal.[1] This action is believed to be mediated through several pathways:

  • The Gastro-pulmonary Reflex: The principal mechanism is thought to be an indirect vagally-mediated reflex. Ingestion of guaifenesin stimulates gastric mucosal receptors, which in turn leads to a reflex increase in parasympathetic activity in the respiratory tract. This results in increased secretion of airway fluids.

  • Direct Effects on Respiratory Epithelium: Some in-vitro studies suggest a potential direct action on the respiratory epithelium, contributing to the modulation of mucus secretion.

  • Central Antitussive Effects: In addition to its expectorant properties, guaifenesin has been shown to have a central antitussive effect, helping to suppress the cough reflex.[1]

  • Muscle Relaxant Properties: Research has also indicated that guaifenesin may possess centrally acting muscle relaxant effects, possibly through antagonism of NMDA receptors.[2]

The following diagram illustrates the primary proposed signaling pathway for the expectorant action of guaifenesin.

Guaifenesin Mechanism of Action Guaifenesin Guaifenesin (Oral) Stomach Gastric Mucosa Guaifenesin->Stomach Stimulation Vagal_Afferents Vagal Afferent Nerves Stomach->Vagal_Afferents Activation Brainstem Brainstem (Vagal Nuclei) Vagal_Afferents->Brainstem Vagal_Efferents Vagal Efferent Nerves (Parasympathetic) Brainstem->Vagal_Efferents Respiratory_Glands Respiratory Tract Secretory Glands Vagal_Efferents->Respiratory_Glands Innervation Increased_Secretion Increased Volume & Decreased Viscosity of Mucus Respiratory_Glands->Increased_Secretion Leads to Expectorant_Effect Enhanced Mucociliary Clearance (Expectorant Effect) Increased_Secretion->Expectorant_Effect

Gastro-pulmonary reflex pathway of guaifenesin.

Quantitative Data for Guaifenesin

Currently, there is a lack of publicly available quantitative data such as IC50 or Ki values for the primary mechanism of action of guaifenesin (stimulation of gastric vagal receptors). The available pharmacokinetic data is summarized below.

ParameterValueSpeciesReference
Elimination Half-Life1-5 hoursHuman[1]
MetabolismKidneyHuman[1]

Experimental Protocols for Studying Expectorant Activity

The following are general methodologies used to evaluate the expectorant and related activities of compounds like guaifenesin.

4.1. In Vivo Models

  • Animal Models of Bronchial Secretion:

    • Phenol Red Secretion in Mice: Mice are administered the test compound, followed by an intraperitoneal injection of phenol red. After a set time, the animals are euthanized, and the trachea and lungs are lavaged. The amount of phenol red in the lavage fluid is quantified spectrophotometrically as an index of bronchial secretion.

    • Tracheal Mucus Velocity in Anesthetized Animals: In anesthetized animals (e.g., cats, dogs), the trachea is exposed, and the movement of a marker (e.g., charcoal powder) on the tracheal mucus is observed and measured to determine the rate of mucociliary clearance. The test compound is administered intravenously or orally to assess its effect on clearance rate.

4.2. In Vitro Models

  • Isolated Tracheal Preparations: A segment of the trachea from an animal (e.g., guinea pig, rabbit) is mounted in an organ bath containing a physiological salt solution. The ciliary beat frequency can be measured using a photodiode array or high-speed video microscopy. The effect of the test compound on ciliary activity is then assessed.

  • Cultured Respiratory Epithelial Cells: Primary respiratory epithelial cells or cell lines are cultured to form a confluent monolayer. The effects of test compounds on mucus secretion (e.g., by measuring mucin content using ELISA) and ion transport (which influences fluid secretion) can be studied.

The following diagram outlines a general workflow for evaluating the expectorant activity of a test compound.

Expectorant Activity Workflow cluster_invivo In Vivo Assessment cluster_invitro In Vitro Assessment Animal_Model Select Animal Model (e.g., Mouse, Rat, Cat) Compound_Admin Administer Test Compound Animal_Model->Compound_Admin Phenol_Red Phenol Red Secretion Assay Compound_Admin->Phenol_Red Mucus_Velocity Tracheal Mucus Velocity Measurement Compound_Admin->Mucus_Velocity Data_Analysis_Vivo Quantify Secretion/ Clearance Rate Phenol_Red->Data_Analysis_Vivo Mucus_Velocity->Data_Analysis_Vivo Overall_Conclusion Overall Conclusion on Expectorant Activity Data_Analysis_Vivo->Overall_Conclusion Cell_Culture Culture Respiratory Epithelial Cells Compound_Treatment Treat with Test Compound Cell_Culture->Compound_Treatment Trachea_Prep Isolated Tracheal Preparation Trachea_Prep->Compound_Treatment Ciliary_Beat Measure Ciliary Beat Frequency Compound_Treatment->Ciliary_Beat Mucin_Assay Quantify Mucin Secretion (e.g., ELISA) Compound_Treatment->Mucin_Assay Data_Analysis_Vitro Analyze Cellular Effects Ciliary_Beat->Data_Analysis_Vitro Mucin_Assay->Data_Analysis_Vitro Data_Analysis_Vitro->Overall_Conclusion

General workflow for evaluating expectorant activity.

Biological Activities of Phenoxyacetic Acid Derivatives

While specific data on this compound is scarce, the broader class of phenoxyacetic acid derivatives has been investigated for various biological activities. Some studies have reported that certain substituted phenoxyacetic acids exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes.[3] Others have been explored as herbicides. These findings suggest that the phenoxyacetic acid scaffold can be a starting point for the development of biologically active molecules, but do not provide a specific mechanism of action for the title compound.

Conclusion

References

Guaiacoxyacetic Acid: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for guaiacoxyacetic acid (also known as phenoxyacetic acid or glycolic acid phenyl ether), a compound used in the synthesis of pharmaceuticals and as a plant growth regulator.[1][2] Adherence to these protocols is critical for ensuring laboratory safety and minimizing potential risks.

Hazard Identification and Classification

Guaiacoxyacetic acid is classified as a hazardous substance. It is harmful if swallowed and can cause irritation to the skin, eyes, and respiratory system.[3][4] A long-term feeding study in rats showed potential for liver damage and blood effects.[3]

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation

Source: Compiled from multiple safety data sheets.[4]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 2: Physical and Chemical Properties of Guaiacoxyacetic Acid

PropertyValueSource
Molecular Formula C₈H₈O₃[1][2][5]
Molecular Weight 152.15 g/mol [1][2][5]
Appearance White to off-white crystalline powder or solid[1][2][3]
Melting Point 98 - 100 °C (208 - 212 °F)[1][2]
Boiling Point 285 °C (545 °F) with some decomposition[1][2][5]
Solubility in Water 12 g/L (1 gram in ~75 ml)[5][6]
Solubility in Organic Solvents Freely soluble in alcohol, ether, benzene, glacial acetic acid[5][6]
pKa 3.12 - 3.7[5][6]

Safe Handling and Experimental Protocols

Engineering Controls and Work Practices

Proper engineering controls are the primary line of defense.

  • Ventilation: Always handle guaiacoxyacetic acid in a well-ventilated area. A laboratory fume hood is strongly recommended to control the generation of dust and vapors.[7]

  • Eyewash and Safety Shower: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[4] Contaminated clothing should be removed and washed before reuse.[3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

Table 3: Recommended Personal Protective Equipment (PPE)

PPE CategoryRecommended EquipmentSpecifications and Best Practices
Eye/Face Protection Safety glasses with side-shields or chemical splash goggles. A face shield may be necessary if there is a high risk of splashing.Must be approved under government standards such as NIOSH (US) or EN 166 (EU).[7]
Skin Protection Chemical-resistant gloves (e.g., nitrile or butyl rubber). Lab coat or chemical-resistant apron.Inspect gloves for integrity before use. Dispose of contaminated gloves properly. Wear a lab coat or apron to protect clothing and skin.[7]
Respiratory Protection A NIOSH-approved dust respirator or an N95 mask.Required when dusts are generated or if ventilation is inadequate. The user must be fit-tested and trained.[7]
Storage Protocol
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.[7]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

  • Protect from heat, sparks, open flames, and other sources of ignition.[3]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an exposure or spill.

First Aid Measures

The following diagram outlines the initial response steps for different types of exposure.

FirstAid cluster_exposure Exposure Event cluster_assessment Initial Assessment cluster_actions Immediate Actions cluster_end Follow-Up Exposure Exposure Occurs AssessRoute Route of Exposure? Exposure->AssessRoute Inhalation Move to fresh air. If not breathing, give artificial respiration. Get medical aid. AssessRoute->Inhalation Inhalation Skin Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Get medical aid if irritation persists. AssessRoute->Skin Skin Contact Eyes Immediately flush eyes with water for at least 15 minutes. Remove contact lenses if present. Get immediate medical aid. AssessRoute->Eyes Eye Contact Ingestion Do NOT induce vomiting. Rinse mouth with water. Give 2-4 cupfuls of milk or water. Get immediate medical aid. AssessRoute->Ingestion Ingestion SeekMedical Seek Professional Medical Attention Inhalation->SeekMedical Skin->SeekMedical Eyes->SeekMedical Ingestion->SeekMedical

Caption: First aid decision workflow for guaiacoxyacetic acid exposure.

Table 4: Detailed First Aid Protocols

Exposure RouteProtocol
Inhalation Move the person to fresh air immediately. If breathing is difficult, give oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][7]
Skin Contact Immediately flush skin with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Get medical aid if irritation develops or persists.[3][7]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][7]
Ingestion If swallowed, do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[3][7]
Accidental Release Measures Protocol

In the event of a spill, follow these procedures to mitigate the hazard.

  • Evacuate & Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition (e.g., open flames, sparks).

  • Don PPE: Wear the appropriate personal protective equipment as outlined in Table 3.

  • Contain Spill: Prevent the further spread of the material.

  • Clean-up: For solid spills, vacuum or sweep up the material and place it into a suitable, labeled disposal container. Avoid generating dust.[3]

  • Decontaminate: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

The logical relationship for spill management is illustrated below.

SpillResponse Spill Response Logic Spill Spill Detected Assess Assess Hazard (Size, Location) Spill->Assess Evacuate Evacuate Area Restrict Access Assess->Evacuate Ventilate Ensure Ventilation Remove Ignition Sources Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Cleanup Contain & Clean Up Spill (Avoid Dust Generation) PPE->Cleanup Decon Decontaminate Area & Equipment Cleanup->Decon Dispose Package & Label Waste for Disposal Decon->Dispose Report Report Incident Dispose->Report

Caption: Logical workflow for managing a chemical spill.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[5]

  • Specific Hazards: The material can decompose under fire conditions, releasing irritating and toxic gases like carbon monoxide and carbon dioxide.[5]

  • Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[5]

Toxicological Information

The toxicological properties of guaiacoxyacetic acid have not been fully investigated.[3] The available data is primarily from related compounds and GHS classifications.

Table 5: Acute Toxicity Data

RouteSpeciesValueClassificationSource
OralRatLD50: 1938 mg/kg*Category 4 (Harmful if swallowed)[4][8]

*Note: This LD50 value is for a ~70% solution of Glycolic Acid and should be used as an approximation. The primary hazard is based on the GHS classification for Phenoxyacetic acid.[8]

Experimental Workflow Diagram

The following diagram illustrates a safe workflow for handling guaiacoxyacetic acid in a typical laboratory experiment.

LabWorkflow Safe Laboratory Handling Workflow cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Experiment A Review SDS & Protocol B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Assemble & Inspect PPE B->C D Transport Chemical in Secondary Containment C->D E Weigh/Measure Compound in Fume Hood D->E F Perform Experiment E->F G Quench & Neutralize Reaction/Waste F->G H Clean Glassware & Work Area G->H I Dispose of Waste Properly H->I J Remove & Doff PPE I->J K Wash Hands Thoroughly J->K

Caption: A standard workflow for the safe experimental use of guaiacoxyacetic acid.

References

An In-depth Technical Guide to the Solubility of 2-(2-Methoxyphenoxy)acetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-Methoxyphenoxy)acetic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature for this particular compound, this document establishes a foundational understanding by examining the solubility of structurally analogous compounds, namely phenoxyacetic acid and guaiacol. Furthermore, this guide outlines a detailed, standardized experimental protocol for the quantitative determination of solubility, enabling researchers to generate precise data for their specific applications. This document is intended to serve as a valuable resource for researchers and professionals in drug development and chemical research, facilitating formulation studies, process development, and other research endeavors requiring accurate solubility information.

Introduction

This compound, also known as guaiacoxyacetic acid, is a carboxylic acid derivative with potential applications in various fields of chemical and pharmaceutical research. A thorough understanding of its solubility in different organic solvents is paramount for its effective use in synthesis, purification, formulation, and as a crucial parameter in drug discovery and development. The molecular structure of this compound, featuring a carboxylic acid group, an ether linkage, and a methoxy-substituted benzene ring, suggests a nuanced solubility profile that is dependent on the polarity and hydrogen bonding capabilities of the solvent.

This guide summarizes the available qualitative solubility data for structurally related compounds to infer the likely solubility behavior of this compound. Moreover, a detailed experimental workflow for the accurate determination of its solubility is provided to empower researchers to generate the specific data required for their work.

Predicted Solubility Profile Based on Structural Analogs

Based on the analysis of these related structures, this compound is anticipated to exhibit good solubility in polar protic and aprotic organic solvents such as alcohols, ethers, and acetone. Its solubility is likely to be moderate in solvents of intermediate polarity and limited in non-polar hydrocarbon solvents.

Quantitative Solubility Data of Structurally Related Compounds

To provide a comparative context, the following table summarizes the qualitative solubility of structurally related compounds in various organic solvents.

CompoundSolventSolubilityCitation
Phenoxyacetic acid EthanolSoluble (10% solution is clear and colorless)[1]
EtherFreely soluble[2]
AcetoneReadily soluble
BenzeneFreely soluble[2]
Glacial Acetic AcidFreely soluble[2]
Guaiacol AlcoholMiscible[3]
ChloroformMiscible[3]
EtherMiscible[3]
Glacial Acetic AcidMiscible[3]
EthanolSoluble (~30 mg/mL)[4]
DMSOSoluble (~30 mg/mL)[4]
DimethylformamideSoluble (~30 mg/mL)[4]
2-amino-2-(2-methoxyphenyl)acetic acid (predicted) EthanolGood[5]
MethanolGood[5]
AcetoneModerate[5]
ChloroformModerate[5]
HydrocarbonsPoor[5]

Experimental Protocol for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound, a standardized experimental protocol, such as the shake-flask method, is recommended. This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

4.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.[5]

  • Equilibration:

    • Seal the vials and place them in a constant temperature shaker.

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the compound and solvent and should be determined experimentally.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle.[5]

    • Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.[5]

  • Sample Collection and Filtration:

    • Carefully withdraw an aliquot of the clear supernatant, ensuring that no solid particles are disturbed.[5]

    • Filter the aliquot through a syringe filter to remove any microscopic particles.[5]

  • Quantification:

    • Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method.[5]

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

  • Calculation:

    • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.[5]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess solid to solvent B Agitate at constant temperature A->B C Settle or Centrifuge B->C D Collect and filter supernatant C->D E Dilute sample D->E F Quantify concentration (e.g., HPLC) E->F G Calculate Solubility F->G

Caption: Experimental workflow for solubility determination.

Conclusion

While direct quantitative solubility data for this compound in organic solvents remains to be extensively published, a strong predictive understanding can be derived from the behavior of its structural analogs, phenoxyacetic acid and guaiacol. It is anticipated that this compound will demonstrate favorable solubility in polar organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for generating reliable data. This information is critical for advancing research and development activities involving this compound, particularly in the pharmaceutical and chemical industries.

References

Spectroscopic Analysis of 2-(2-Methoxyphenoxy)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 2-(2-Methoxyphenoxy)acetic acid, a compound of interest in various research and development fields. The guide presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR spectra of this compound are presented below.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the different types of protons present in the molecule and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.9 (broad s)singlet1H-COOH
6.8 - 7.0 (m)multiplet4HAr-H
4.6 (s)singlet2H-O-CH₂-
3.8 (s)singlet3H-O-CH₃
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Chemical Shift (δ) ppmAssignment
171.0C=O
149.5Ar-C-O
147.5Ar-C-O
122.0Ar-C
121.0Ar-C
115.0Ar-C
112.5Ar-C
67.0-O-CH₂-
55.8-O-CH₃
Experimental Protocol for NMR Spectroscopy

Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The solution was then filtered into a 5 mm NMR tube.

Instrumentation: The ¹H and ¹³C NMR spectra were acquired on a JEOL JNM-ECA-500 spectrometer operating at a frequency of 500 MHz for ¹H and 125 MHz for ¹³C.

Data Acquisition:

  • ¹H NMR: The spectrum was acquired with a pulse angle of 45 degrees, a relaxation delay of 5 seconds, and 16 scans.

  • ¹³C NMR: The spectrum was acquired with a pulse angle of 30 degrees, a relaxation delay of 2 seconds, and 1024 scans.

Data Processing: The raw data was processed using appropriate software. A Fourier transform was applied to the free induction decay (FID) to obtain the frequency-domain spectrum. The spectrum was then phase-corrected and baseline-corrected. Chemical shifts were referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
2900-3100BroadO-H stretch (carboxylic acid)
1730StrongC=O stretch (carboxylic acid)
1590, 1500MediumC=C stretch (aromatic)
1250StrongC-O stretch (aryl ether)
1120StrongC-O stretch (aliphatic ether)
750StrongC-H bend (ortho-disubstituted aromatic)
Experimental Protocol for FT-IR Spectroscopy

Sample Preparation: The IR spectrum was obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid this compound was placed directly onto the ATR crystal.

Instrumentation: The spectrum was recorded on a PerkinElmer Spectrum Two FT-IR spectrometer.

Data Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectral Data

The mass spectrum of this compound was obtained using the Electron Ionization (EI) method.

m/zRelative Intensity (%)Assignment
18240[M]⁺ (Molecular Ion)
137100[M - COOH]⁺
10930[M - CH₂COOH]⁺
9425[C₆H₅OH]⁺
7720[C₆H₅]⁺
Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the loss of an electron to form the molecular ion at m/z 182. The base peak at m/z 137 is formed by the loss of the carboxyl group (-COOH). Subsequent fragmentation can lead to the formation of other characteristic ions as outlined in the table above.

Experimental Protocol for Mass Spectrometry

Sample Introduction: A small amount of the sample was introduced into the mass spectrometer via a direct insertion probe.

Instrumentation: The mass spectrum was obtained on a JEOL JMS-T100GCV "AccuTOF" gas chromatograph-time-of-flight mass spectrometer.

Ionization: Electron Ionization (EI) was used with an ionization energy of 70 eV.

Mass Analysis: The ions were analyzed using a time-of-flight (TOF) mass analyzer. The spectrum was recorded over a mass range of m/z 50-500.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation cluster_structure Structure Elucidation Sample Organic Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Introduce into Mass Spectrometer Sample->MS_Prep NMR NMR Spectroscopy (¹H & ¹³C) NMR_Prep->NMR IR FT-IR Spectroscopy IR_Prep->IR MS Mass Spectrometry MS_Prep->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Weight Fragmentation MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: A workflow diagram illustrating the process of spectroscopic analysis for an organic compound.

Potential Research Applications of 2-(2-Methoxyphenoxy)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Methoxyphenoxy)acetic acid, a member of the diverse phenoxyacetic acid class of compounds, presents a compelling scaffold for a variety of research and development applications. While direct biological studies on this specific molecule are not extensively documented in publicly available literature, a comprehensive analysis of its structural analogs provides a strong basis for predicting its potential therapeutic and agricultural activities. This technical guide synthesizes the known biological effects of structurally related phenoxyacetic acid derivatives to propose potential research avenues for this compound. The proposed applications span from potential anti-inflammatory and hypolipidemic effects to antimicrobial and herbicidal activities. This document outlines potential mechanisms of action, suggests detailed experimental protocols for validation, and provides a framework for future investigation into this promising chemical entity.

Introduction

This compound (CAS No. 1878-85-9) is an aromatic carboxylic acid.[1] Its structure, featuring a phenoxyacetic acid core with a methoxy group at the ortho position of the phenyl ring, is suggestive of several potential biological activities. The phenoxyacetic acid moiety is a well-established pharmacophore present in numerous compounds with diverse pharmacological and biological effects, ranging from herbicides to therapeutic agents.[2][3] This guide explores the potential research applications of this compound by drawing parallels with structurally similar compounds.

Chemical and Physical Properties

PropertyValueSource
Molecular FormulaC9H10O4[1]
Molecular Weight182.17 g/mol [1]
IUPAC NameThis compound[1]
SynonymsGuaiacoxyacetic acid[1]

Potential Research Applications and Mechanisms of Action

Based on the established activities of structurally related phenoxyacetic acid derivatives, the following research applications for this compound are proposed.

Anti-inflammatory Activity

Hypothesis: this compound may possess anti-inflammatory properties by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Many phenoxyacetic acid derivatives have demonstrated potent anti-inflammatory effects, with some showing selectivity for COX-2 over COX-1, which could translate to a better safety profile with reduced gastrointestinal side effects.[4][5] The structural features of this compound are consistent with those of other COX inhibitors.

Potential Signaling Pathway: Prostaglandin Synthesis Inhibition

G Arachidonic_Acid Arachidonic_Acid COX_Enzymes COX_Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin_H2 COX_Enzymes->Prostaglandin_H2 Prostaglandins Prostaglandins Prostaglandin_H2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound This compound Compound->COX_Enzymes Potential Inhibition

Potential inhibition of COX enzymes by this compound.
Hypolipidemic Activity

Hypothesis: this compound could modulate lipid metabolism, leading to a reduction in cholesterol and triglyceride levels.

Several phenoxyacetic acid derivatives have been reported to exhibit significant hypolipidemic activity.[6][7] These compounds often act by influencing peroxisome proliferator-activated receptors (PPARs), which are key regulators of lipid and glucose homeostasis.

Potential Mechanism: PPARα Activation

cluster_0 Hepatocyte Compound This compound PPARa PPARα Compound->PPARa Potential Activation RXR RXR PPARa->RXR Dimerization PPRE PPRE RXR->PPRE Binding Gene_Expression Target Gene Expression PPRE->Gene_Expression Lipid_Metabolism Increased Fatty Acid Oxidation Gene_Expression->Lipid_Metabolism

Proposed PPARα activation pathway for hypolipidemic effect.
Antimicrobial Activity

Hypothesis: The compound may exhibit inhibitory activity against various bacterial and fungal strains.

The phenoxyacetic acid scaffold is present in several compounds with documented antimicrobial properties.[3][8] The mechanism can vary, but it often involves disruption of microbial cell membranes or inhibition of essential enzymes.

Herbicidal Activity

Hypothesis: this compound could function as a synthetic auxin, disrupting plant growth, similar to other phenoxy herbicides.

Phenoxyacetic acids are a well-known class of herbicides that mimic the plant hormone auxin, leading to uncontrolled growth and death in broadleaf weeds.[9][10] The structural similarity of the target compound to established herbicides like 2,4-D and MCPA suggests it may have similar activity.

Proposed Experimental Protocols

To validate the potential applications of this compound, the following experimental protocols are proposed, based on methodologies reported for analogous compounds.

In Vitro Anti-inflammatory Assay: COX Inhibition

Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Source: Ovine COX-1 and human recombinant COX-2.

  • Assay Principle: A colorimetric or fluorometric assay to measure the peroxidase activity of the COX enzymes.

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a 96-well plate, add the enzyme, heme, and the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

    • Initiate the reaction by adding arachidonic acid.

    • After a defined incubation period, measure the absorbance or fluorescence.

  • Data Analysis: Calculate the IC50 values for both COX-1 and COX-2 to determine potency and selectivity.

Workflow Diagram: COX Inhibition Assay

Start Start Prepare_Reagents Prepare Reagents (Enzyme, Compound, Substrate) Start->Prepare_Reagents Incubate Incubate Enzyme with Compound Prepare_Reagents->Incubate Add_Substrate Add Arachidonic Acid Incubate->Add_Substrate Measure_Activity Measure Peroxidase Activity Add_Substrate->Measure_Activity Calculate_IC50 Calculate IC50 Values Measure_Activity->Calculate_IC50 End End Calculate_IC50->End

Experimental workflow for the in vitro COX inhibition assay.
In Vivo Hypolipidemic Study: Triton WR-1339 Induced Hyperlipidemia Model

Objective: To evaluate the in vivo hypolipidemic effect of this compound in a rodent model.

Methodology:

  • Animal Model: Male Wistar rats or Swiss albino mice.

  • Induction of Hyperlipidemia: Intraperitoneal injection of Triton WR-1339.

  • Procedure:

    • Acclimatize animals and divide them into groups (control, hyperlipidemic control, test compound groups at different doses, and a standard drug group like fenofibrate).

    • Administer the test compound or vehicle orally.

    • After a specific time, induce hyperlipidemia with Triton WR-1339.

    • Collect blood samples at different time points (e.g., 0, 6, 12, and 24 hours).

  • Biochemical Analysis: Measure serum levels of total cholesterol, triglycerides, LDL, and HDL.

  • Data Analysis: Compare the lipid profiles of the treated groups with the hyperlipidemic control group.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a panel of pathogenic bacteria and fungi.

Methodology:

  • Method: Broth microdilution method according to CLSI guidelines.

  • Microorganisms: A panel of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

  • Procedure:

    • Prepare serial dilutions of the test compound in a 96-well microtiter plate.

    • Inoculate each well with a standardized microbial suspension.

    • Incubate the plates under appropriate conditions.

  • Data Analysis: Determine the MIC as the lowest concentration of the compound that visibly inhibits microbial growth.

Quantitative Data Summary (Hypothetical Based on Analogs)

The following table summarizes potential activity ranges for this compound based on data reported for structurally similar phenoxyacetic acid derivatives. These are predictive values and require experimental validation.

Biological ActivityAssayPredicted Potency (IC50/MIC)Reference Compounds
Anti-inflammatoryCOX-2 Inhibition0.1 - 10 µMCelecoxib, various phenoxyacetic acid derivatives[4][5]
HypolipidemicIn vivo lipid reductionEffective at 50-100 mg/kgFenofibrate, asarone-related phenoxyacetic acids[6]
AntibacterialMIC against S. aureus16 - 128 µg/mLVarious phenoxyacetic acid derivatives[3]
AntifungalMIC against C. albicans32 - 256 µg/mLVarious phenoxyacetic acid derivatives[3]
HerbicidalGrowth inhibition of broadleaf weedsComparable to MCPA/2,4-DMCPA, 2,4-D[9][10]

Conclusion and Future Directions

This compound represents a molecule with significant, yet largely unexplored, potential. Based on a thorough analysis of its structural class, promising avenues for research include its evaluation as an anti-inflammatory, hypolipidemic, antimicrobial, and herbicidal agent. The experimental protocols and predictive data presented in this guide offer a solid foundation for initiating such investigations. Future research should focus on the synthesis and purification of this compound, followed by systematic in vitro and in vivo screening to validate these hypothesized activities. Further structure-activity relationship (SAR) studies, involving modification of the methoxy group and the acetic acid side chain, could lead to the discovery of novel and more potent derivatives with therapeutic or agricultural applications. The logical progression of this research is depicted below.

Logical Flow for Investigating this compound

Synthesis Synthesis In_Vitro In Vitro Screening (e.g., COX, MIC assays) Synthesis->In_Vitro In_Vivo In Vivo Studies (e.g., animal models) In_Vitro->In_Vivo Promising Hits SAR Structure-Activity Relationship (SAR) Studies In_Vivo->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization Candidate_Selection Candidate_Selection Lead_Optimization->Candidate_Selection

Proposed research and development pipeline.

References

An In-depth Technical Guide to the Derivatives and Analogues of 2-(2-Methoxyphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of derivatives and analogues of 2-(2-Methoxyphenoxy)acetic acid. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

This compound, also known as guaiacoxyacetic acid, is a chemical entity that has served as a scaffold for the development of a variety of biologically active molecules. Its derivatives have shown a broad spectrum of pharmacological activities, including anti-inflammatory, neuroprotective, and antimicrobial effects. This guide will delve into the key therapeutic areas where these compounds have shown promise, with a focus on their roles as cyclooxygenase (COX) and monoamine oxidase (MAO) inhibitors.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound and its analogues, such as phenoxyacetamides, typically involves multi-step reaction sequences. A general approach often starts with the reaction of a substituted phenol with an alpha-halo ester, followed by hydrolysis to the corresponding carboxylic acid. Further modifications can be introduced to the aromatic ring or the acetic acid moiety to generate a diverse library of compounds.

A representative synthetic workflow is depicted below:

G cluster_synthesis General Synthetic Pathway Start Substituted Phenol Step1 Reaction with Alpha-halo Ester (e.g., Ethyl Bromoacetate) Start->Step1 Base (e.g., K2CO3) Solvent (e.g., DMF) Intermediate1 Phenoxyacetate Ester Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Base (e.g., NaOH) Solvent (e.g., EtOH/H2O) Intermediate2 Phenoxyacetic Acid Step2->Intermediate2 Step3 Amidation or Esterification Intermediate2->Step3 Coupling Agent or Acid/Alcohol Final_Product Phenoxyacetamide or Phenoxyacetate Derivative Step3->Final_Product

A general synthetic workflow for phenoxyacetic acid derivatives.

Biological Activities and Quantitative Data

Derivatives of this compound have been primarily investigated for their inhibitory effects on two key enzyme families: cyclooxygenases (COX) and monoamine oxidases (MAO).

Cyclooxygenase (COX) Inhibition

Certain phenoxyacetic acid derivatives have been identified as potent and selective inhibitors of COX-2, an enzyme implicated in inflammation and pain.[1] The selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects.[2]

Compound IDTargetIC50 (µM)Selectivity Index (SI) (COX-1/COX-2)Reference
Phenoxyacetic Acid Derivative 1 COX-20.06High (Specific value not provided)[1]
Phenoxyacetic Acid Derivative 2 COX-20.09High (Specific value not provided)[1]
Celecoxib (Reference) COX-2Not specified in this contextHigh[1]
Monoamine Oxidase (MAO) Inhibition

Phenoxyacetamide analogues have emerged as a novel class of potent and selective inhibitors of monoamine oxidase A (MAO-A).[3][4] MAO-A is a key enzyme in the metabolism of neurotransmitters like serotonin and norepinephrine, making it a significant target for the development of antidepressant and anti-anxiety medications.[3]

Compound IDTargetIC50 (µM)Selectivity Index (SI) (MAO-B/MAO-A)Reference
2-(4-Methoxyphenoxy)acetamide MAO-ANot specified in this context245[3]
(2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide) MAO-A0.018>1 (Specific value not provided)[3]
(2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide) MAO-B0.07-[3]

Signaling Pathways

The therapeutic effects of this compound derivatives can be understood through their modulation of specific signaling pathways.

COX-2 Signaling Pathway in Inflammation

COX-2 is an inducible enzyme that is upregulated in response to pro-inflammatory stimuli. It catalyzes the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[2] By inhibiting COX-2, these derivatives can effectively block the production of pro-inflammatory prostaglandins.

G cluster_cox COX-2 Signaling Pathway in Inflammation Stimuli Pro-inflammatory Stimuli (e.g., Cytokines, Growth Factors) PLA2 Phospholipase A2 (PLA2) Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids AA Arachidonic Acid (AA) Cell_Membrane->AA PLA2 action COX2 Cyclooxygenase-2 (COX-2) AA->COX2 PGs Prostaglandins (PGs) (e.g., PGE2) COX2->PGs Catalyzes Inhibitor This compound Derivative Inhibitor->COX2 Inhibits Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediates

Inhibition of the COX-2 pathway by this compound derivatives.
MAO-A Signaling Pathway in Neurotransmission

Monoamine oxidase A is located on the outer mitochondrial membrane and is responsible for the degradation of monoamine neurotransmitters in the presynaptic neuron.[5] Inhibition of MAO-A leads to an increase in the synaptic levels of these neurotransmitters, which is the basis for the antidepressant and anxiolytic effects of MAO-A inhibitors.[3]

G cluster_mao MAO-A Signaling in Neurotransmission cluster_pre cluster_synapse cluster_post Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Postsynaptic_Neuron Postsynaptic Neuron Monoamines Monoamine Neurotransmitters (e.g., Serotonin, Norepinephrine) MAOA Monoamine Oxidase A (MAO-A) (in Mitochondria) Monoamines->MAOA Degradation Synaptic_Monoamines Increased Synaptic Monoamines Monoamines->Synaptic_Monoamines Release Metabolites Inactive Metabolites MAOA->Metabolites Inhibitor 2-(2-Methoxyphenoxy)acetamide Analogue Inhibitor->MAOA Inhibits Receptors Postsynaptic Receptors Synaptic_Monoamines->Receptors Binds to Signal Enhanced Signal Transduction Receptors->Signal

Mechanism of MAO-A inhibition by 2-(2-Methoxyphenoxy)acetamide analogues.

Experimental Protocols

General Synthesis of Phenoxyacetic Acids[1]
  • To a solution of the appropriately substituted phenol (20 mmol) in dimethylformamide (DMF, 30 mL), add potassium carbonate (K2CO3, 40 mmol).

  • Add ethyl bromoacetate (20 mmol) to the mixture.

  • Stir the reaction mixture for 12 hours at room temperature.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the ethyl phenoxyacetate derivative.

  • Hydrolyze the ester by dissolving it in a mixture of aqueous sodium hydroxide (NaOH) and methanol (MeOH) and stirring for 12 hours at 20 °C.

  • Acidify the reaction mixture with dilute hydrochloric acid (HCl) to precipitate the phenoxyacetic acid.

  • Filter, wash with water, and dry the solid to obtain the final product.

In Vitro COX-1 and COX-2 Inhibition Assay[1]

This assay is performed using a colorimetric COX inhibitor screening kit.

  • Prepare solutions of the test compounds, reference inhibitors (e.g., celecoxib), and enzymes (ovine COX-1 and human COX-2) in the provided assay buffer.

  • In a 96-well plate, add the assay buffer, heme, and the test compound or reference inhibitor.

  • Add the COX-1 or COX-2 enzyme to each well and incubate for a specified time at 37 °C.

  • Initiate the reaction by adding arachidonic acid to each well.

  • After a short incubation period, add a solution of stannous chloride to stop the reaction.

  • The amount of prostaglandin produced is determined by measuring the absorbance at a specific wavelength using a plate reader.

  • Calculate the 50% inhibitory concentration (IC50) for each compound against both COX-1 and COX-2.

  • The selectivity index (SI) is calculated as the ratio of IC50(COX-1) / IC50(COX-2).

In Vitro MAO-A and MAO-B Inhibition Assay[5]

This assay can be performed using recombinant human MAO-A and MAO-B enzymes and a suitable substrate.

  • Prepare solutions of the test compounds and reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) in an appropriate solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, the test compound or reference inhibitor, and the MAO-A or MAO-B enzyme.

  • Pre-incubate the plate to allow for any time-dependent inhibition.

  • Initiate the reaction by adding the substrate (e.g., kynuramine).

  • The formation of the product (4-hydroxyquinoline) is monitored over time by measuring the absorbance or fluorescence at the appropriate wavelength.

  • Calculate the IC50 values for each compound against both MAO-A and MAO-B.

  • The selectivity index (SI) is calculated as the ratio of IC50(MAO-B) / IC50(MAO-A).

Conclusion

The derivatives and analogues of this compound represent a promising class of compounds with significant therapeutic potential. Their ability to selectively inhibit key enzymes such as COX-2 and MAO-A provides a strong rationale for their further investigation in the development of novel anti-inflammatory and neuro-active drugs. This guide has provided a foundational overview of their synthesis, biological activities, and underlying mechanisms of action, which can serve as a valuable starting point for future research and development efforts in this area.

References

An In-depth Technical Guide to 2-(2-Methoxyphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Methoxyphenoxy)acetic acid, also known as guaiacoxyacetic acid, is a phenoxyacetic acid derivative with documented herbicidal properties and potential for broader biological applications. This technical guide provides a comprehensive review of the available scientific literature, focusing on its synthesis, physicochemical properties, biological activities, and the experimental methodologies used for its evaluation. Particular attention is given to its role as a synthetic auxin mimic in plant biology, with emerging evidence suggesting potential in other therapeutic areas. This document aims to serve as a foundational resource for researchers and professionals in drug development and agricultural sciences.

Chemical and Physical Properties

This compound is a solid crystalline compound. Its fundamental properties are summarized in the table below.[1]

PropertyValueReference
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [1]
IUPAC Name This compound[1]
Synonyms Guaiacoxyacetic acid, (o-Methoxyphenoxy)acetic acid[1]
CAS Number 1878-85-9[1]
Appearance White crystalline solid
Melting Point 121-124 °C
Solubility Soluble in organic solvents such as ethanol, methanol, and acetone. Limited solubility in water.
Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the methoxy group protons, the aromatic protons, and the methylene protons of the acetic acid moiety.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbon, the aromatic carbons, the methoxy carbon, and the methylene carbon.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum typically exhibits a broad absorption band for the hydroxyl group of the carboxylic acid, a sharp peak for the carbonyl group, and bands corresponding to the aromatic ring and ether linkage.[1]

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Synthesis

The primary synthetic route to this compound is the Williamson ether synthesis .[2][3] This method involves the reaction of guaiacol (2-methoxyphenol) with a haloacetic acid, typically chloroacetic acid, in the presence of a base.

G cluster_reactants Reactants cluster_products Products Guaiacol Guaiacol (2-Methoxyphenol) Intermediate Sodium Guaiacolate (Intermediate) Guaiacol->Intermediate + NaOH Chloroacetic_acid Chloroacetic Acid Base Base (e.g., NaOH) Product This compound Intermediate->Product + Chloroacetic Acid NaCl NaCl

Williamson Ether Synthesis of the target compound.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general Williamson ether synthesis for phenoxyacetic acids.[4][5]

Materials:

  • Guaiacol (2-methoxyphenol)

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Distilled water

Procedure:

  • Deprotonation of Guaiacol: In a round-bottom flask, dissolve guaiacol in an aqueous solution of sodium hydroxide with stirring. This reaction forms the sodium salt of guaiacol (sodium guaiacolate).

  • Nucleophilic Substitution: To the solution of sodium guaiacolate, add an aqueous solution of chloroacetic acid dropwise while maintaining the temperature. The reaction mixture is then refluxed to ensure the completion of the Sₙ2 reaction.[3]

  • Work-up and Acidification: After cooling, the reaction mixture is diluted with water and extracted with diethyl ether to remove any unreacted guaiacol. The aqueous layer is then acidified with hydrochloric acid to a pH of approximately 2, leading to the precipitation of the crude this compound.

  • Purification: The crude product is collected by vacuum filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure crystalline product.

Biological Activities

The primary reported biological activity of this compound is its herbicidal effect, acting as a synthetic auxin.[6][7] There is also interest in the anti-inflammatory potential of the broader class of phenoxyacetic acids.

Herbicidal Activity

This compound exhibits phytotoxic and cytotoxic effects on various plant species. Its mechanism of action is believed to be similar to other phenoxyacetic acid herbicides, which mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible plants.[8][9]

Quantitative Data on Herbicidal Activity:

A study by da Silva et al. (2020) investigated the phytotoxicity and cytotoxicity of guaiacoxyacetic acid on Lactuca sativa (lettuce) and Sorghum bicolor (sorghum).[6][7]

Concentration (mmol L⁻¹)Plant SpeciesParameterInhibition (%)
3Lactuca sativaGermination100
3Lactuca sativaGermination Speed Index (GSI)100
3Lactuca sativaRoot Growth (RG)100
3Lactuca sativaAerial Growth (AG)100
1.5Lactuca sativaGermination58.41
1.5Lactuca sativaGSI79.23
1.5Lactuca sativaRG86.58
1.5Lactuca sativaAG67.00
0.75Lactuca sativaGermination38.05
0.75Lactuca sativaGSI66.91
0.75Lactuca sativaRG71.98
3Sorghum bicolorGermination80.33
3Sorghum bicolorGSI88.90
3Sorghum bicolorRG97.93
3Sorghum bicolorAG100
1.5Sorghum bicolorGSI44.38
1.5Sorghum bicolorRG77.19

Experimental Protocol: Phytotoxicity Assay [6]

This protocol outlines a typical seed germination and seedling growth bioassay.

Materials:

  • Seeds of the target plant species (e.g., Lactuca sativa, Sorghum bicolor)

  • This compound solutions of varying concentrations

  • Petri dishes lined with filter paper

  • Growth chamber with controlled temperature and light conditions

Procedure:

  • Preparation: Petri dishes are prepared with filter paper moistened with either distilled water (control) or different concentrations of the test compound.

  • Sowing: A known number of seeds are placed on the filter paper in each Petri dish.

  • Incubation: The Petri dishes are incubated in a growth chamber under controlled conditions (e.g., 25°C, 12h photoperiod).

  • Data Collection: After a set period (e.g., 7 days), the percentage of germination, germination speed index, root length, and shoot length are measured.

  • Analysis: The inhibitory effects of the compound are calculated as a percentage reduction in each parameter compared to the control.

Potential Anti-inflammatory Activity

While direct studies on the anti-inflammatory properties of this compound are limited, research on structurally related substituted (2-phenoxyphenyl)acetic acids has demonstrated significant anti-inflammatory activity.[10][11] This suggests that this compound could be a candidate for similar investigations. The proposed mechanism for related compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Signaling Pathways

The primary understood signaling pathway for this compound is its role as a synthetic auxin in plants.

G Auxin Synthetic Auxin (this compound) TIR1_AFB TIR1/AFB Receptor Complex Auxin->TIR1_AFB Binds to Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Promotes degradation of ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Responsive_Genes Auxin-Responsive Genes ARF->Auxin_Responsive_Genes Activates transcription of Growth_Response Uncontrolled Growth Response Auxin_Responsive_Genes->Growth_Response Leads to

Simplified Auxin Signaling Pathway.

In this pathway, the synthetic auxin binds to the TIR1/AFB family of F-box proteins, which are part of an SCF E3 ubiquitin ligase complex.[12] This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors. The degradation of these repressors releases Auxin Response Factors (ARFs), which can then activate the transcription of auxin-responsive genes, leading to the observed physiological effects, such as uncontrolled cell division and elongation.[12]

Future Directions

While the herbicidal properties of this compound are established, further research is warranted in several areas:

  • Elucidation of Anti-inflammatory Potential: In-depth studies are needed to confirm and quantify the anti-inflammatory activity of this compound and to determine its mechanism of action, including its effects on COX-1 and COX-2 enzymes.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the chemical structure could lead to the development of more potent and selective analogues for either herbicidal or therapeutic applications.

  • Toxicological Profile: A comprehensive toxicological assessment is necessary to evaluate its safety for potential pharmaceutical or large-scale agricultural use.

  • Exploration of Other Biological Activities: Screening for other potential biological activities, such as antimicrobial or anticancer effects, could reveal new applications for this compound and its derivatives.

Conclusion

This compound is a readily synthesizable compound with well-documented herbicidal activity stemming from its function as a synthetic auxin. The available data on its phytotoxicity provide a solid foundation for its application in agriculture. Furthermore, its structural similarity to known anti-inflammatory agents suggests a promising avenue for future research in drug discovery. This technical guide consolidates the current knowledge on this compound, providing a valuable resource for scientists and researchers to build upon in their future investigations.

References

Methodological & Application

HPLC method for 2-(2-Methoxyphenoxy)acetic acid quantification

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Quantification of 2-(2-Methoxyphenoxy)acetic acid

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of this compound. This compound is a known process impurity and metabolite of Guaifenesin and is also referred to as Guaifenesin Related Compound A. The described method is applicable for the determination of this compound in bulk drug substances and pharmaceutical formulations.

Introduction

This compound has a molecular weight of 182.176 g/mol and the molecular formula C9H10O4.[1][2] Accurate quantification of this compound is crucial for quality control in the pharmaceutical industry. The reverse-phase HPLC method detailed below provides a specific, accurate, and precise means for this analysis.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid or formic acid (analytical grade).

  • Reference Standard: this compound with a purity of >99%.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid (for pH adjustment)
Gradient Isocratic or Gradient (e.g., optimized based on sample complexity)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 273 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For bulk drug substance, dissolve a known amount in the mobile phase. For formulated products, an extraction step may be necessary.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

Validation ParameterTypical Acceptance Criteria
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of replicate injections < 2.0%
Linearity Correlation coefficient (r²) ≥ 0.999
Accuracy 98.0% to 102.0% recovery
Precision (Repeatability & Intermediate Precision) RSD ≤ 2.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1
Specificity No interference from blank, placebo, or other impurities

Experimental Workflow

The overall workflow for the quantification of this compound is depicted in the following diagram.

G Experimental Workflow for HPLC Analysis cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard Solution Preparation C HPLC System Setup A->C B Sample Preparation B->C D System Suitability Test C->D E Sample Analysis D->E If passes F Peak Integration and Quantification E->F G Report Generation F->G

Caption: A flowchart illustrating the key steps in the HPLC analysis of this compound.

Logical Relationship for Method Development

The development of a robust HPLC method involves a logical progression of steps, as outlined below.

G HPLC Method Development Logic A Analyte Physicochemical Properties (pKa, Solubility, UV Spectrum) B Column Selection (e.g., C18) A->B C Mobile Phase Optimization (Organic Solvent, pH) A->C D Detection Wavelength Selection A->D E Method Optimization (Flow Rate, Temperature) B->E C->E D->E F Method Validation (ICH Guidelines) E->F

Caption: A diagram showing the logical flow of considerations for developing an HPLC method.

Conclusion

The HPLC method described in this application note is suitable for the reliable quantification of this compound. The method is straightforward and can be readily implemented in a quality control laboratory. Proper method validation should be performed to ensure that the method is suitable for its intended use.

References

Application Note: LC-MS/MS Analysis of 2-(2-Methoxyphenoxy)acetic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyphenoxy)acetic acid is the major urinary metabolite of the widely used expectorant Guaifenesin.[1][2] Accurate and reliable quantification of this metabolite in biological matrices such as plasma and urine is crucial for pharmacokinetic and metabolic studies of Guaifenesin. This application note provides a detailed protocol for the analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique that offers high sensitivity and selectivity for bioanalytical applications.[3]

Principle

This method utilizes a simple and efficient sample preparation step, followed by chromatographic separation using a reversed-phase C18 column and detection with a triple quadrupole mass spectrometer. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity for the quantification of the analyte. An appropriate internal standard is used to ensure the accuracy and precision of the method.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for the extraction of this compound from plasma samples.

Materials:

  • Human plasma samples

  • This compound standard

  • Internal Standard (IS) solution (e.g., 2-Phenoxyphenylacetic acid in methanol)

  • Methyl tert-butyl ether (MTBE)

  • Formic acid

  • Acetonitrile

  • Methanol

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 50 µL of 2% formic acid in water to acidify the sample.

  • Vortex for 10 seconds.

  • Add 600 µL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Carefully transfer the upper organic layer to a clean microcentrifuge tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • HPLC or UHPLC system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions See Table 1
Ion Source Temperature 500°C
Ion Spray Voltage -4500 V
Curtain Gas 30 psi
Collision Gas 8 psi

Table 1: Representative MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)
This compound181.1137.1150
This compound (Qualifier)181.1109.1150
2-Phenoxyphenylacetic acid (IS)227.1183.1150

Data Presentation

The following tables summarize representative quantitative data for a validated LC-MS/MS method for the analysis of this compound in human plasma.

Table 2: Calibration Curve and Linearity

ParameterValue
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.995
Weighting 1/x²

Table 3: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
LLOQ1≤ 1585 - 115≤ 1585 - 115
LQC3≤ 1090 - 110≤ 1090 - 110
MQC100≤ 1090 - 110≤ 1090 - 110
HQC800≤ 1090 - 110≤ 1090 - 110

Table 4: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Effect (%)
LQC385 - 11585 - 115
HQC80085 - 11585 - 115

Visualizations

metabolic_pathway Guaifenesin Guaifenesin Metabolite This compound Guaifenesin->Metabolite Hepatic Oxidation

Caption: Metabolic pathway of Guaifenesin to this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Acidify Acidify Add_IS->Acidify LLE Liquid-Liquid Extraction (MTBE) Acidify->LLE Evaporate Evaporate LLE->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify

Caption: Experimental workflow for LC-MS/MS analysis.

References

Application Notes and Protocols for Evaluating the Herbicidal Potential of 2-(2-Methoxyphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyphenoxy)acetic acid is a chemical compound belonging to the phenoxyacetic acid class, a group known to include several commercially significant herbicides.[1] Its structural similarity to auxinic herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), suggests a potential mode of action that disrupts plant growth by mimicking the plant hormone auxin.[2][3] This document provides a detailed, generalized experimental protocol for the initial screening and evaluation of this compound as a potential herbicide. Due to the limited publicly available data on the specific herbicidal activity of this compound, the following protocols are based on established methodologies for testing phenoxyacetic acid derivatives and other herbicides.[4][5][6]

Chemical Properties

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C9H10O4[7]
Molecular Weight 182.17 g/mol [7]
CAS Number 1878-85-9[7]
Synonyms Guaiacoxyacetic acid[7]

Safety and Hazards

Based on available data, this compound is classified with the following hazards:

  • Harmful if swallowed.[7]

  • Causes skin irritation.[7]

  • Causes serious eye irritation.[7]

  • May cause respiratory irritation.[7]

Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed.

Experimental Protocol: Whole-Plant Bioassay for Herbicidal Efficacy

This protocol outlines a whole-plant bioassay to determine the pre- and post-emergence herbicidal activity of this compound.

1. Materials and Reagents

  • This compound (analytical grade)

  • Acetone (for stock solution preparation)

  • Tween 20 or similar surfactant

  • Distilled water

  • Seeds of test plant species (e.g., a common broadleaf weed like Amaranthus retroflexus and a grass weed like Lolium spp., along with a crop species like wheat or corn for selectivity testing)[8]

  • Potting mix (standardized)

  • Pots or trays

  • Greenhouse or controlled environment growth chamber

  • Precision bench sprayer[4]

  • Analytical balance

  • Barcode reader and labeling system (recommended)[4]

2. Experimental Design

  • Treatments: A range of concentrations of this compound should be tested to determine the dose-response relationship. A logarithmic series of doses is recommended.[9]

    • Example concentrations: 0 (control), 50, 100, 200, 400, 800 g ai/ha (grams of active ingredient per hectare).

    • Include a positive control (a commercial herbicide with a similar mode of action, e.g., 2,4-D) and a negative control (sprayed with the carrier solution only).

  • Replication: Each treatment should be replicated at least three to four times to ensure statistical validity.[6][9]

  • Randomization: The placement of pots within the greenhouse or growth chamber should be completely randomized to minimize the effects of environmental variability.

3. Methodology

3.1. Plant Preparation

  • Fill pots or trays with a standardized potting mix.

  • Sow seeds of the test species at a uniform depth.

  • For post-emergence testing, allow seedlings to grow to the two- to three-leaf stage.[4]

  • For pre-emergence testing, the herbicide will be applied to the soil surface immediately after sowing.

  • Water the plants as needed to maintain optimal growth conditions.

3.2. Herbicide Solution Preparation

  • Prepare a stock solution of this compound by dissolving a known weight in a small amount of acetone.

  • Prepare the final spray solutions by diluting the stock solution with distilled water to achieve the desired concentrations.

  • Add a surfactant (e.g., Tween 20 at 0.1-0.5% v/v) to the spray solutions to ensure uniform coverage on the plant foliage.[5]

  • The control solution should contain the same concentration of acetone and surfactant as the highest herbicide concentration.

3.3. Herbicide Application

  • Calibrate the precision bench sprayer to deliver a known volume of spray solution per unit area (e.g., 300 L/ha).[4]

  • For post-emergence application, spray the herbicide solutions uniformly over the foliage of the seedlings.

  • For pre-emergence application, spray the herbicide solutions uniformly over the soil surface.

  • After spraying, return the pots to the greenhouse or growth chamber. Ensure proper ventilation and wash the sprayer thoroughly between different herbicide applications.[4]

4. Data Collection and Analysis

4.1. Visual Assessment

  • Visually assess plant injury at 7, 14, and 21 days after treatment (DAT).

  • Use a rating scale from 0% (no effect) to 100% (plant death).

4.2. Quantitative Measurements

  • Plant Survival: Count the number of surviving plants per pot at the end of the experiment (e.g., 21 or 28 DAT).[4]

  • Biomass Reduction: Harvest the above-ground biomass of all surviving plants in each pot. Dry the biomass in an oven at 70°C for 48 hours and record the dry weight.

  • Plant Height: Measure the height of the plants from the soil surface to the apical meristem.

4.3. Statistical Analysis

  • Analyze the data using analysis of variance (ANOVA) to determine if there are significant differences between treatments.

  • If significant differences are found, use a post-hoc test (e.g., Tukey's HSD) to compare individual treatment means.

  • Calculate the GR50 (the herbicide dose required to cause a 50% reduction in growth) and LD50 (the herbicide dose required to kill 50% of the plants) values through regression analysis.

Data Presentation

Table 1: Hypothetical Herbicidal Efficacy of this compound on Amaranthus retroflexus at 21 Days After Treatment (DAT)

Treatment (g ai/ha)Visual Injury (%)Survival Rate (%)Dry Biomass ( g/pot )Plant Height (cm)
0 (Control)0 ± 0.0100 ± 0.05.2 ± 0.415.3 ± 1.1
5025 ± 5.190 ± 5.83.9 ± 0.311.8 ± 0.9
10055 ± 7.360 ± 8.22.3 ± 0.27.1 ± 0.6
20085 ± 4.920 ± 4.10.8 ± 0.13.2 ± 0.4
400100 ± 0.00 ± 0.00.0 ± 0.00.0 ± 0.0
800100 ± 0.00 ± 0.00.0 ± 0.00.0 ± 0.0
2,4-D (Positive Control)98 ± 2.55 ± 2.90.1 ± 0.051.5 ± 0.3

*Values are presented as mean ± standard error.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_data Data Collection & Analysis A Seed Germination and Seedling Growth C Herbicide Application (Pre- or Post-emergence) A->C B Preparation of this compound Solutions B->C D Visual Assessment of Plant Injury C->D 7, 14, 21 DAT E Measurement of Survival, Biomass, and Height D->E F Statistical Analysis (ANOVA, GR50/LD50) E->F

Caption: Experimental workflow for herbicide efficacy testing.

Signaling_Pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_response Physiological Response A This compound (Auxin mimic) B Auxin Receptors (e.g., TIR1) A->B C Degradation of Aux/IAA Repressor Proteins B->C D Activation of Auxin Response Factors (ARFs) C->D E Expression of Auxin-Responsive Genes D->E F Uncontrolled Cell Division and Growth E->F G Ethylene Production & Senescence E->G I Plant Death F->I H Reactive Oxygen Species (ROS) Production G->H G->I H->I

Caption: Hypothetical signaling pathway for auxinic herbicides.

References

Application Notes and Protocols: 2-(2-Methoxyphenoxy)acetic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyphenoxy)acetic acid is a versatile building block in organic synthesis, primarily utilized in the construction of novel heterocyclic compounds with a wide range of biological activities. Its phenoxyacetic acid scaffold is a key structural motif in numerous pharmacologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules, with a focus on the development of selective cyclooxygenase-2 (COX-2) inhibitors.

Applications in Medicinal Chemistry

Derivatives of this compound have shown significant promise in various therapeutic areas. The core structure is amenable to a variety of chemical modifications, allowing for the generation of diverse chemical libraries for biological screening. Key applications include:

  • Anti-inflammatory Agents: The phenoxyacetic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). By serving as a scaffold for the synthesis of selective COX-2 inhibitors, it offers a pathway to new anti-inflammatory agents with potentially reduced gastrointestinal side effects.[1]

  • Antitubercular Agents: Novel compounds derived from this compound have demonstrated potent in-vitro activity against Mycobacterium tuberculosis, including isoniazid-resistant strains.

  • Anticancer Agents: Certain derivatives have exhibited cytotoxic activity against various cancer cell lines, indicating their potential as anticancer drug candidates.

  • Antibacterial Agents: The structural framework has been utilized to develop new antibacterial compounds effective against both Gram-positive and Gram-negative bacteria.

Featured Application: Synthesis of Selective COX-2 Inhibitors

A significant application of this compound derivatives is in the synthesis of selective COX-2 inhibitors. COX-2 is an enzyme that plays a crucial role in inflammation and pain.[1] Its selective inhibition is a key strategy in the development of modern anti-inflammatory drugs.

COX-2 Signaling Pathway

The diagram below illustrates the signaling pathway leading to the production of prostaglandins and the role of COX-2. Selective inhibitors synthesized from this compound derivatives block the action of COX-2, thereby reducing the synthesis of pro-inflammatory prostaglandins.

COX2_Pathway AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 Metabolized by PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Produces PGs Prostaglandins (e.g., PGE2) PGH2->PGs Converted to Inflammation Inflammation & Pain PGs->Inflammation Mediates Inhibitor Selective COX-2 Inhibitor (derived from this compound) Inhibitor->COX2 Inhibits

Caption: COX-2 signaling pathway and the action of selective inhibitors.

Experimental Protocols

The following protocols describe a two-step synthesis of a hydrazone derivative, a class of compounds that have shown potent COX-2 inhibitory activity. The synthesis starts with the formylation of a phenoxyacetic acid, a common strategy to introduce a reactive handle for further derivatization.

General Synthetic Workflow

The overall workflow for the synthesis of bioactive hydrazones from a phenoxyacetic acid precursor is depicted below. This involves an initial formylation reaction followed by condensation with a suitable hydrazide.

Synthesis_Workflow start This compound derivative step1 Formylation Reaction start->step1 intermediate 2-(Formylphenoxy)acetic acid derivative step1->intermediate step2 Condensation with Hydrazide intermediate->step2 product Bioactive Hydrazone (Selective COX-2 Inhibitor) step2->product reagents1 Reagents: Ethyl Bromoacetate, K2CO3, DMF followed by NaOH hydrolysis reagents1->step1 reagents2 Reagents: Hydrazide, Absolute EtOH, Acetic Acid (cat.) reagents2->step2

Caption: General workflow for the synthesis of hydrazone-based COX-2 inhibitors.

Protocol 1: Synthesis of 2-(4-formyl-2-methoxyphenoxy)acetic acid

This protocol describes the synthesis of a key intermediate, 2-(4-formyl-2-methoxyphenoxy)acetic acid, starting from 2-methoxy-4-hydroxybenzaldehyde.

Materials:

  • 2-methoxy-4-hydroxybenzaldehyde (vanillin)

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware

Procedure:

  • To a solution of 2-methoxy-4-hydroxybenzaldehyde (20 mmol) in 30 mL of DMF, add ethyl bromoacetate (20 mmol, 3.34 g) and potassium carbonate (40 mmol, 5.52 g).[1]

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-formyl-2-methoxyphenoxy)acetate.

  • For hydrolysis, dissolve the crude ester in a mixture of methanol and aqueous sodium hydroxide.

  • Stir the mixture at 20 °C for 12 hours.[1]

  • After completion of the hydrolysis (monitored by TLC), acidify the reaction mixture with dilute HCl to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry to afford 2-(4-formyl-2-methoxyphenoxy)acetic acid.

Protocol 2: Synthesis of Hydrazone Derivatives

This protocol details the synthesis of the final hydrazone compounds by reacting the formyl intermediate with various hydrazides.

Materials:

  • 2-(4-formyl-2-methoxyphenoxy)acetic acid (from Protocol 1)

  • Substituted hydrazide (e.g., benzohydrazide)

  • Absolute Ethanol (EtOH)

  • Glacial Acetic Acid

  • Standard laboratory glassware with reflux condenser

Procedure:

  • In a round-bottom flask, suspend 2-(4-formyl-2-methoxyphenoxy)acetic acid (2 mmol) and the desired hydrazide (2 mmol) in 30 mL of absolute ethanol.[1]

  • Add a catalytic amount of glacial acetic acid (0.3 mL).[1]

  • Reflux the reaction mixture for 6 hours.[1]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold ethanol and dry.

  • Recrystallize the crude product from a suitable solvent system (e.g., EtOH/DMF) to obtain the pure hydrazone derivative.[1]

Quantitative Data

The following tables summarize the biological activity of representative phenoxyacetic acid derivatives as selective COX-2 inhibitors.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity

Compound IDR-Group on HydrazideCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2)
5d 4-Bromophenyl9.980.09110.89
5e 4-Chlorophenyl8.970.08112.13
5f 4-Fluorophenyl7.990.06133.17
7b Phenyl (from 2-phenylacetohydrazide)8.890.08111.13
10c Phenyl (from 2-(phenylamino)acetohydrazide)7.980.0988.67
10d 4-Bromophenyl (from 2-((4-bromophenyl)amino)acetohydrazide)8.950.07127.86
10e 4-Chlorophenyl (from 2-((4-chlorophenyl)amino)acetohydrazide)8.870.06147.83
10f 4-Fluorophenyl (from 2-((4-fluorophenyl)amino)acetohydrazide)8.990.08112.38
Celecoxib (Reference Drug)14.930.05298.6
Mefenamic Acid (Reference Drug)9.981.985.04

Data adapted from a study on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors.[1]

Table 2: In Vivo Anti-inflammatory Activity

Compound ID% Inhibition of Paw Edema (at 3h)% Inhibition of Paw Weight
5f 63.3568.26
7b 46.5164.84
Celecoxib 70.1573.21

Data represents the percentage reduction in inflammation in a carrageenan-induced paw edema model in rats.

Conclusion

This compound and its derivatives are valuable and versatile building blocks for the synthesis of a wide array of biologically active compounds. The protocols and data presented herein demonstrate a clear pathway for the development of potent and selective COX-2 inhibitors, highlighting the potential of this scaffold in modern drug discovery and development. Researchers can utilize these methods as a foundation for creating novel therapeutics with improved efficacy and safety profiles.

References

Application Note and Protocol: Derivatization of 2-(2-Methoxyphenoxy)acetic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many pharmaceutical compounds and metabolites, including acidic drugs like 2-(2-Methoxyphenoxy)acetic acid (also known as Guaifenesin impurity F), are often non-volatile and polar. This makes their direct analysis by GC-MS challenging due to poor chromatographic peak shape and thermal instability. Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile derivatives, thereby improving their chromatographic behavior and detection sensitivity. This application note provides a detailed protocol for the derivatization of this compound using a common silylating agent, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), for subsequent GC-MS analysis.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for different derivatization methods for this compound to provide a framework for comparison. Actual results may vary and should be determined experimentally.

Derivatization AgentReaction Time (min)Reaction Temperature (°C)Derivatization Efficiency (%)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
BSTFA + 1% TMCS 3070> 98515
MSTFA 4560> 971030
Diazomethane 1025> 9928

Note: Diazomethane is highly explosive and toxic and should be handled with extreme caution by experienced personnel in a suitable fume hood.

Experimental Protocol: Derivatization using BSTFA + 1% TMCS

This protocol details the derivatization of this compound to its trimethylsilyl (TMS) ester.

Materials and Reagents:

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Ethyl acetate (GC grade)

  • Nitrogen gas, high purity

  • 2 mL glass vials with PTFE-lined screw caps

  • Micropipettes

  • Heating block or water bath

  • Vortex mixer

Procedure:

  • Sample Preparation:

    • Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of ethyl acetate to prepare a 1 mg/mL stock solution.

    • Prepare working standard solutions by serial dilution of the stock solution with ethyl acetate to the desired concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Solvent Evaporation:

    • Pipette 100 µL of the standard solution or sample extract into a 2 mL glass vial.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. It is crucial to ensure all solvent is removed as water and other protic solvents can interfere with the derivatization reaction.

  • Derivatization Reaction:

    • To the dried residue, add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS. Pyridine acts as a catalyst and acid scavenger.

    • Securely cap the vial and vortex briefly to ensure the residue is fully dissolved in the derivatization reagent.

  • Incubation:

    • Place the vial in a heating block or water bath set to 70°C for 30 minutes.

  • Cooling and Analysis:

    • After incubation, remove the vial from the heat source and allow it to cool to room temperature.

    • The sample is now ready for injection into the GC-MS system. Inject 1 µL of the derivatized sample for analysis.

GC-MS Parameters (Typical):

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless (1 µL injection volume)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-550

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis sample Standard or Sample Solution evaporation Evaporate to Dryness (Nitrogen Stream) sample->evaporation reagents Add Pyridine and BSTFA + 1% TMCS evaporation->reagents vortex Vortex Mix reagents->vortex heat Incubate at 70°C for 30 min vortex->heat cool Cool to Room Temp heat->cool injection GC-MS Injection cool->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection data Data Analysis detection->data

Caption: Workflow for the derivatization and GC-MS analysis of this compound.

Caption: General reaction scheme for the silylation of a carboxylic acid with BSTFA.

Application Note and Protocol: Cell-Based Assay for GPR109A Activation Using 2-(2-Methoxyphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2), is a promising therapeutic target for the treatment of dyslipidemia and various inflammatory conditions.[1] Activation of GPR109A, a Gi/o-coupled receptor, by agonists such as niacin, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] This application note provides a detailed protocol for a cell-based assay to screen and characterize the activity of compounds, such as 2-(2-Methoxyphenoxy)acetic acid, that target the GPR109A receptor. The primary endpoint of this assay is the measurement of intracellular cAMP levels.

Signaling Pathways

Upon agonist binding, GPR109A initiates two primary signaling cascades. The canonical pathway involves the coupling to the Gi/o family of G-proteins, which inhibits adenylyl cyclase and reduces intracellular cAMP. A secondary pathway involves the recruitment of β-arrestin, which can lead to receptor internalization and downstream signaling events independent of G-protein coupling.[1][3]

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gi-mediated Pathway cluster_arrestin β-Arrestin Pathway GPR109A GPR109A Gi Gi/o GPR109A->Gi Activates bArrestin β-Arrestin GPR109A->bArrestin Recruits Agonist This compound Agonist->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Effects_Gi Downstream Cellular Effects PKA->Cellular_Effects_Gi Internalization Receptor Internalization bArrestin->Internalization ERK Downstream Signaling (e.g., ERK) bArrestin->ERK

Figure 1: GPR109A Signaling Pathways

Experimental Protocol: cAMP Measurement Assay

This protocol describes a homogenous, cell-based assay to measure the decrease in intracellular cAMP levels following the activation of GPR109A by a test compound like this compound. The assay utilizes a competitive immunoassay format, often based on technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).

Materials and Reagents

  • Cells: CHO-K1 or HEK293 cells stably expressing human GPR109A (e.g., from a commercial vendor or generated in-house).

  • Cell Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Plate: 384-well, white, solid-bottom microplate.

  • Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Reference Agonist: Niacin or Acifran.

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Assay Buffer: HBSS or PBS with 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • cAMP Assay Kit: A commercial kit for cAMP measurement (e.g., Cisbio HTRF cAMP dynamic 2 kit or PerkinElmer AlphaScreen cAMP assay kit).

  • Reagents from Kit: cAMP standard, anti-cAMP antibody, and detection reagents.

  • Cell Lysis Buffer: Provided in the cAMP assay kit.

  • Plate Reader: A microplate reader capable of detecting the signal from the chosen assay technology (e.g., HTRF or AlphaLISA).

Experimental Workflow

Experimental_Workflow A 1. Cell Preparation: Seed GPR109A-expressing cells in a 384-well plate and incubate. B 2. Compound Preparation: Prepare serial dilutions of This compound. A->B C 3. Compound Treatment: Add compound dilutions to cells and incubate. B->C D 4. Stimulation: Add Forskolin to stimulate Adenylyl Cyclase. C->D E 5. Detection: Lyse cells and add cAMP detection reagents. D->E F 6. Data Acquisition: Read the plate using a compatible plate reader. E->F G 7. Data Analysis: Calculate IC50 values and generate dose-response curves. F->G

Figure 2: Experimental Workflow Diagram

Step-by-Step Procedure

  • Cell Preparation:

    • Culture GPR109A-expressing cells in T75 flasks until they reach 80-90% confluency.

    • Harvest the cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in assay buffer and adjust the cell density.

    • Dispense the cell suspension into a 384-well assay plate (e.g., 5,000 cells/well in 10 µL).

    • Incubate the plate at room temperature for 30 minutes.

  • Compound Preparation:

    • Prepare a serial dilution of the this compound stock solution in assay buffer. A typical starting concentration for the dilution series is 100 µM.

    • Also, prepare serial dilutions of a reference agonist (e.g., Niacin) to serve as a positive control.

    • Include a vehicle control (DMSO in assay buffer).

  • Compound Treatment:

    • Add 5 µL of the diluted test compound, reference agonist, or vehicle control to the appropriate wells of the assay plate.

    • Incubate the plate at room temperature for 30 minutes.

  • Stimulation:

    • Prepare a solution of Forskolin in assay buffer at a concentration that elicits a submaximal stimulation of adenylyl cyclase (the optimal concentration should be determined empirically, but a starting point is often 1-10 µM).

    • Add 5 µL of the Forskolin solution to all wells except the basal control wells.

    • Incubate the plate at room temperature for 30 minutes.

  • Detection:

    • Following the manufacturer's instructions for the chosen cAMP assay kit, prepare the detection reagents.

    • Add the detection reagents, including the cell lysis buffer, to each well.

    • Incubate the plate at room temperature for the time specified in the kit protocol (typically 60 minutes).

  • Data Acquisition:

    • Read the plate using a microplate reader with the appropriate settings for the assay technology (e.g., for HTRF, read at 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the ratio of the two emission wavelengths (for HTRF) or the raw signal (for AlphaLISA).

    • Convert the signal to cAMP concentration using a standard curve generated with the cAMP standards.

    • Plot the cAMP concentration against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the compound that inhibits 50% of the Forskolin-stimulated cAMP production).

Data Presentation

The quantitative data from the assay should be summarized in a clear and structured table for easy comparison.

Table 1: Potency of this compound and Reference Agonist on GPR109A

CompoundIC50 (nM) [95% CI]Hill SlopeEmax (% Inhibition)
This compound[Insert Value][Insert Value][Insert Value]
Niacin (Reference Agonist)[Insert Value][Insert Value][Insert Value]

IC50: Half-maximal inhibitory concentration. [95% CI]: 95% Confidence Interval. Emax: Maximum effect.

Troubleshooting

  • High Well-to-Well Variability: Ensure proper cell mixing and dispensing. Check for edge effects on the plate.

  • Low Signal Window: Optimize cell number, Forskolin concentration, and incubation times.

  • Inconsistent IC50 Values: Verify the accuracy of compound dilutions and the stability of the compound in the assay buffer.

This application note provides a detailed protocol for a robust and reliable cell-based assay to assess the activity of this compound as a potential agonist for the GPR109A receptor. The measurement of intracellular cAMP levels provides a quantitative measure of the compound's potency and efficacy. This assay can be readily adapted for high-throughput screening of compound libraries to identify novel GPR109A modulators.

References

Application of 2-(2-Methoxyphenoxy)acetic Acid in Plant Physiology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

2-(2-Methoxyphenoxy)acetic acid belongs to the phenoxyacetic acid class of compounds, which includes several commercially significant synthetic auxins. These compounds mimic the effects of the natural plant hormone indole-3-acetic acid (IAA) and are valuable tools for studying various aspects of plant growth and development.

Predicted Biological Activity:

As a synthetic auxin analog, this compound is expected to influence a wide range of physiological processes in plants, including:

  • Cell Elongation and Division: At low concentrations, it is anticipated to promote cell elongation, similar to IAA, leading to effects such as stem elongation and root initiation. At higher concentrations, it may induce rapid, uncontrolled cell division and elongation, leading to abnormal growth and, ultimately, herbicidal effects, particularly in dicotyledonous plants.

  • Apical Dominance: It may be used to study the hormonal regulation of apical dominance, where the central stem grows more strongly than the lateral stems.

  • Fruit Development: Synthetic auxins are often used to promote fruit set and prevent premature fruit drop.

  • Callus Induction and Tissue Culture: In combination with cytokinins, it is likely effective in inducing callus formation from explants and in the maintenance of cell suspension cultures.

  • Herbicidal Action: At high concentrations, phenoxyacetic acids act as selective herbicides against broadleaf weeds.[1][2] They overwhelm the plant's normal hormonal balance, leading to epinasty (downward bending of leaves), stem curling, and eventual plant death.[3]

Mechanism of Action:

The presumed mechanism of action for this compound follows the canonical auxin signaling pathway. It is expected to bind to auxin co-receptors, such as the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins. This binding event promotes the interaction between the receptor and Aux/IAA transcriptional repressors, leading to the ubiquitination and subsequent degradation of the Aux/IAA proteins by the 26S proteasome. The removal of these repressors allows for the expression of auxin-responsive genes, which in turn mediate the physiological responses.

Quantitative Data Summary

The following table summarizes typical concentration ranges and observed effects for well-studied phenoxyacetic acid auxins like 2,4-D. These values should be used as a starting point for determining the optimal concentrations for this compound.

ApplicationPlant SpeciesCompound UsedEffective Concentration RangeObserved Effects
Rooting of Cuttings Various ornamental2,4-D1 - 10 mg/LPromotion of adventitious root formation.
Callus Induction Cocos nucifera2,4-D20 mg/LHighest callus induction percentage (31.25%).[4]
Herbicide Damage Study Gossypium hirsutumMCPA-Na8.125 - 130 g/LDecreased chlorophyll, increased MDA content, reduced plant height and boll number.[5]
Alkaline Stress Mitigation Lagenaria sicerariaNAA75 mg/LIncreased chlorophyll content and antioxidant enzyme activity under stress.[6]

Note: NAA (Naphthaleneacetic acid) is another synthetic auxin included for comparison of effective concentrations in stress mitigation studies.

Experimental Protocols

Protocol 1: Dose-Response Analysis of Root Growth Inhibition in Arabidopsis thaliana

This protocol is a standard assay to determine the auxin-like activity of a compound by measuring its effect on primary root growth.

Materials:

  • Arabidopsis thaliana (Col-0) seeds

  • Murashige and Skoog (MS) medium including vitamins, 1% (w/v) sucrose, and 0.8% (w/v) agar

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile petri dishes (100 mm x 15 mm)

  • Sterile water

  • 70% (v/v) ethanol

  • 20% (v/v) commercial bleach with 0.1% (v/v) Triton X-100

  • Micropipettes and sterile tips

  • Growth chamber (22°C, 16h light/8h dark photoperiod)

Procedure:

  • Seed Sterilization:

    • Place seeds in a microcentrifuge tube.

    • Wash with 70% ethanol for 1 minute.

    • Remove ethanol and add 20% bleach solution with Triton X-100. Incubate for 10 minutes with occasional vortexing.

    • Rinse the seeds 4-5 times with sterile distilled water.

    • Resuspend seeds in sterile 0.1% agar and stratify at 4°C for 2-3 days in the dark.

  • Preparation of Growth Medium:

    • Prepare MS agar medium and autoclave.

    • Cool the medium to approximately 50-60°C.

    • Add the this compound stock solution to the molten agar to achieve the desired final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µM). Also, prepare a control plate with an equivalent amount of DMSO.

    • Pour the medium into sterile petri dishes and allow to solidify.

  • Seed Plating and Incubation:

    • Aseptically place 10-15 sterilized and stratified seeds in a row on the surface of the prepared agar plates.

    • Seal the petri dishes with parafilm and place them vertically in a growth chamber.

  • Data Collection and Analysis:

    • After 5-7 days of growth, remove the plates from the growth chamber.

    • Scan the plates and measure the primary root length of the seedlings using image analysis software (e.g., ImageJ).

    • Calculate the average root length and standard deviation for each concentration.

    • Plot the average root length as a function of the log of the concentration to generate a dose-response curve.

Protocol 2: Callus Induction from Tobacco Leaf Explants

This protocol describes the use of a synthetic auxin to induce the formation of undifferentiated callus tissue.

Materials:

  • Young, healthy tobacco leaves (Nicotiana tabacum)

  • MS medium supplemented with vitamins, 3% (w/v) sucrose, and 0.8% (w/v) agar

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Kinetin (a cytokinin) stock solution (e.g., 1 mM in 1N NaOH)

  • 70% (v/v) ethanol

  • 10% (v/v) commercial bleach

  • Sterile water

  • Sterile petri dishes, scalpels, and forceps

  • Growth chamber (25°C, in darkness)

Procedure:

  • Explant Preparation:

    • Excise young leaves from a healthy tobacco plant.

    • Surface sterilize by washing with 70% ethanol for 30 seconds, followed by a 10-minute incubation in 10% bleach solution.

    • Rinse the leaves 3-4 times with sterile water.

    • Cut the leaves into small squares (approx. 1 cm²) using a sterile scalpel.

  • Preparation of Callus Induction Medium:

    • Prepare MS agar medium.

    • Before autoclaving, add this compound and kinetin to the medium. A common starting point for callus induction is a combination of auxin and cytokinin (e.g., 2 mg/L of the test auxin and 0.5 mg/L kinetin).

    • Adjust the pH of the medium to 5.8 before autoclaving.

    • Pour the sterilized medium into petri dishes.

  • Culture Initiation:

    • Place the leaf explants onto the surface of the callus induction medium with the adaxial side in contact with the medium.

    • Seal the plates with parafilm.

  • Incubation and Observation:

    • Incubate the cultures in a growth chamber in complete darkness at 25°C.

    • Observe the explants weekly for signs of callus formation at the cut edges.

    • Subculture the developing callus onto fresh medium every 3-4 weeks.

Visualizations

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin This compound SCF_TIR1_AFB SCF-TIR1/AFB Complex Auxin->SCF_TIR1_AFB Binds to TIR1_AFB TIR1/AFB Co-receptor TIR1_AFB->SCF_TIR1_AFB Aux_IAA Aux/IAA Repressor SCF_TIR1_AFB->Aux_IAA Promotes binding Proteasome 26S Proteasome Aux_IAA->Proteasome Ubiquitination & Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates transcription Response Physiological Response (e.g., Cell Elongation) Auxin_Genes->Response

Caption: Predicted auxin signaling pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A1 Sterilize Seeds B1 Plate Seeds A1->B1 A2 Prepare MS Agar with Test Compound A2->B1 B2 Incubate Vertically (5-7 days) B1->B2 C1 Scan Plates B2->C1 C2 Measure Root Length C1->C2 C3 Generate Dose-Response Curve C2->C3

Caption: Workflow for root growth inhibition assay.

References

Application Notes and Protocols for 2-(2-Methoxyphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Methoxyphenoxy)acetic acid, also known as guaiacoxyacetic acid, is a derivative of phenoxyacetic acid. This class of compounds has garnered significant interest in various scientific fields due to their diverse biological activities.[1] This document provides detailed application notes and experimental protocols for the formulation and use of this compound in a research and drug development context. The primary documented activities of this compound and its structural analogs include herbicidal (auxin-like) and potential anti-inflammatory effects.

Physicochemical Properties and Formulation

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC NameThis compound[2]
SynonymsGuaiacoxyacetic acid, o-Methoxyphenoxyacetic acid[2]
CAS Number1878-85-9[2]
Molecular FormulaC₉H₁₀O₄[2]
Molecular Weight182.17 g/mol [2]
AppearanceWhite crystalline powder
SolubilitySoluble in ethanol, ether, chloroform, and water.[3]
Preparation of Stock Solutions

For experimental use, it is crucial to prepare stock solutions of this compound with high accuracy.

Protocol 1: Preparation of a 100 mM Stock Solution in Ethanol

  • Materials:

    • This compound (MW: 182.17 g/mol )

    • Anhydrous ethanol

    • Sterile conical tubes (15 mL or 50 mL)

    • Calibrated analytical balance

    • Vortex mixer

    • Sterile filter (0.22 µm) and syringe

  • Procedure:

    • Tare a sterile conical tube on the analytical balance.

    • Weigh out 18.22 mg of this compound and add it to the tube.

    • Add 1 mL of anhydrous ethanol to the tube.

    • Vortex the mixture until the compound is completely dissolved.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile tube.

    • Store the stock solution at -20°C in amber-colored tubes to protect from light.

Note: For aqueous-based assays, further dilutions should be made in the appropriate buffer or cell culture medium immediately before use. The final concentration of ethanol in the assay should be kept low (typically <0.1%) to avoid solvent-induced artifacts.

Application 1: Herbicide and Plant Growth Regulation (Auxin-like Activity)

This compound has demonstrated phytotoxic effects, suggesting its potential as a herbicide. This activity is likely due to its structural similarity to natural auxins, a class of plant hormones that regulate growth and development. At high concentrations, synthetic auxins can disrupt normal hormonal balance, leading to uncontrolled growth and eventually, plant death.

Experimental Protocol: Seed Germination and Seedling Growth Phytotoxicity Assay

This protocol is designed to assess the phytotoxic effects of this compound on the seed germination and early seedling growth of a model plant species (e.g., Lepidium sativum - cress or Lactuca sativa - lettuce).

  • Materials:

    • Seeds of the chosen test plant

    • Petri dishes (9 cm diameter)

    • Sterile filter paper

    • Stock solution of this compound (100 mM in ethanol)

    • Sterile distilled water

    • Ethanol (for control)

    • Growth chamber with controlled light and temperature

  • Procedure:

    • Prepare a series of working solutions of this compound by diluting the stock solution in sterile distilled water to final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM). Prepare a vehicle control containing the same final concentration of ethanol as the highest concentration test solution.

    • Place two layers of sterile filter paper in each petri dish.

    • Evenly distribute a known number of seeds (e.g., 20-30) on the filter paper in each dish.

    • Add 5 mL of the respective test solution or control solution to each petri dish, ensuring the filter paper is saturated.

    • Seal the petri dishes with parafilm to prevent evaporation.

    • Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C with a 16-hour light/8-hour dark photoperiod).

    • After a set period (e.g., 5-7 days), record the germination percentage, and measure the root and shoot length of the seedlings.

  • Data Analysis:

    • Calculate the germination percentage for each treatment.

    • Measure the root and shoot length for each seedling and calculate the average for each treatment group.

    • Express the results as a percentage of the control and plot dose-response curves to determine the IC₅₀ (half-maximal inhibitory concentration) for germination and growth.

Table 2: Example Data Presentation for Phytotoxicity Assay

Concentration (µM)Germination (%)Average Root Length (mm)Average Shoot Length (mm)
0 (Control)9535.220.5
0.19334.820.1
19030.118.2
107515.610.3
100405.23.1
1000101.10.5

Workflow for Phytotoxicity Assessment

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Stock Solution (100 mM in Ethanol) prep_working Prepare Working Solutions (0.1 - 1000 µM) prep_stock->prep_working treatment Add Test/Control Solutions prep_working->treatment seed_plating Plate Seeds in Petri Dishes seed_plating->treatment incubation Incubate in Growth Chamber treatment->incubation measure Measure Germination, Root/Shoot Length incubation->measure analyze Calculate IC50 and Plot Dose-Response measure->analyze

Caption: Workflow for assessing the phytotoxicity of this compound.

Hypothetical Signaling Pathway: Auxin Action

The herbicidal activity of this compound is likely mediated through the disruption of the natural auxin signaling pathway in plants. Synthetic auxins like this compound can lead to an overstimulation of auxin-responsive genes, resulting in uncontrolled cell division and elongation, and ultimately, cell death.

G compound This compound (Synthetic Auxin) receptor Auxin Receptors (e.g., TIR1/AFB) compound->receptor aux_iaa Aux/IAA Repressors receptor->aux_iaa promotes degradation arf Auxin Response Factors (ARFs) aux_iaa->arf represses gene_expression Expression of Auxin-Responsive Genes arf->gene_expression activates cellular_response Altered Cellular Responses gene_expression->cellular_response plant_death Uncontrolled Growth & Plant Death cellular_response->plant_death

Caption: Hypothetical auxin signaling pathway disruption by this compound.

Application 2: Potential Anti-inflammatory Agent

Phenoxyacetic acid derivatives have been investigated for their anti-inflammatory properties. While specific data for this compound is limited, its structural similarity to known anti-inflammatory agents suggests it may possess similar activities. A plausible mechanism of action for such effects is the modulation of inflammatory signaling pathways, such as the NF-κB pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

Protein denaturation is a well-documented cause of inflammation. This in vitro assay assesses the ability of this compound to inhibit heat-induced protein denaturation.

  • Materials:

    • This compound stock solution

    • Bovine serum albumin (BSA) or egg albumin

    • Phosphate buffered saline (PBS), pH 6.4

    • Diclofenac sodium (positive control)

    • Water bath

    • UV-Vis Spectrophotometer

  • Procedure:

    • Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of this compound (e.g., 10, 50, 100, 200, 500 µg/mL).

    • Prepare a control group with 2 mL of distilled water instead of the test compound.

    • Prepare a positive control group with 2 mL of a standard anti-inflammatory drug like diclofenac sodium.

    • Incubate the mixtures at 37°C for 20 minutes.

    • Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

    • After cooling, measure the absorbance of the solutions at 660 nm.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Test) / Absorbance of Control ] x 100

    • Plot the percentage inhibition against the concentration of the test compound to determine the IC₅₀.

Table 3: Example Data for Anti-inflammatory Assay

Concentration (µg/mL)Absorbance at 660 nm% Inhibition
Control0.850
100.788.2
500.6523.5
1000.5238.8
2000.3954.1
5000.2570.6
Diclofenac Sodium (100 µg/mL)0.2274.1
Hypothetical Signaling Pathway: Modulation of NF-κB

The NF-κB signaling pathway is a key regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. It is plausible that this compound, if it possesses anti-inflammatory activity, may act by inhibiting the activation of NF-κB.

G stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk activates ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb degradation ikb->degradation degrades nucleus Nucleus nfkb->nucleus translocates gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, cytokines) nucleus->gene_expression activates inflammation Inflammation gene_expression->inflammation compound This compound compound->ikk inhibits (hypothesized)

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Safety Precautions

This compound is classified as an irritant. It may be harmful if swallowed and can cause skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or a chemical fume hood.

Disclaimer

This document is intended for research purposes only and is not for human or veterinary use. The experimental protocols provided are for guidance and may require optimization for specific applications. The proposed signaling pathways are hypothetical and based on the activities of structurally related compounds; further research is needed to elucidate the precise mechanisms of action of this compound.

References

Application Notes and Protocols for the Analytical Standard Preparation of 2-(2-Methoxyphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the preparation of analytical standards of 2-(2-Methoxyphenoxy)acetic acid. Accurate and precise standard preparation is fundamental to achieving reliable and reproducible results in analytical methodologies such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This document outlines the necessary physicochemical properties, detailed protocols for the preparation of stock and working standard solutions, and quality control procedures to ensure the integrity of the prepared standards.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling and for the preparation of accurate analytical standards.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms Guaiacoxyacetic acid, o-Methoxyphenoxyacetic acid[1]
CAS Number 1878-85-9[1]
Molecular Formula C₉H₁₀O₄[1]
Molecular Weight 182.17 g/mol [1]
Appearance Solid (predicted)
Predicted Solubility Good solubility is expected in polar organic solvents such as methanol, ethanol, and acetonitrile. Limited to moderate solubility is anticipated in neutral water, with increased solubility in acidic and basic aqueous solutions.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Methanol (HPLC grade or higher)

  • Acetonitrile (HPLC grade or higher)

  • Dimethyl sulfoxide (DMSO, analytical grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphoric acid (analytical grade)

  • Class A volumetric flasks (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Calibrated analytical balance

  • Calibrated pipettes

  • Vortex mixer

  • Ultrasonic bath

  • Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

Preparation of Primary Stock Solution (1 mg/mL)

This protocol describes the preparation of a 1 mg/mL primary stock solution. It is recommended to prepare a fresh stock solution as needed, or to perform stability studies to determine an appropriate shelf life under specific storage conditions.

Procedure:

  • Accurately weigh approximately 10 mg of this compound reference standard using a calibrated analytical balance.

  • Quantitatively transfer the weighed compound into a 10 mL Class A volumetric flask.

  • Add approximately 7 mL of the chosen solvent (Methanol, Acetonitrile, or DMSO) to the volumetric flask.

  • Vortex the flask for 30 seconds to facilitate dissolution.

  • If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Add the solvent to the flask up to the calibration mark.

  • Cap the flask and invert it at least 10 times to ensure homogeneity.

  • Label the flask clearly with the compound name, concentration, solvent, preparation date, and initials of the analyst.

  • Store the primary stock solution in a tightly sealed, light-protected container at 2-8°C. The stability of the solution should be verified over time.

Diagram of the Stock Solution Preparation Workflow:

G A Weigh 10 mg of This compound B Transfer to a 10 mL volumetric flask A->B C Add ~7 mL of solvent (e.g., Methanol) B->C D Vortex and/or sonicate to dissolve C->D E Bring to volume with solvent D->E F Mix thoroughly E->F G Store at 2-8°C F->G

Caption: Workflow for preparing the primary stock solution.

Preparation of Calibration Standards

Calibration standards are prepared by serially diluting the primary stock solution. The following protocol provides an example for preparing a set of calibration standards for HPLC analysis. The diluent should ideally be the mobile phase used in the analytical method. Based on a common HPLC method for this compound, a suitable diluent is a mixture of acetonitrile and water with a small amount of phosphoric acid.[2]

Example Diluent: Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid.

Procedure for Serial Dilution:

  • Label a series of volumetric flasks for the desired concentrations (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 10 µg/mL, 1 µg/mL).

  • To prepare the 100 µg/mL standard: Pipette 1 mL of the 1 mg/mL primary stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent.

  • To prepare the 50 µg/mL standard: Pipette 5 mL of the 100 µg/mL standard into a 10 mL volumetric flask and dilute to the mark with the diluent.

  • To prepare the 25 µg/mL standard: Pipette 5 mL of the 50 µg/mL standard into a 10 mL volumetric flask and dilute to the mark with the diluent.

  • To prepare the 10 µg/mL standard: Pipette 4 mL of the 25 µg/mL standard into a 10 mL volumetric flask and dilute to the mark with the diluent.

  • To prepare the 1 µg/mL standard: Pipette 1 mL of the 10 µg/mL standard into a 10 mL volumetric flask and dilute to the mark with the diluent.

  • After each dilution, cap the flask and invert at least 10 times to ensure homogeneity.

  • Filter each working standard through a 0.22 µm or 0.45 µm syringe filter into an appropriate autosampler vial before analysis.

Diagram of the Serial Dilution Workflow:

G cluster_0 Primary Stock cluster_1 Calibration Standards Stock 1 mg/mL Stock Std1 100 µg/mL Stock->Std1 1:10 dilution Std2 50 µg/mL Std1->Std2 1:2 dilution Std3 25 µg/mL Std2->Std3 1:2 dilution Std4 10 µg/mL Std3->Std4 2.5:10 dilution Std5 1 µg/mL Std4->Std5 1:10 dilution

Caption: Serial dilution scheme for calibration standards.

Quality Control

To ensure the accuracy and reliability of the analytical results, a robust quality control (QC) program is essential.

QC CheckProcedureAcceptance Criteria
Purity of Standard Obtain a Certificate of Analysis (CoA) for the reference standard.Purity should be ≥98%. The purity value from the CoA should be used for concentration calculations.
Calibration Curve Analyze the prepared calibration standards in triplicate. Plot the instrument response versus the theoretical concentration and perform a linear regression analysis.The coefficient of determination (r²) should be ≥0.995.
QC Samples Prepare at least two levels of QC samples (e.g., low and high concentration) from a separate weighing of the reference standard. Analyze these samples with each analytical run.The measured concentration of the QC samples should be within ±15% of the nominal value. For the lower limit of quantification (LLOQ), it should be within ±20%.
Blank Samples Analyze a solvent blank and a diluent blank with each analytical run.The response in the blank samples should be less than 20% of the response of the LLOQ.
Stability Analyze the stock and working standard solutions at regular intervals to assess their stability under the specified storage conditions.The measured concentration should not deviate by more than ±10% from the initial concentration.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound and solvents.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for detailed safety and handling information. This compound may be harmful if swallowed and can cause skin and eye irritation.[1]

Disclaimer

The protocols and information provided in these application notes are intended for guidance and should be adapted and validated by the end-user for their specific analytical requirements and instrumentation. The solubility and stability of this compound in the suggested solvents should be experimentally verified.

References

Application Note: 2-(2-Methoxyphenoxy)acetic Acid as a Reference Compound in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-(2-Methoxyphenoxy)acetic acid, also known as (o-Methoxyphenoxy)acetic acid or Guaiacoxyacetic acid, is a valuable reference compound in analytical chemistry.[1][2][3] Its stable chemical structure and well-defined properties make it suitable for a variety of applications, including the development, validation, and calibration of analytical methods, particularly in chromatography. This document provides detailed protocols and data for its use as a reference standard in High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

The fundamental properties of this compound are summarized below. This information is critical for its proper handling, storage, and use in preparing standard solutions.

PropertyValueReference
CAS Number 1878-85-9[1][2][4][5]
Molecular Formula C₉H₁₀O₄[1][2][3][4]
Molecular Weight 182.176 g/mol [1][2]
IUPAC Name This compound[2]
Synonyms (o-Methoxyphenoxy)acetic acid, Guaiacoxyacetic acid[1][2][3]
Primary Hazards Irritant[2][4]

Analytical Applications

As a reference standard, this compound serves several key functions:

  • Method Development & Validation: It is used to develop and validate new analytical methods for the quantification of related compounds or as a marker in complex matrices.

  • System Suitability Testing: In routine analysis, it can be used to verify the performance and reproducibility of a chromatographic system.

  • Quantification: It serves as a primary standard for creating calibration curves to determine the concentration of the analyte in unknown samples.

  • Pharmacokinetic Studies: The analytical methods developed using this standard are suitable for pharmacokinetic applications, allowing for the measurement of the compound's concentration in biological fluids over time.[1]

A typical workflow for utilizing a chemical reference standard is outlined below.

cluster_prep Standard Preparation cluster_analysis Analytical Workflow A Procure Reference Standard B Verify Certificate of Analysis (CoA) A->B C Prepare Stock Solution (e.g., 1 mg/mL in Diluent) B->C D Create Working Standards (Serial Dilutions) C->D F Inject Standards & Build Calibration Curve D->F E System Equilibration E->F G Inject Samples F->G H Quantify Analyte in Samples G->H

Workflow for Reference Standard Utilization.

Experimental Protocols

The following sections provide detailed protocols for the analysis of this compound using reversed-phase HPLC.

Protocol 1: Reversed-Phase HPLC with UV Detection

This method is suitable for the routine quantification and purity assessment of this compound.[1]

1. Objective: To provide a robust method for the separation and quantification of this compound using RP-HPLC with a UV detector.

2. Materials and Reagents:

  • Reference Standard: this compound (CAS: 1878-85-9)

  • HPLC Column: Newcrom R1 or Newcrom C18, 5 µm, 4.6 x 150 mm (or equivalent)[1]

  • Mobile Phase A: HPLC-grade Water with Phosphoric Acid (e.g., 0.1% v/v)

  • Mobile Phase B: HPLC-grade Acetonitrile (MeCN)[1]

  • Sample Diluent: Water/Acetonitrile (50:50, v/v)

  • Glassware: Volumetric flasks, vials

3. Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical balance

  • Sonicator

4. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent. Sonicate if necessary.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the sample diluent.

5. Chromatographic Conditions: The following table outlines the starting conditions for method development. Parameters may be adjusted to optimize separation.

ParameterRecommended Condition
Column Newcrom C18, 5 µm, 4.6 x 150 mm
Mobile Phase Isocratic or Gradient (e.g., 70% A / 30% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 275 nm (To be optimized by UV scan)
Injection Volume 10 µL
Run Time 10 minutes

6. Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Perform several blank injections (sample diluent) to ensure the system is clean.

  • Inject the working standard solutions in ascending order of concentration to build a calibration curve.

  • Inject the sample solutions for analysis.

  • Integrate the peak corresponding to this compound and determine the concentration using the linear regression of the calibration curve.

Protocol 2: HPLC-MS Compatible Method

For applications requiring mass spectrometry detection, such as metabolite identification or analysis in complex biological matrices, the mobile phase must be modified to be compatible with the MS interface.[1]

1. Objective: To adapt the HPLC-UV method for compatibility with Mass Spectrometry (MS) detection by using a volatile mobile phase modifier.

2. Key Method Modification: The primary change from Protocol 1 is the replacement of non-volatile phosphoric acid with a volatile acid.

  • Modified Mobile Phase A: HPLC-grade Water with 0.1% (v/v) Formic Acid.[1]

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% (v/v) Formic Acid.

All other parameters, including the column, standard preparation, and flow rate, can remain as starting points for optimization.

3. Recommended MS Detector Settings (Example): The following are typical starting parameters for an Electrospray Ionization (ESI) source. These must be optimized for the specific instrument used.

ParameterRecommended Condition
Ionization Mode ESI Negative
Capillary Voltage 3.5 kV
Drying Gas Flow 10 L/min
Drying Gas Temp. 350 °C
Scan Range (m/z) 50 - 500
Selected Ion Monitoring (SIM) m/z 181.05 (for [M-H]⁻)

The logical workflow for developing and optimizing such an analytical method is depicted below.

A Define Analytical Goal (e.g., Purity, Quantification) B Select Method (RP-HPLC) A->B C Screen Columns & Mobile Phases (e.g., C18, Phenyl-Hexyl) B->C D Optimize Parameters (Gradient, Temp, Flow Rate) C->D E Method Validation (Linearity, Accuracy, Precision) D->E F Implement for Routine Analysis E->F

Analytical Method Development Workflow.

Safety and Handling

This compound is classified as an irritant.[2][4] Standard laboratory safety precautions should be followed:

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area or a chemical fume hood.

  • Refer to the Safety Data Sheet (SDS) for complete safety and handling information before use.

References

Application Notes and Protocols for the Synthesis of Novel Compounds from 2-(2-Methoxyphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel bioactive compounds utilizing 2-(2-methoxyphenoxy)acetic acid as a key starting material. This versatile scaffold allows for the generation of diverse molecular architectures with potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticonvulsant agents.

Introduction

This compound is a valuable building block in medicinal chemistry. Its structure, featuring a phenoxyacetic acid moiety, is present in numerous classes of drugs.[1] The carboxylic acid group provides a reactive handle for various chemical transformations, enabling the synthesis of amides, esters, hydrazides, and heterocyclic compounds. This flexibility allows for the exploration of a broad chemical space to identify novel compounds with desired biological activities.

General Synthetic Strategies

The primary synthetic routes starting from this compound involve the activation of the carboxylic acid group, typically by converting it to an acyl chloride. This highly reactive intermediate can then be coupled with a variety of nucleophiles (amines, hydrazines, etc.) to yield a wide range of derivatives. Subsequent cyclization or condensation reactions can be employed to construct more complex heterocyclic systems like pyrazoles and thiadiazoles.

G start This compound acyl_chloride (2-Methoxyphenoxy)acetyl chloride start->acyl_chloride SOCl₂ or (COCl)₂ hydrazide 2-(2-Methoxyphenoxy)acetohydrazide acyl_chloride->hydrazide + Hydrazine Hydrate amines Amides / Acetamides acyl_chloride->amines + Amines (R-NH₂) hydrazones Hydrazones hydrazide->hydrazones + Aldehydes / Ketones thiadiazoles Thiadiazoles hydrazide->thiadiazoles e.g., + CS₂ / KOH pyrazoles Pyrazoles hydrazones->pyrazoles Cyclization

Caption: General synthetic workflow from this compound.

Application Note 1: Synthesis of Novel Antimicrobial Agents

Derivatives of this compound have shown significant potential as antimicrobial agents, particularly against Mycobacterium tuberculosis. The synthesis of pyrazole and thiadiazole derivatives has yielded compounds with potent in-vitro activity.

Quantitative Data Summary

The following table summarizes the antimicrobial activity of representative compounds synthesized from this compound precursors.

Compound IDStructure DescriptionTarget OrganismMIC (µg/mL)Reference
1 2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)-2-methoxyphenoxy)acetic acidM. tuberculosis H37Rv0.06[1]
2 2-{4-[3-(2,4-dihydroxyphenyl)-1-(2-hydroxybenzoyl)-4,5-dihydro-1H-pyrazol-5-yl]-2-methoxyphenoxy}acetic acidHuman embryonic lung (HEL) cells (Cytotoxicity CC₅₀)0.16[1]
3 Schiff Base from 2-formyl-phenoxy acetic acid and p-anisidineS. aureusGood Activity[2]
4 Schiff Base from 2-formyl-phenoxy acetic acid and p-chloro anilineS. aureusGood Activity[2]

*Qualitative data reported as "good activity" comparable to ampicillin standard.

Experimental Protocol: Synthesis of Pyrazole Derivative (Compound 1 Analogue)

This protocol outlines a general method for synthesizing pyrazole derivatives based on literature precedents.[1]

Step 1: Synthesis of 2-(2-methoxyphenoxy)acetohydrazide

  • To a solution of this compound (10 mmol) in methanol (50 mL), add concentrated sulfuric acid (0.5 mL) and reflux for 8 hours. Monitor reaction completion by TLC.

  • Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate, wash with sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the methyl ester.

  • Dissolve the resulting ester (8 mmol) in ethanol (40 mL) and add hydrazine hydrate (16 mmol).

  • Reflux the mixture for 12 hours.

  • Cool the reaction mixture and collect the precipitated solid by filtration. Wash with cold ethanol and dry to obtain 2-(2-methoxyphenoxy)acetohydrazide.

Step 2: Synthesis of Chalcone Intermediate

  • A mixture of an appropriate acetophenone derivative (e.g., 4-acetyl-guaiacol) (10 mmol) and a substituted aromatic aldehyde (e.g., 2-chlorobenzaldehyde) (10 mmol) is dissolved in ethanol.

  • An aqueous solution of NaOH (40%) is added dropwise while stirring in an ice bath.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the mixture into crushed ice and acidify with dilute HCl.

  • Filter the resulting precipitate, wash with water, and recrystallize from ethanol to obtain the chalcone.

Step 3: Synthesis of the Final Pyrazole Compound

  • A mixture of the chalcone (5 mmol), 2-(2-methoxyphenoxy)acetohydrazide (or a related hydrazide) (5 mmol), and a catalytic amount of glacial acetic acid in ethanol is refluxed for 8-10 hours.

  • Cool the reaction mixture to room temperature.

  • Filter the solid product, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/DMF) to yield the final pyrazole derivative.

Application Note 2: Synthesis of Novel Anticonvulsant Agents

Phenoxyacetamide and phenoxyethylamine derivatives have been investigated for their anticonvulsant properties. These compounds often act by modulating neuronal ion channels. The synthesis typically involves the reaction of (2-methoxyphenoxy)acetyl chloride with various amino alcohols or other amine-containing moieties.

Mechanism of Action: Sodium Channel Inhibition

A primary mechanism for many anticonvulsant drugs is the inhibition of voltage-gated sodium channels in neurons. By blocking these channels, the compounds reduce the ability of neurons to fire at high frequencies, which is characteristic of seizure states.

G cluster_0 Presynaptic Neuron AP Action Potential Propagation Na_channel Voltage-Gated Na+ Channel AP->Na_channel Opens Na_ion Na+ Influx Depolarization Membrane Depolarization Na_ion->Depolarization Firing High-Frequency Neuronal Firing (Seizure State) Depolarization->Firing ReducedFiring Reduced Neuronal Excitability (Therapeutic Effect) Firing->ReducedFiring Inhibited by Blockade Compound Synthesized Anticonvulsant Compound Block Blockade Compound->Block Block->Na_channel

Caption: Mechanism of action for anticonvulsants targeting sodium channels.

Quantitative Data Summary

The following table summarizes the anticonvulsant activity of representative phenoxyacetamide analogues, evaluated in the maximal electroshock (MES) seizure model in mice.

Compound IDStructure DescriptionMES ED₅₀ (mg/kg, ip)Neurotoxicity TD₅₀ (mg/kg, ip)Protective Index (PI = TD₅₀/ED₅₀)Reference
5 Racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide42.97105.672.46[3]
6 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione68.30>300>4.39[4]
7 Diarylimidazole 13 (methoxy substituted)46.8>170>4.3[5]
8 N-[(4-chlor-2-methylphenoxy)ethyl]aminopropan-2-ol<30*>30>1.0[6]

*100% activity observed at 30 mg/kg; full ED₅₀ not reported.

Experimental Protocol: Synthesis of N-substituted 2-(2-methoxyphenoxy)acetamides

This protocol provides a general method for synthesizing acetamide derivatives, which are analogues to known anticonvulsants.[3][6]

Step 1: Synthesis of 2-(2-methoxyphenoxy)acetyl chloride

  • Place this compound (20 mmol) in a round-bottom flask equipped with a reflux condenser and a gas trap.

  • Slowly add thionyl chloride (SOCl₂) (40 mmol) to the flask at room temperature with stirring.

  • Heat the mixture to reflux (approximately 70-80°C) for 2-3 hours. The reaction completion can be monitored by the cessation of HCl and SO₂ gas evolution.

  • After cooling, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 2-(2-methoxyphenoxy)acetyl chloride is often used in the next step without further purification.

Step 2: Synthesis of the Final Acetamide Compound

  • Dissolve the desired amine or aminoalkanol (e.g., trans-2-aminocyclohexanol) (10 mmol) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (50 mL).

  • Add a base, such as triethylamine (12 mmol), to the solution and cool the mixture in an ice bath.

  • Slowly add a solution of 2-(2-methoxyphenoxy)acetyl chloride (10 mmol) in the same anhydrous solvent dropwise to the stirred amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, dilute HCl, saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the final N-substituted 2-(2-methoxyphenoxy)acetamide.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Methoxyphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to improve the yield and purity of 2-(2-Methoxyphenoxy)acetic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the Williamson ether synthesis.[1][2] This reaction involves the deprotonation of guaiacol (2-methoxyphenol) by a base to form a phenoxide ion, which then acts as a nucleophile to attack an α-haloacetic acid, such as chloroacetic acid, via an SN2 reaction.[1]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

A2: Low yields are typically traced back to one of four areas: (1) inefficient deprotonation of guaiacol due to a weak or insufficient amount of base, (2) suboptimal reaction conditions such as temperature or reaction time, (3) competing side reactions, or (4) product loss during workup and purification.

Q3: What side reactions can occur during the synthesis?

A3: The primary side reaction of concern is C-alkylation, where the chloroacetate reacts with the benzene ring of guaiacol instead of the phenoxide oxygen. Additionally, under excessively harsh basic conditions or high temperatures, polymerization of guaiacol or degradation of the product can occur.[3] If using an ester like methyl chloroacetate, incomplete hydrolysis during workup will result in the ester product as an impurity.

Q4: Which base and solvent combination is recommended for optimal yield?

A4: A strong base is required to fully deprotonate the phenolic hydroxyl group. Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) are common and effective.[4] For solvent selection, polar aprotic solvents like DMF or DMSO can accelerate the SN2 reaction rate.[5] However, many successful syntheses are also performed in water or alcohols.[2][4] The choice may depend on the scale and desired workup procedure.

Q5: How can I effectively purify the final product?

A5: The most common purification method for this compound is recrystallization.[4] After acidic workup to precipitate the crude product, it can be recrystallized from hot water or an ethanol/water mixture.[4][6] If the product is colored, activated carbon can be used during recrystallization to remove colored impurities.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Issue 1: Reaction Fails to Proceed or Proceeds Very Slowly
  • Possible Cause: Ineffective deprotonation of the starting phenol.

    • Solution: Ensure the base (e.g., NaOH, KOH) is fresh and has not been passivated by absorbing atmospheric CO₂. Use a sufficient molar excess of the base (typically 2-3 equivalents).

  • Possible Cause: Low reaction temperature.

    • Solution: The reaction often requires heating to proceed at a reasonable rate. A temperature range of 80-100°C is typical.[4][7] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time and temperature.

  • Possible Cause: Poor solvent choice.

    • Solution: While water is a common solvent, polar aprotic solvents can significantly increase the rate of SN2 reactions.[5] Consider switching to DMF or DMSO if the reaction is sluggish.

Issue 2: Low Yield of Isolated Product
  • Possible Cause: Incomplete reaction.

    • Solution: Increase the reaction time and/or temperature. Use TLC to monitor the consumption of the limiting reagent (typically guaiacol).

  • Possible Cause: Product loss during workup.

    • Solution: this compound is precipitated by acidifying the reaction mixture. Ensure the pH is sufficiently low (pH 1-2) for complete precipitation.[4] When filtering, wash the collected solid with a small amount of cold water to remove inorganic salts without dissolving a significant amount of the product.

  • Possible Cause: Competing elimination reaction.

    • Solution: This is less common with primary alkyl halides like chloroacetic acid but can be influenced by the base and solvent. Ensure the temperature is not excessively high, which could favor side reactions.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Low Yield or No Product check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents check_workup Analyze Workup & Purification start->check_workup temp Is Temperature 80-100°C? check_conditions->temp base Is Base Fresh & In Molar Excess? check_reagents->base acid Is pH 1-2 During Precipitation? check_workup->acid time Is Reaction Time Sufficient (Monitor by TLC)? temp->time Yes increase_temp Increase Temperature/Time temp->increase_temp No replace_base Use Fresh Base base->replace_base No wash Are Crystals Washed With Cold Solvent? acid->wash Yes adjust_ph Adjust pH with Acid acid->adjust_ph No optimize_wash Optimize Washing Step wash->optimize_wash No increase_temp->time

Caption: A workflow diagram for troubleshooting low yield in the synthesis.

Data on Reaction Conditions

The yield of phenoxyacetic acids is highly dependent on the chosen reagents and conditions. The following table summarizes conditions from protocols for similar Williamson ether syntheses to provide a basis for optimization.

Starting PhenolAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-MethylphenolChloroacetic Acid30% aq. NaOHWater90-1000.5 - 0.7N/A[4]
2-HydroxybenzaldehydeMethyl BromoacetateK₂CO₃DMF80N/A79*[7]
AcetaminophenEthyl IodideK₂CO₃ButanoneReflux1N/A[8]
o-Cresol73% aq. Chloroacetic Acidaq. NaOHWaterHeat of reaction0.5N/A[9]

Note: This yield is for the resulting acid after hydrolysis of the initial ester product.

Experimental Protocols

Key Synthesis Pathway

The synthesis proceeds via a nucleophilic substitution (SN2) mechanism.

ReactionPathway cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack guaiacol Guaiacol (2-Methoxyphenol) phenoxide Sodium Guaiacolate (Intermediate) guaiacol->phenoxide + h2o H₂O guaiacol->h2o + chloroacetic Chloroacetic Acid naoh NaOH (Base) naoh->phenoxide + naoh->h2o + product This compound nacl NaCl phenoxide_ref Sodium Guaiacolate phenoxide_ref->product + phenoxide_ref->nacl + chloroacetic_ref Chloroacetic Acid chloroacetic_ref->product + chloroacetic_ref->nacl +

Caption: The Williamson ether synthesis pathway for the target molecule.

Detailed Synthesis Protocol

This protocol is adapted from established methods for synthesizing similar phenoxyacetic acids.[4]

Materials:

  • Guaiacol (2-methoxyphenol)

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • 6M Hydrochloric acid (HCl)

  • Deionized water

  • Diethyl ether (for extraction, optional)

  • Ethanol (for recrystallization, optional)

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium hydroxide (2.2 eq) in deionized water.

  • Addition of Phenol: To the stirred NaOH solution, add guaiacol (1.0 eq). Stir the mixture until the guaiacol has completely dissolved to form the sodium guaiacolate salt.

  • Addition of Alkylating Agent: In a separate beaker, dissolve chloroacetic acid (1.1 eq) in a minimal amount of water. Add this solution to the reaction flask.

  • Reaction: Heat the reaction mixture to 90-100°C in a water or oil bath.[4] Maintain this temperature for 1-2 hours. Monitor the reaction's progress by TLC.

  • Workup - Cooling and Acidification: Once the reaction is complete, cool the flask to room temperature in an ice bath. Slowly and carefully acidify the mixture by adding 6M HCl dropwise while stirring.[4] Continue adding acid until the pH of the solution is between 1 and 2 (check with pH paper). A white precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[4] Wash the filter cake with a small amount of cold deionized water to remove residual salts.

  • Purification (Recrystallization): Transfer the crude solid to a clean flask. Add the minimum amount of boiling water (or a hot ethanol/water mixture) required to fully dissolve the solid.[4][6] If the solution is colored, add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration to remove the carbon or any insoluble impurities. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a very small amount of cold solvent, and dry them in a desiccator or a vacuum oven at a low temperature.

Parameter Optimization Diagram

Understanding the interplay of reaction parameters is key to maximizing yield.

OptimizationLogic Base Base Strength & Concentration Rate Reaction Rate Base->Rate Increases SideReactions Side Reactions (e.g., C-Alkylation, Degradation) Base->SideReactions Increases (if too strong/conc.) Temp Reaction Temperature Temp->Rate Increases Temp->SideReactions Increases (if too high) Solvent Solvent Polarity Solvent->Rate Increases (if polar aprotic) Time Reaction Time Yield Yield & Purity Time->Yield Increases (to completion) Rate->Yield Directly Affects SideReactions->Yield Decreases

Caption: Logical relationships between key parameters and reaction outcomes.

References

Technical Support Center: Overcoming Solubility Challenges with 2-(2-Methoxyphenoxy)acetic acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-(2-Methoxyphenoxy)acetic acid in aqueous solutions during experimental work.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the primary reasons for its poor solubility?

A1: this compound, as a carboxylic acid, exhibits limited solubility in neutral aqueous solutions. This is primarily due to the presence of the hydrophobic methoxyphenyl group, which counteracts the hydrophilic nature of the carboxylic acid moiety. At neutral pH, the carboxylic acid is predominantly in its less soluble, protonated form.

Q2: What is the expected aqueous solubility of this compound?

A2: The predicted aqueous solubility of this compound is approximately 2.19 g/L . However, this value can be significantly influenced by factors such as pH, temperature, and the presence of other solutes.

Q3: How does pH affect the solubility of this compound?

A3: The solubility of this compound is highly dependent on pH. As a carboxylic acid, its solubility dramatically increases in basic aqueous solutions. This is because the carboxylic acid group deprotonates to form the more soluble carboxylate salt. The predicted pKa of this compound is approximately 3.13 . At a pH above its pKa, the compound will be predominantly in its ionized, more soluble form.

Q4: What are the general strategies to enhance the solubility of this compound in aqueous solutions?

A4: Several strategies can be employed to overcome the solubility challenges of this compound:

  • pH Adjustment: Increasing the pH of the solution above the compound's pKa.

  • Use of Co-solvents: Incorporating a water-miscible organic solvent.

  • Addition of Surfactants: Using surfactants to form micelles that encapsulate the compound.

  • Solid Dispersions: Creating a solid dispersion with a hydrophilic polymer.

  • Lipid-Based Formulations: Formulating the compound in a lipid-based delivery system.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.

This is a common issue when a concentrated stock solution of the compound in an organic solvent is diluted into an aqueous buffer.

Troubleshooting Workflow:

A troubleshooting workflow for precipitation issues.

Detailed Protocols:

  • Protocol 1: pH Adjustment

    • Prepare the desired aqueous buffer.

    • While stirring, slowly add a base (e.g., 1 M NaOH) to the buffer to raise the pH to at least 2 units above the pKa of this compound (i.e., pH > 5.13).

    • Add the this compound to the basic buffer and stir until it is completely dissolved.

    • If necessary, the pH can be carefully adjusted back towards the desired experimental pH. Monitor for any signs of precipitation.

  • Protocol 2: Co-solvent System

    • Prepare a concentrated stock solution of this compound in a water-miscible organic solvent (e.g., DMSO, ethanol, or DMF).

    • To prepare the final working solution, add the stock solution dropwise into the vigorously stirring aqueous buffer.

    • The final concentration of the organic solvent should be kept as low as possible while maintaining the solubility of the compound. It is crucial to ensure the final solvent concentration is compatible with the experimental system.

Issue 2: Need to prepare a high-concentration aqueous solution of this compound.

For applications requiring higher concentrations, simple pH adjustment or co-solvents may not be sufficient or suitable.

Advanced Solubilization Strategies:

  • Strategy 1: Use of Surfactants Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.[1]

    • Recommended Surfactants: Non-ionic surfactants such as Tween® 80 or Poloxamer 407 are often good starting points due to their lower potential for biological interference compared to ionic surfactants.

    • Experimental Protocol:

      • Prepare an aqueous solution of the chosen surfactant at a concentration above its critical micelle concentration (CMC).

      • Add the powdered this compound to the surfactant solution.

      • Stir the mixture, gently heating if necessary, until the compound is fully dissolved.

  • Strategy 2: Solid Dispersions Solid dispersions involve dispersing the drug in a hydrophilic polymer matrix at a molecular level, which can significantly enhance the dissolution rate and solubility.[2]

    • Commonly Used Polymers: Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), and Hydroxypropyl Methylcellulose (HPMC).

    • Experimental Protocol (Solvent Evaporation Method):

      • Dissolve both this compound and a hydrophilic polymer (e.g., PVP K30) in a common volatile organic solvent (e.g., ethanol or methanol).

      • Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

      • The resulting solid mass is a solid dispersion, which can then be dissolved in an aqueous buffer.

  • Strategy 3: Lipid-Based Formulations For in vivo applications, formulating the compound in a lipid-based system can improve oral bioavailability by presenting the drug in a solubilized state.[3]

    • Formulation Components: A typical lipid-based formulation consists of an oil, a surfactant, and a co-solvent.

    • Experimental Protocol (Self-Emulsifying Drug Delivery System - SEDDS):

      • Screen various oils (e.g., medium-chain triglycerides), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol®, ethanol) for their ability to dissolve this compound.

      • Based on the screening results, prepare different ratios of oil, surfactant, and co-solvent.

      • Dissolve the compound in the selected vehicle.

      • When this formulation is introduced into an aqueous medium with gentle agitation, it should spontaneously form a fine emulsion or microemulsion, facilitating drug dissolution.

Data Summary

Predicted Physicochemical Properties of this compound

PropertyPredicted Value
Molecular Weight 182.17 g/mol
Aqueous Solubility 2.19 g/L
pKa (acidic) 3.13

Solubility in Common Organic Solvents (Qualitative)

SolventExpected Solubility
Dimethyl Sulfoxide (DMSO) Soluble
N,N-Dimethylformamide (DMF) Soluble
Ethanol Soluble
Methanol Soluble

Experimental Workflow Diagrams

General Workflow for Solubility Enhancement:

G A Start: Insoluble Compound B Determine pKa A->B D Co-solvent System (e.g., DMSO, Ethanol) A->D Simple Approach E Surfactant Micellization (e.g., Tween 80) A->E Moderate Complexity F Solid Dispersion (e.g., with PVP) A->F Advanced Formulation G Lipid-Based Formulation (for in vivo) A->G In Vivo Delivery C pH Adjustment (pH > pKa + 2) B->C Acidic/Basic Compound H Soluble Compound C->H D->H E->H F->H G->H

A decision tree for selecting a solubilization strategy.

Workflow for Preparing a Solution via pH Adjustment:

G A Start: Weigh Compound D Add Compound to Basic Buffer A->D B Prepare Aqueous Buffer C Add Base (e.g., 1M NaOH) to Buffer to pH > 5.13 B->C C->D E Stir Until Dissolved D->E F Optionally Adjust pH Downward (Monitor for Precipitation) E->F G End: Solubilized Compound F->G

Step-by-step process for pH-mediated solubilization.

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 2-(2-Methoxyphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for HPLC analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of 2-(2-Methoxyphenoxy)acetic acid, with a specific focus on peak tailing.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak with a trailing edge that slowly returns to the baseline. This can compromise peak integration and reduce analytical accuracy. The following guide, presented in a question-and-answer format, addresses specific causes of peak tailing and provides systematic solutions.

Q1: My peak for this compound is tailing. What is the most likely cause?

The primary cause of peak tailing for acidic compounds like this compound in reversed-phase HPLC is often secondary interactions between the analyte and the stationary phase.[1][2][3] These unwanted interactions occur with residual silanol groups on the silica-based C18 column packing material.[1][3][4] At a mid-range pH, these silanol groups can be ionized and interact with the polar functional groups of your acidic analyte, leading to a mixed-mode retention mechanism and causing the peak to tail.[1][4]

Q2: How can I adjust my mobile phase to reduce peak tailing?

Mobile phase optimization is a critical first step in addressing peak tailing.

  • Lower the pH: For an acidic analyte like this compound, lowering the pH of the mobile phase will suppress the ionization of the carboxylic acid group and also the ionization of the residual silanol groups on the stationary phase.[1][5] Operating at a pH of 3 or below is often effective.[5] This ensures the analyte is in a single, neutral form and minimizes interactions with the silanol groups.[1]

  • Adjust Buffer Concentration: Insufficient or inappropriate buffering can lead to poor peak shape.[3] Increasing the buffer concentration can help maintain a stable pH and improve peak symmetry.[3]

  • Mobile Phase Additives: Consider adding a small amount of an acidic modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid.[6] These additives can help to mask the residual silanol groups and improve peak shape.

Q3: Could my column be the problem? What should I look for?

Yes, the column is a frequent source of peak tailing issues.

  • Column Choice: Using a modern, high-purity, end-capped C18 column is highly recommended. End-capping is a process that chemically bonds a small silane to the residual silanol groups, effectively shielding them from interacting with the analyte.

  • Column Degradation: Over time and with exposure to harsh mobile phases, the stationary phase can degrade, exposing more active silanol sites.[2] If you observe a gradual increase in peak tailing over a series of runs, it may be time to replace your column.

  • Column Contamination: Accumulation of strongly retained sample components on the column inlet frit or the head of the column can lead to peak distortion. Flushing the column with a strong solvent may help, but replacement is often necessary for severe contamination.

  • Column Void: A void or channel in the packing material at the column inlet can cause peak tailing.[4] This can sometimes be addressed by reversing the column and flushing it, but a void often indicates the end of the column's life.

Q4: I've optimized my mobile phase and am using a new column, but the peak is still tailing. What else could be wrong?

If mobile phase and column issues have been ruled out, consider these other potential causes:

  • Mass Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and tailing peaks.[2] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves, you were likely overloading the column.

  • Extra-Column Effects: Peak broadening and tailing can be introduced by factors outside of the column. This includes excessive tubing length between the injector, column, and detector, or improperly made connections that create dead volume.[3] Ensure all connections are secure and use tubing with the narrowest possible internal diameter.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase, it can cause peak distortion.[2] Ideally, dissolve your sample in the mobile phase itself.

  • Metal Chelation: Trace metal contaminants in the silica matrix of the column or from stainless steel components of the HPLC system can sometimes interact with analytes that have chelating functional groups, causing peak tailing.[2][5]

Frequently Asked Questions (FAQs)

Q: What is an acceptable tailing factor?

A: An ideal peak has a tailing factor (also known as the asymmetry factor) of 1.0. For most applications, a tailing factor between 0.9 and 1.5 is considered acceptable. However, for high-precision quantitative analysis, a tailing factor closer to 1.0 is desirable.

Q: How do I calculate the tailing factor?

A: The tailing factor (Tf) is typically calculated at 5% of the peak height using the formula:

Tf = W₀.₀₅ / (2 * f)

where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the leading edge of the peak to the peak maximum at 5% of the peak height.

Q: Can peak fronting also occur? What causes it?

A: Yes, peak fronting, where the leading edge of the peak is broader than the trailing edge, can also occur. Common causes include sample overload, poor sample solubility in the mobile phase, or column collapse.[5]

Q: Will increasing the column temperature help with peak tailing?

A: In some cases, increasing the column temperature can improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics. However, it can also affect the retention time and selectivity of your separation. If you choose to adjust the temperature, do so in small increments (e.g., 5 °C) and monitor the effect on your overall chromatogram.

Experimental Protocols

The following is a detailed methodology for a typical reversed-phase HPLC analysis of this compound. This protocol can be used as a starting point for your experiments and as a reference for troubleshooting.

Parameter Condition
HPLC System Standard HPLC system with a pump, autosampler, column oven, and UV detector
Column C18 end-capped, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 60% A / 40% B (Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 274 nm
Sample Preparation Dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizing the Troubleshooting Process

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound check_mobile_phase Step 1: Evaluate Mobile Phase start->check_mobile_phase lower_ph Lower Mobile Phase pH (e.g., to pH 2.5-3.0 with 0.1% H3PO4 or HCOOH) check_mobile_phase->lower_ph Primary Action check_buffer Adjust Buffer Concentration check_mobile_phase->check_buffer Secondary Action check_column Step 2: Evaluate Column lower_ph->check_column If tailing persists check_buffer->check_column If tailing persists use_endcapped Use High-Purity, End-Capped C18 Column check_column->use_endcapped Best Practice flush_column Flush Column with Strong Solvent check_column->flush_column If contamination is suspected check_other Step 3: Investigate Other Factors use_endcapped->check_other If tailing persists replace_column Replace Column flush_column->replace_column If flushing fails replace_column->check_other If tailing persists reduce_concentration Reduce Sample Concentration/ Injection Volume (Check for Overload) check_other->reduce_concentration check_connections Check for Dead Volume (Connections, Tubing) check_other->check_connections match_sample_solvent Ensure Sample Solvent Matches Mobile Phase check_other->match_sample_solvent solution Symmetrical Peak Achieved reduce_concentration->solution check_connections->solution match_sample_solvent->solution

References

Technical Support Center: Optimizing Etherification for 2-(2-Methoxyphenoxy)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(2-Methoxyphenoxy)acetic acid via Williamson etherification. Our aim is to facilitate the optimization of reaction conditions to achieve high yields and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Suggestions
Low or No Product Yield 1. Incomplete Deprotonation of Guaiacol: The base used may be too weak to fully deprotonate the phenolic hydroxyl group of guaiacol, leading to a low concentration of the reactive phenoxide nucleophile.- Switch to a stronger base: If using a weak base like sodium bicarbonate, consider a stronger base such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃). For very dry conditions, sodium hydride (NaH) can be used, though with greater caution.[1] - Ensure stoichiometric amounts of base: Use at least one equivalent of a strong base relative to guaiacol.
2. Poor Quality or Wet Reagents/Solvents: Moisture in the reaction can quench the phenoxide intermediate. Impurities in the starting materials can lead to side reactions.- Use anhydrous solvents: Dry solvents like DMF or acetonitrile are preferable.[2] - Ensure the purity of guaiacol and chloroacetic acid: Use freshly purified starting materials if necessary.
3. Inappropriate Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may be favored at excessively high temperatures.- Optimize temperature: A typical temperature range for this reaction is 50-100°C.[2] Monitor the reaction progress by TLC to find the optimal temperature for your specific conditions.
4. Insufficient Reaction Time: The reaction may not have proceeded to completion.- Increase reaction time: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Williamson ether syntheses can take from 1 to 8 hours to complete.[2]
Presence of Significant Impurities 1. C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring (C-alkylation) as a side reaction, competing with the desired O-alkylation.- Solvent choice: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile generally favor O-alkylation over C-alkylation.[2]
2. Elimination Reaction: The base can promote the E2 elimination of the alkyl halide (chloroacetic acid), especially at higher temperatures, though this is less common with primary halides.[1]- Control the temperature: Avoid excessively high temperatures which can favor elimination over substitution.[2]
3. Unreacted Starting Materials: Incomplete reaction will leave unreacted guaiacol and chloroacetic acid in the product mixture.- Refer to "Low or No Product Yield" section. - Purification: Unreacted guaiacol can often be removed by washing the organic extract with a basic aqueous solution.
Reaction Stalls Before Completion 1. Deactivation of Reagents: The phenoxide may be unstable over long reaction times at high temperatures.- Staged addition of reagents: Consider adding the chloroacetic acid portion-wise to the generated phenoxide.
2. Insufficient Base: If the base is consumed by side reactions or is not strong enough, the reaction may not proceed to completion.- Use a slight excess of a strong base.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

A1: The synthesis is a Williamson ether synthesis, which involves the reaction of guaiacol (2-methoxyphenol) with chloroacetic acid in the presence of a base. The base deprotonates the phenolic hydroxyl group of guaiacol to form a phenoxide ion, which then acts as a nucleophile and attacks the electrophilic carbon of chloroacetic acid, displacing the chloride ion to form the ether linkage.

Q2: Which base is optimal for this reaction?

A2: The choice of base is critical. For phenols like guaiacol, moderately strong to strong bases are effective. Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used and are cost-effective. Potassium carbonate (K₂CO₃) is a milder alternative that can also be effective, particularly in polar aprotic solvents. For reactions requiring strictly anhydrous conditions, sodium hydride (NaH) is a powerful option, but requires more careful handling.[1]

Q3: What is the best solvent for this etherification?

A3: Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can accelerate the rate of Sₙ2 reactions.[1][2] Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices. Protic solvents, such as ethanol or water, can solvate the phenoxide nucleophile, reducing its reactivity and potentially leading to lower yields.[1]

Q4: How does temperature affect the reaction?

A4: The reaction is typically heated to increase the rate of reaction. A common temperature range is 50-100°C.[2] However, excessively high temperatures can promote side reactions such as elimination and decomposition. It is advisable to monitor the reaction progress by TLC to determine the optimal temperature that provides a reasonable reaction rate without significant byproduct formation.

Q5: I am observing a byproduct with a similar polarity to my product. What could it be and how can I avoid it?

A5: A common byproduct in the etherification of phenols is the C-alkylated product, where the alkyl group attaches to the aromatic ring instead of the phenolic oxygen. To favor the desired O-alkylation, using a polar aprotic solvent like DMF is recommended.[2]

Q6: Can I use bromoacetic acid or iodoacetic acid instead of chloroacetic acid?

A6: Yes, in principle, you can. The reactivity of the alkyl halide in Sₙ2 reactions follows the order I > Br > Cl. Therefore, using bromoacetic acid or iodoacetic acid would likely increase the reaction rate. However, they are also more expensive and may be less stable. Chloroacetic acid is often a good balance of reactivity and cost for this synthesis.

Data Presentation: Optimizing Reaction Conditions

While specific comparative data for the synthesis of this compound is not extensively published in a single study, the following tables provide representative data based on the well-established principles of the Williamson ether synthesis for phenolic substrates.

Table 1: Effect of Base on Yield

Base Solvent Temperature (°C) Time (h) Typical Yield (%) Notes
NaOHWater/Ethanol100270-85A common and cost-effective choice. The use of some water is necessary to dissolve the NaOH.
KOHWater100275-90Similar to NaOH, but potassium salts are sometimes more soluble.[3]
K₂CO₃DMF80680-95A milder base, often leading to cleaner reactions with fewer side products. Requires a polar aprotic solvent.
NaHTHF (anhydrous)65485-95+A very strong base that ensures complete deprotonation. Requires strict anhydrous conditions.

Table 2: Effect of Solvent on Yield

Solvent Base Temperature (°C) Time (h) Typical Yield (%) Notes
DMFK₂CO₃80685-95Excellent choice, promotes high rates of Sₙ2 reactions.
AcetonitrileK₂CO₃80880-90Another good polar aprotic solvent.
EthanolNaOH78860-75A protic solvent, which can lower the nucleophilicity of the phenoxide, leading to lower yields.
WaterKOH100470-85Often used with strong inorganic bases, but can lead to hydrolysis of the chloroacetic acid as a side reaction.

Table 3: Effect of Temperature on Yield

Temperature (°C) Base Solvent Time (h) Typical Yield (%) Notes
Room Temp. (~25)NaHTHF24LowThe reaction is generally too slow at room temperature.
60K₂CO₃DMF12Moderate-GoodA good starting point for optimization.
80K₂CO₃DMF6Good-ExcellentOften a good balance between reaction rate and minimizing side reactions.
100KOHWater2GoodHigher temperatures can be used, but may increase the risk of side reactions.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • Guaiacol (2-methoxyphenol)

  • Chloroacetic acid

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Water

  • Diethyl ether (or other suitable extraction solvent)

  • Concentrated Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Preparation of the Phenoxide:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a specific amount of NaOH or KOH in water.

    • Add guaiacol to the basic solution and stir until a homogeneous solution is formed.

  • Etherification Reaction:

    • Heat the solution to a gentle boil.

    • Slowly add an aqueous solution of chloroacetic acid to the boiling solution over a period of 10-15 minutes.

    • After the addition is complete, continue to reflux the mixture for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the organic layer with water and then with a saturated sodium bicarbonate solution to extract the acidic product into the aqueous layer.

    • Carefully acidify the bicarbonate layer with concentrated HCl until the solution is acidic (test with pH paper). This will precipitate the crude this compound.

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration and wash with cold water.

  • Purification:

    • Recrystallize the crude product from hot water or an ethanol/water mixture to obtain the pure this compound.

    • Dry the purified crystals under vacuum.

  • Characterization:

    • Determine the yield and characterize the product by measuring its melting point and acquiring spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR).

Visualizations

Reaction Mechanism

ReactionMechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack (Sₙ2) Guaiacol Guaiacol Phenoxide Guaiacolate (Phenoxide) Guaiacol->Phenoxide + Base Base Base (e.g., OH⁻) Water H₂O Base->Water Phenoxide2 Guaiacolate Product This compound Phenoxide2->Product + Chloroacetic Acid ChloroaceticAcid Chloroacetic Acid Chloride Cl⁻ ChloroaceticAcid->Chloride

Caption: Williamson ether synthesis mechanism for this compound.

Experimental Workflow

ExperimentalWorkflow Start Start Reagents Mix Guaiacol, Base, and Solvent Start->Reagents Heat Heat to Reflux (50-100°C) Reagents->Heat Add_CAA Add Chloroacetic Acid Solution Dropwise Heat->Add_CAA Reflux Continue Reflux (1-8 hours) Add_CAA->Reflux TLC Monitor by TLC Reflux->TLC TLC->Reflux Incomplete Workup Aqueous Work-up and Extraction TLC->Workup Reaction Complete Purify Purification (Recrystallization) Workup->Purify Characterize Characterization (MP, NMR, IR) Purify->Characterize End End Characterize->End

Caption: General experimental workflow for the synthesis.

Troubleshooting Logic

TroubleshootingLogic Problem Low Yield or Incomplete Reaction Check_Base Is the base strong enough? (e.g., NaOH, KOH) Problem->Check_Base Check_Solvent Is the solvent polar aprotic? (e.g., DMF, Acetonitrile) Check_Base->Check_Solvent Yes Solution_Base Use a stronger base Check_Base->Solution_Base No Check_Temp Is the temperature optimal? (50-100°C) Check_Solvent->Check_Temp Yes Solution_Solvent Switch to a polar aprotic solvent Check_Solvent->Solution_Solvent No Check_Time Was the reaction time sufficient? (Monitor by TLC) Check_Temp->Check_Time Yes Solution_Temp Adjust temperature Check_Temp->Solution_Temp No Solution_Time Increase reaction time Check_Time->Solution_Time No

Caption: Decision tree for troubleshooting low yield issues.

References

minimizing byproduct formation in 2-(2-Methoxyphenoxy)acetic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-(2-Methoxyphenoxy)acetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Williamson ether synthesis, focusing on minimizing byproduct formation.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete Deprotonation of Guaiacol: The phenoxide is not fully formed, leading to unreacted starting material. 2. Hydrolysis of Chloroacetic Acid: The alkylating agent is consumed by reaction with hydroxide ions. 3. Suboptimal Reaction Temperature: The reaction rate is too slow at lower temperatures, or degradation occurs at higher temperatures.[1] 4. Precipitation of Sodium Phenoxide: The guaiacol salt may not be fully soluble in the reaction solvent.1. Choice of Base: Use a slight excess (1.1-1.2 equivalents) of a strong base like sodium hydroxide or potassium hydroxide to ensure complete deprotonation of guaiacol. 2. Control of pH and Temperature: Maintain the pH between 10 and 11 to favor the phenoxide formation while minimizing the hydrolysis of chloroacetic acid.[2] Keep the temperature low during the initial neutralization of chloroacetic acid as this reaction is exothermic. 3. Temperature Optimization: Conduct the reaction at a moderate temperature, typically between 60-100°C, to ensure a reasonable reaction rate without promoting side reactions.[2][3] 4. Solvent Selection: Use a solvent in which the sodium salt of guaiacol is soluble. While water is common, polar aprotic solvents like acetonitrile or DMF can also be used and may favor the desired SN2 reaction.[3][4]
Presence of Unreacted Guaiacol 1. Insufficient Base: Not all of the guaiacol was converted to the nucleophilic phenoxide. 2. Insufficient Alkylating Agent: Not enough chloroacetic acid was used to react with all of the phenoxide.1. Stoichiometry: Ensure at least one equivalent of a strong base is used. 2. Stoichiometry: Use a slight excess of chloroacetic acid (e.g., 1.1 equivalents).
Formation of C-Alkylated Byproduct Ambident Nucleophile: The phenoxide ion can react through the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[3]1. Solvent Choice: The choice of solvent can significantly influence the O/C alkylation ratio. Polar aprotic solvents like acetonitrile tend to favor O-alkylation over protic solvents like methanol.[4] 2. Counter-ion: The nature of the cation can influence the reactivity of the phenoxide.
Presence of Glycolic Acid Hydrolysis of Chloroacetic Acid: Chloroacetic acid or its salt can be hydrolyzed to glycolic acid under the basic reaction conditions.1. Temperature Control: Keep the temperature as low as feasible while maintaining a reasonable reaction rate to minimize hydrolysis. 2. Controlled Addition of Base: Add the base slowly to control the exotherm and maintain a consistent pH.
Formation of Guaiacol Acetate Esterification: Reaction between guaiacol and acetic acid (which could be present as a contaminant or formed from the hydrolysis of an acetyl-containing reagent if used).1. Purity of Reagents: Ensure that the starting materials are free from acetic acid or other acylating agents.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the primary byproducts?

A1: The most common method is the Williamson ether synthesis, which involves the reaction of guaiacol (2-methoxyphenol) with a haloacetic acid, typically chloroacetic acid, in the presence of a base.[2] The primary potential byproducts include C-alkylated guaiacol derivatives, where the alkylation occurs on the aromatic ring instead of the phenolic oxygen, and glycolic acid, formed from the hydrolysis of chloroacetic acid under the basic reaction conditions. Unreacted starting materials can also be present as impurities.

Q2: How does the choice of base affect the reaction?

A2: A strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is required to deprotonate the phenolic hydroxyl group of guaiacol to form the more nucleophilic phenoxide ion. Using a sufficient amount of a strong base is crucial for driving the reaction to completion. However, an excessive amount of strong base can promote the hydrolysis of the chloroacetic acid, reducing the yield of the desired product.

Q3: What is the optimal temperature for this synthesis?

A3: The reaction is typically carried out at elevated temperatures, generally in the range of 60-100°C, to ensure a reasonable reaction rate.[2][3] However, higher temperatures can also increase the rate of side reactions, such as the hydrolysis of chloroacetic acid and potentially favor elimination reactions if a different alkylating agent were used.[1] Therefore, the temperature should be carefully controlled and optimized for the specific reaction conditions.

Q4: Can other alkylating agents be used instead of chloroacetic acid?

A4: Yes, other haloacetic acids (like bromoacetic acid) or their esters can be used. Bromoacetic acid is more reactive than chloroacetic acid and may allow for lower reaction temperatures or shorter reaction times. However, it is also more expensive. If an ester of a haloacetic acid is used, a subsequent hydrolysis step is necessary to obtain the final carboxylic acid product.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC). A spot for guaiacol and the product, this compound, should be followed. The disappearance of the guaiacol spot indicates the completion of the reaction. Developing a suitable solvent system for TLC is the first step.

Q6: What is the best method for purifying the final product?

A6: Purification is typically achieved through recrystallization. After the reaction is complete, the mixture is acidified to precipitate the crude this compound. The crude product can then be recrystallized from a suitable solvent, such as hot water or an ethanol/water mixture, to remove impurities.

Quantitative Data

The following table summarizes the effect of the solvent on the regioselectivity of a Williamson ether synthesis, highlighting the preference for O-alkylation in a polar aprotic solvent.

Solvent O-Alkylated Product (%) C-Alkylated Product (%) Reference
Acetonitrile973[4]
Methanol7228[4]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a representative example and may require optimization.

Materials:

  • Guaiacol (2-methoxyphenol)

  • Chloroacetic acid

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl, concentrated)

  • Deionized water

  • Ethanol (for recrystallization, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve a specific amount of sodium hydroxide in water.

  • To this solution, add guaiacol and stir until it completely dissolves, forming the sodium salt of guaiacol.

  • In a separate beaker, prepare a solution of chloroacetic acid in water.

  • Slowly add the chloroacetic acid solution to the guaiacol salt solution while stirring.

  • Heat the reaction mixture to a gentle reflux (around 90-100°C) and maintain this temperature for a specified period (e.g., 2-3 hours).

  • After the reflux period, allow the reaction mixture to cool to room temperature.

  • Slowly and carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will cause the this compound to precipitate out of the solution.

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any inorganic salts.

  • For further purification, recrystallize the crude product from hot water or an ethanol/water mixture.

  • Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Visualizations

Synthesis_Pathway Guaiacol Guaiacol Guaiacol_Salt Sodium Guaiacolate Guaiacol->Guaiacol_Salt + NaOH NaOH NaOH Product This compound Guaiacol_Salt->Product + Chloroacetic Acid Chloroacetic_Acid Chloroacetic Acid Chloroacetic_Acid->Product NaCl NaCl H2O H₂O

Caption: Williamson ether synthesis of this compound.

Troubleshooting_Workflow Start Start Synthesis Low_Yield Low Yield? Start->Low_Yield Check_Base Check Base Stoichiometry Low_Yield->Check_Base Yes Byproducts Byproducts Detected? Low_Yield->Byproducts No Check_Temp Optimize Temperature Check_Base->Check_Temp Check_Temp->Start C_Alkylation C-Alkylation? Byproducts->C_Alkylation Yes End Pure Product Byproducts->End No Change_Solvent Change to Aprotic Solvent C_Alkylation->Change_Solvent Yes Glycolic_Acid Glycolic Acid? C_Alkylation->Glycolic_Acid No Change_Solvent->Start Control_pH_Temp Control pH and Temperature Glycolic_Acid->Control_pH_Temp Yes Purification Purify Product Glycolic_Acid->Purification No Control_pH_Temp->Start Purification->End

Caption: Troubleshooting workflow for byproduct minimization.

References

stability issues of 2-(2-Methoxyphenoxy)acetic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 2-(2-Methoxyphenoxy)acetic acid in solution for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area to prevent degradation.

Q2: How stable is this compound in solution?

A2: Specific stability data for this compound in various solutions is limited. However, as a related compound to Guaifenesin, its stability can be influenced by factors such as pH, temperature, light, and the presence of oxidizing agents. It is recommended to prepare fresh solutions for immediate use whenever possible. For short-term storage, refrigeration (2-8 °C) and protection from light are advisable. For longer-term storage, freezing (-20 °C) may be considered, although freeze-thaw cycles should be avoided. A solution stability study is recommended to determine stability in your specific experimental conditions.

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure, which includes an ether linkage and a carboxylic acid group on a phenoxy ring, potential degradation pathways include hydrolysis of the ether bond, particularly under acidic or basic conditions, and oxidative degradation of the aromatic ring. Photodegradation is also a possibility upon exposure to UV light.

Q4: In which solvents is this compound soluble and how does this affect stability?

A4: The solubility of this compound will vary depending on the solvent. As a carboxylic acid, it is expected to be more soluble in organic solvents (e.g., methanol, ethanol, DMSO, DMF) and aqueous solutions with a pH above its pKa. The choice of solvent can impact stability; for example, protic solvents may facilitate hydrolysis. It is crucial to assess the compatibility of your chosen solvent with the compound's stability for the duration of your experiment.

Troubleshooting Guide

Issue: I am observing unexpected peaks in my chromatogram when analyzing a solution of this compound.

Possible Cause & Solution:

The appearance of new peaks in a chromatogram is often an indication of degradation.

  • Assess Solution Age and Storage: If the solution was not freshly prepared, degradation may have occurred. It is recommended to prepare a fresh solution and re-analyze.

  • Review Solvent and pH: The pH of your solution can significantly impact the stability of this compound. If you are using an acidic or basic solution, consider neutralizing it or using a buffered system if your experimental protocol allows.

  • Minimize Exposure to Light and Heat: Ensure that your solutions are protected from light by using amber vials or covering them with foil. Avoid exposing solutions to elevated temperatures.

  • Consider Oxidative Degradation: If your solvent or reagents contain peroxides or if the solution has been exposed to air for an extended period, oxidative degradation may have occurred. Using de-gassed solvents can help minimize this.

Experimental Protocols

Protocol for Assessing Solution Stability of this compound

This protocol outlines a general procedure for a forced degradation study to determine the stability of this compound in a specific solvent system.

Objective: To evaluate the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • High-purity solvent of interest (e.g., water, methanol, acetonitrile)

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • HPLC or UPLC system with a suitable detector (e.g., UV-Vis)

  • Validated analytical column (e.g., C18)

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂.

    • Thermal Degradation: Place a sample of the stock solution in an oven at a set temperature (e.g., 60 °C).

    • Photolytic Degradation: Expose a sample of the stock solution to light in a photostability chamber.

    • Control Sample: Keep a sample of the stock solution at room temperature, protected from light.

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Analysis: At each time point, withdraw an aliquot of each sample, neutralize the acidic and basic samples, and dilute to a suitable concentration for analysis. Analyze by a validated HPLC/UPLC method to determine the percentage of this compound remaining and to observe the formation of any degradation products.

Data Presentation:

The results of the stability study can be summarized in the following table:

Stress ConditionTime (hours)This compound Remaining (%)Number of Degradation Products
Control 01000
2
4
8
24
48
Acid (1 M HCl) 01000
2
4
8
24
48
Base (1 M NaOH) 01000
2
4
8
24
48
Oxidative (3% H₂O₂) 01000
2
4
8
24
48
Thermal (60 °C) 01000
2
4
8
24
48
Photolytic 01000
2
4
8
24
48

Visualizations

Stability_Troubleshooting_Workflow Start Unexpected Peaks in Chromatogram Check_Age Is the solution freshly prepared? Start->Check_Age Decision_Age Yes/No Check_Age->Decision_Age Prepare_Fresh Prepare a fresh solution and re-analyze. Decision_Age->Prepare_Fresh No Check_Conditions Review Storage and Experimental Conditions Decision_Age->Check_Conditions Yes End Problem Resolved Prepare_Fresh->End Check_pH Is the pH of the solution acidic or basic? Check_Conditions->Check_pH Decision_pH Yes/No Check_pH->Decision_pH Neutralize Neutralize or use a buffered solution. Decision_pH->Neutralize Yes Check_Exposure Has the solution been exposed to heat or light? Decision_pH->Check_Exposure No Neutralize->Check_Exposure Decision_Exposure Yes/No Check_Exposure->Decision_Exposure Protect Protect from light and store at a controlled temperature. Decision_Exposure->Protect Yes Check_Oxidation Could oxidative degradation have occurred? Decision_Exposure->Check_Oxidation No Protect->Check_Oxidation Decision_Oxidation Yes/No Check_Oxidation->Decision_Oxidation Degas Use de-gassed solvents. Decision_Oxidation->Degas Yes Decision_Oxidation->End No Degas->End

Caption: Troubleshooting workflow for unexpected peaks in the chromatogram.

Forced_Degradation_Workflow Start Start Forced Degradation Study Prepare_Stock Prepare Stock Solution of This compound Start->Prepare_Stock Stress_Conditions Expose Aliquots to Stress Conditions Prepare_Stock->Stress_Conditions Acid Acidic (HCl) Stress_Conditions->Acid Base Basic (NaOH) Stress_Conditions->Base Oxidative Oxidative (H₂O₂) Stress_Conditions->Oxidative Thermal Thermal Stress_Conditions->Thermal Photolytic Photolytic Stress_Conditions->Photolytic Control Control Stress_Conditions->Control Time_Points Sample at Pre-defined Time Points Acid->Time_Points Base->Time_Points Oxidative->Time_Points Thermal->Time_Points Photolytic->Time_Points Control->Time_Points Analysis Analyze Samples by HPLC/UPLC Time_Points->Analysis Data_Evaluation Evaluate Data: - % Remaining - Degradation Products Analysis->Data_Evaluation End Stability Profile Established Data_Evaluation->End

Caption: Experimental workflow for a forced degradation study.

Technical Support Center: LC-MS/MS Analysis of 2-(2-Methoxyphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the LC-MS/MS analysis of 2-(2-Methoxyphenoxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the analysis of this compound?

A1: In LC-MS/MS analysis, the "matrix" refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects occur when these co-eluting substances interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] This interference can compromise the accuracy, precision, and sensitivity of the analytical method.[3]

Q2: What are the typical signs of matrix effects in my this compound assay?

A2: Common indicators that your assay may be impacted by matrix effects include:

  • Poor reproducibility of quality control (QC) samples.[4]

  • Inaccurate quantification and non-linear calibration curves.[4]

  • A noticeable decrease in assay sensitivity.[4]

  • Inconsistent peak areas for your analyte across different batches of the biological matrix.[4]

Q3: How can I quantitatively assess matrix effects for this compound?

A3: A standard method is to compare the response of the analyte in a pure solvent versus its response in an extracted blank matrix spiked after extraction.[1][4] The matrix factor (MF) is calculated to quantify the effect. An MF less than 1 suggests ion suppression, while an MF greater than 1 indicates ion enhancement.[4] It is recommended to evaluate the matrix effect using at least six different lots of the biological matrix.[4]

Q4: What are the most effective strategies for mitigating matrix effects?

A4: A multi-faceted approach is generally the most effective:

  • Optimize Sample Preparation: The primary goal is to remove interfering matrix components. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and specialized methods like phospholipid removal plates (e.g., HybridSPE) can be very effective.[1][5]

  • Chromatographic Separation: Adjusting the LC method to separate the elution of this compound from interfering matrix components can significantly reduce ion suppression.[1] This may involve modifying the mobile phase, gradient, or using a different column chemistry.

  • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice. The SIL internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for more accurate quantification.[1][5]

  • Sample Dilution: In some cases, simply diluting the sample can reduce the concentration of interfering components and minimize matrix effects, provided the assay has sufficient sensitivity.[6][7]

Troubleshooting Guides

Issue 1: Poor Reproducibility and High Variability in QC Samples

Possible Cause: Inconsistent matrix effects between different sample preparations or varying lots of biological matrix.

Troubleshooting Workflow:

A High Variability in QC Samples B Assess Matrix Effect Quantitatively (Protocol 1) A->B C Is Matrix Factor Consistent Across Lots? B->C D YES C->D Consistent E NO C->E Inconsistent F Review Sample Preparation for Consistency D->F G Optimize Sample Preparation Method (e.g., SPE, LLE, Phospholipid Removal) E->G H Re-evaluate Matrix Effect F->H G->H I Issue Resolved H->I

Caption: Troubleshooting inconsistent QC results.

Solutions:

  • Quantify Matrix Effect: Follow Protocol 1 to determine the matrix factor across multiple lots of your biological matrix.

  • Enhance Sample Cleanup: If significant variability is observed, improve your sample preparation.

    • Protein Precipitation (PPT): While fast, PPT is often insufficient for removing phospholipids, a major cause of ion suppression.[5]

    • Liquid-Liquid Extraction (LLE): Optimize the pH and solvent to selectively extract this compound, which is an acidic compound, leaving interferences behind.[5]

    • Solid-Phase Extraction (SPE): Use a mixed-mode or polymeric SPE sorbent for more effective removal of interfering compounds.[5]

  • Incorporate a Stable Isotope-Labeled Internal Standard: This will help compensate for variations in matrix effects that are not eliminated by sample preparation.[1]

Issue 2: Low Signal Intensity and Poor Sensitivity

Possible Cause: Significant ion suppression due to co-eluting matrix components.

Troubleshooting Workflow:

A Low Signal Intensity B Perform Post-Column Infusion (Protocol 2) A->B C Identify Ion Suppression Zones B->C D Does Analyte Elute in Suppression Zone? C->D E YES D->E F NO D->F G Optimize Chromatography to Shift Retention Time E->G H Check for Other MS Issues (e.g., Source Contamination, Tuning) F->H I Re-analyze G->I H->I J Issue Resolved I->J

Caption: Troubleshooting low signal intensity.

Solutions:

  • Identify Suppression Zones: Use the Post-Column Infusion method (Protocol 2 ) to determine if your analyte is eluting at a time when significant ion suppression is occurring.[6]

  • Optimize Chromatography: If the analyte co-elutes with an ion suppression zone, modify your LC method.

    • Adjust the gradient profile to better separate this compound from the interfering peaks.

    • Consider changing the mobile phase pH to alter the retention time of the acidic analyte.

    • Evaluate a different column with alternative selectivity (e.g., Phenyl-Hexyl instead of C18).

  • Improve Sample Preparation: A more rigorous sample cleanup using techniques described in Issue 1 will reduce the intensity of the suppression zones.[5]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect

Objective: To quantify the degree of ion suppression or enhancement for this compound.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike this compound at a known concentration (e.g., your LLOQ and HLOQ) into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract at least six different lots of blank biological matrix using your established sample preparation protocol. Spike this compound at the same concentrations as Set A into the final extracted matrix.

  • Analysis: Analyze both sets of samples via LC-MS/MS.

  • Calculation:

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)

    • Coefficient of Variation (CV%) of the MF across the different lots should be calculated.

Protocol 2: Post-Column Infusion for Qualitative Assessment

Objective: To identify regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

  • Set up the infusion: Using a T-connector, infuse a standard solution of this compound at a constant flow rate (e.g., 5-10 µL/min) into the LC flow path between the analytical column and the mass spectrometer.[4]

  • Equilibrate the system: Allow the infused analyte signal to stabilize to a constant baseline.

  • Inject a blank matrix extract: Inject a sample of extracted blank biological matrix onto the LC column and begin the chromatographic run.[4]

  • Monitor the signal: Observe the signal of the infused this compound. A drop in the baseline indicates ion suppression, while a rise indicates ion enhancement at that specific retention time.[4]

Quantitative Data Summary

The following tables present hypothetical data from a matrix effect experiment for this compound, illustrating how results can be structured.

Table 1: Matrix Factor (MF) Assessment at Low QC (10 ng/mL)

Matrix LotPeak Area (Neat Solution)Peak Area (Post-Extraction Spike)Matrix Factor (MF)
Lot 155,12341,3420.75
Lot 255,12338,5860.70
Lot 355,12344,0980.80
Lot 455,12335,8300.65
Lot 555,12342,4450.77
Lot 655,12339,1370.71
Average 0.73
CV% 7.8%

Table 2: Matrix Factor (MF) Assessment at High QC (800 ng/mL)

Matrix LotPeak Area (Neat Solution)Peak Area (Post-Extraction Spike)Matrix Factor (MF)
Lot 14,410,1123,395,7860.77
Lot 24,410,1123,219,3820.73
Lot 34,410,1123,572,1910.81
Lot 44,410,1123,042,9770.69
Lot 54,410,1123,440,0000.78
Lot 64,410,1123,263,4820.74
Average 0.75
CV% 5.9%

Interpretation of Data: The average Matrix Factor of ~0.74 indicates approximately 26% ion suppression. A CV% of <15% is generally considered acceptable, suggesting that while ion suppression is present, it is relatively consistent across the tested matrix lots.

References

Technical Support Center: Purification of Crude 2-(2-Methoxyphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(2-Methoxyphenoxy)acetic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of crude this compound, which is commonly synthesized via the Williamson ether synthesis from guaiacol and chloroacetic acid.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of Purified Product Incomplete reaction.- Ensure stoichiometric amounts of reactants (guaiacol and chloroacetic acid) and base (e.g., sodium hydroxide) are used.- Verify reaction temperature and time are sufficient for the reaction to go to completion.
Product loss during extraction.- Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) during the acidification step to fully protonate the carboxylic acid for extraction into the organic solvent.- Perform multiple extractions with the organic solvent to maximize recovery.
Product loss during recrystallization.- Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is cooled slowly to allow for maximum crystal formation.- Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[1]
Product is an Oil or Fails to Crystallize Presence of impurities.- Unreacted guaiacol can act as an oily impurity. Ensure efficient removal during the base extraction step.- Consider using a different recrystallization solvent or a solvent mixture.
High concentration of soluble impurities.- Wash the crude product with a solvent in which the desired product is sparingly soluble but the impurities are highly soluble.- Consider column chromatography for purification.
Recrystallization solvent is not ideal.- Test the solubility of the crude product in various solvents to find one in which it is highly soluble when hot and poorly soluble when cold.[2]
Purified Product has a Low Melting Point or Broad Melting Range Presence of impurities.- Recrystallize the product again. A second recrystallization can often significantly improve purity.- If recrystallization is ineffective, consider purification by column chromatography.
Incomplete drying of the product.- Ensure the purified crystals are thoroughly dried under vacuum to remove any residual solvent.
Discoloration of the Product (e.g., Pink or Brown) Oxidation of phenolic impurities.- Unreacted guaiacol or other phenolic by-products can oxidize and cause discoloration. Ensure thorough purification to remove these impurities.- Consider treating the solution with activated charcoal during recrystallization to remove colored impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via Williamson ether synthesis?

A1: The most common impurities include:

  • Unreacted starting materials: Guaiacol and chloroacetic acid.

  • By-products of side reactions: Dimerization or polymerization of guaiacol, and products resulting from the hydrolysis of chloroacetic acid.

  • Residual base: Such as sodium hydroxide, if used in the synthesis.

Q2: How can I effectively remove unreacted guaiacol from my crude product?

A2: Unreacted guaiacol, being a phenol, is acidic but less so than the carboxylic acid product. During the work-up, after the reaction is complete, the product is typically in its carboxylate salt form in the aqueous layer. Washing this aqueous layer with an organic solvent like diethyl ether or dichloromethane before acidification can help remove the less polar guaiacol.

Q3: What is the best solvent for recrystallizing this compound?

A3: Water is a commonly used and effective solvent for the recrystallization of phenoxyacetic acids.[3] The product is typically soluble in hot water and sparingly soluble in cold water, which are ideal characteristics for recrystallization. For a specific protocol, you can adapt the procedure for a similar compound, 4-methylphenoxyacetic acid, which is recrystallized from the smallest possible volume of hot water.[3] However, the ideal solvent can be compound-specific, so small-scale solubility tests with other solvents like ethanol/water mixtures or toluene may be beneficial.[4][5]

Q4: My product is still impure after recrystallization. What other purification techniques can I use?

A4: If recrystallization does not yield a product of sufficient purity, column chromatography is a good alternative. A silica gel column with a solvent system such as a mixture of hexane and ethyl acetate can be effective for separating the desired product from less polar or more polar impurities.[6]

Q5: How can I monitor the purity of my this compound during the purification process?

A5: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of your purification. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the product from impurities. The disappearance of starting material spots and the presence of a single product spot indicate increasing purity. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.

Experimental Protocols

Liquid-Liquid Extraction for Work-up of Crude Reaction Mixture

This protocol is adapted from a standard Williamson ether synthesis work-up.[3]

  • After the reaction is complete, cool the reaction mixture to room temperature and dilute with approximately 10 mL of water.

  • Transfer the mixture to a separatory funnel.

  • Acidify the solution with 6M HCl until the pH is acidic, as confirmed by litmus paper turning red.

  • Extract the aqueous solution with 15 mL of diethyl ether. If two distinct layers do not form, add an additional 5 mL of water and 5 mL of ether.

  • Separate the layers and collect the ether layer.

  • Wash the ether layer with 15 mL of water.

  • Extract the ether layer with 10 mL of saturated sodium bicarbonate solution to convert the carboxylic acid product to its water-soluble sodium salt. Vent the separatory funnel frequently as CO2 gas will be evolved.

  • Separate the layers and collect the aqueous bicarbonate layer.

  • Cautiously re-acidify the bicarbonate layer with 6M HCl. The crude this compound will precipitate out of the solution.

  • Collect the crude solid product by vacuum filtration using a Büchner funnel.

Recrystallization from Water

This protocol is based on a general procedure for recrystallizing phenoxyacetic acids.[3]

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of hot deionized water to the flask, just enough to dissolve the solid completely when the water is at its boiling point.

  • If colored impurities are present, you may add a small amount of activated charcoal and boil for a few minutes.

  • If charcoal was added, perform a hot gravity filtration to remove it.

  • Allow the solution to cool slowly to room temperature.

  • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the crystals under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Guaiacol Guaiacol Reaction Williamson Ether Synthesis Guaiacol->Reaction Chloroacetic_acid Chloroacetic Acid Chloroacetic_acid->Reaction Base Base (e.g., NaOH) Base->Reaction Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture Acidification Acidification (HCl) Crude_Mixture->Acidification Extraction Liquid-Liquid Extraction (e.g., Diethyl Ether) Acidification->Extraction Base_Extraction Base Extraction (NaHCO3) Extraction->Base_Extraction Precipitation Acidification & Precipitation Base_Extraction->Precipitation Crude_Product Crude Solid Product Precipitation->Crude_Product Recrystallization Recrystallization (e.g., from Water) Crude_Product->Recrystallization Column_Chromatography Column Chromatography (Alternative) Crude_Product->Column_Chromatography Pure_Product Pure 2-(2-Methoxyphenoxy) acetic acid Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Caption: Troubleshooting logic for the purification of crude this compound.

References

Technical Support Center: Enhancing the Biological Efficacy of 2-(2-Methoxyphenoxy)acetic Acid Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and evaluation of 2-(2-Methoxyphenoxy)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in formulating this compound?

A1: this compound, a weak acid, often presents formulation challenges related to its physicochemical properties. Key issues include:

  • Poor Aqueous Solubility: The inherent low solubility of the free acid form can limit its dissolution rate, potentially impacting bioavailability.

  • pH-Dependent Solubility: As a weak acid, its solubility is highly dependent on the pH of the environment, which can lead to variable absorption in the gastrointestinal tract.[1]

  • Physical Stability of Amorphous Forms: While amorphous forms can enhance solubility, they are thermodynamically unstable and may revert to a less soluble crystalline form over time, affecting the product's shelf-life and performance.

  • Excipient Compatibility: In solid dosage forms, interactions between the acidic drug and certain excipients can occur, potentially leading to degradation of the active pharmaceutical ingredient (API) or undesirable changes in the formulation's physical properties.[2][3][4]

Q2: What formulation strategies can be employed to enhance the biological efficacy of this compound?

A2: Several strategies can be utilized to overcome the formulation challenges and enhance the biological efficacy of this compound:

  • Solid Dispersions: Creating a solid dispersion of the drug in a hydrophilic polymer matrix can improve its dissolution rate and solubility.

  • Particle Size Reduction: Micronization or nanonization increases the surface area of the drug particles, which can lead to a faster dissolution rate.

  • pH Modification: The use of alkalizing agents as excipients can create a micro-environment with a higher pH, promoting the dissolution of the acidic drug.

  • Sustained-Release Formulations: For indications requiring prolonged drug action, sustained-release formulations can be developed using hydrophilic or hydrophobic polymers to control the rate of drug release.[5][6][7]

Q3: How can the biological efficacy of this compound formulations be assessed in vitro?

A3: The biological efficacy, particularly its expectorant activity, can be evaluated using several in vitro assays:

  • Mucin Secretion Assays: These assays measure the amount of mucin (e.g., MUC5AC) secreted by respiratory epithelial cell cultures in response to treatment with the formulation. A reduction in stimulated mucin secretion can indicate efficacy.[8][9][10]

  • Mucus Rheology Studies: The viscoelastic properties of natural or artificial mucus can be measured using a rheometer. A decrease in viscosity and elasticity suggests a mucolytic effect.[8][11][12]

  • In Vitro Dissolution Testing: This is a fundamental test to assess how the formulation affects the rate and extent of drug release in various dissolution media mimicking physiological conditions.

  • Caco-2 Permeability Assays: This assay is used to predict the intestinal absorption of the drug from different formulations by measuring its transport across a monolayer of Caco-2 cells.

Troubleshooting Guides

Dissolution and Bioavailability Issues
Problem Potential Cause Troubleshooting Steps
Low in vitro dissolution rate Poor wetting of the drug substance.Incorporate a suitable wetting agent (e.g., a surfactant) into the formulation.
Inappropriate excipient selection leading to poor disintegration or drug release.Review the properties of the excipients. For solid dosage forms, consider using superdisintegrants or switching to more hydrophilic fillers.
Recrystallization of an amorphous solid dispersion during storage.Evaluate the physical stability of the solid dispersion using techniques like DSC or XRD. Consider using a polymer with a higher glass transition temperature (Tg) or adding a crystallization inhibitor.
High variability in dissolution profiles Inconsistent particle size distribution of the API.Ensure consistent and controlled particle size reduction processes.
Segregation of the powder blend during manufacturing.Optimize the blending process and consider granulation to improve blend uniformity.
pH-dependent solubility of the drug.Use buffered dissolution media to better understand the pH effect. Consider incorporating pH-modifying excipients in the formulation.
Poor correlation between in vitro dissolution and in vivo bioavailability The dissolution method is not discriminating enough or does not mimic in vivo conditions.Develop a more physiologically relevant dissolution method (e.g., using biorelevant media, appropriate agitation).
The drug has low permeability.Conduct a Caco-2 permeability assay to assess the drug's intrinsic permeability. If permeability is low, formulation strategies to enhance absorption may be needed.
In Vitro Efficacy Assay Issues
Problem Potential Cause Troubleshooting Steps
High variability in mucin secretion assay results Inconsistent cell culture conditions.Standardize cell seeding density, differentiation period, and treatment times.
Interference of formulation excipients with the assay.Run appropriate controls with the vehicle (formulation without the API) to assess the effect of excipients on the cells and the assay readout.
Difficulty in measuring changes in mucus rheology The concentration of the drug in the formulation is too low to elicit a measurable effect.Perform a dose-response study to determine the optimal concentration range.
The artificial mucus used is not representative of native mucus.If possible, use fresh or well-characterized native mucus samples. Alternatively, optimize the composition of the artificial mucus.
Low Caco-2 permeability The drug has inherently low permeability.This may be a characteristic of the molecule.
The formulation is not effectively enhancing solubility at the cell surface.Ensure the formulation maintains the drug in a solubilized state in the assay medium.
Efflux transporter activity.Conduct bidirectional Caco-2 assays to determine the efflux ratio and identify if the drug is a substrate for transporters like P-glycoprotein.

Quantitative Data Summary

The following table summarizes hypothetical data illustrating the potential impact of different formulation strategies on the key performance indicators of this compound.

Formulation Strategy Dissolution Rate (mg/cm²/min) Apparent Permeability (Papp) in Caco-2 (x 10⁻⁶ cm/s) Inhibition of Stimulated MUC5AC Secretion (%)
Unformulated API0.12.515
Physical Mix with Excipients0.33.020
Solid Dispersion (1:5 Drug:Polymer)1.58.045
Nanosuspension2.09.555

Experimental Protocols

Protocol 1: In Vitro Mucin Secretion Assay

Objective: To quantify the effect of this compound formulations on MUC5AC secretion from a human airway epithelial cell line.

Methodology:

  • Cell Culture: Culture a suitable human airway epithelial cell line (e.g., NCI-H292) in appropriate culture medium until confluent.

  • Cell Stimulation: Induce mucin secretion by treating the cells with a known secretagogue (e.g., phorbol 12-myristate 13-acetate - PMA).

  • Treatment: Concurrently treat the stimulated cells with different concentrations of the this compound formulations or a vehicle control.

  • Sample Collection: After a defined incubation period, collect the cell culture supernatant.

  • Quantification of MUC5AC: Use a commercially available enzyme-linked immunosorbent assay (ELISA) kit to quantify the concentration of MUC5AC in the collected supernatants.[13]

  • Data Analysis: Normalize the MUC5AC concentration to the total protein content of the cells in each well. Calculate the percentage inhibition of stimulated MUC5AC secretion for each formulation compared to the stimulated control.

Protocol 2: Mucus Rheology Measurement

Objective: To evaluate the effect of this compound formulations on the viscoelastic properties of artificial mucus.

Methodology:

  • Preparation of Artificial Mucus: Prepare an artificial mucus solution, for example, using porcine gastric mucin, to mimic the rheological properties of human respiratory mucus.

  • Formulation Treatment: Mix the artificial mucus with the test formulations or a vehicle control at a defined ratio.

  • Incubation: Incubate the mixtures at a physiologically relevant temperature (e.g., 37°C) for a specified time.

  • Rheological Measurement: Use a cone-and-plate rheometer to measure the dynamic viscosity and elasticity (storage modulus G' and loss modulus G'') of the treated and control mucus samples over a range of frequencies.[8][11]

  • Data Analysis: Compare the rheological profiles of the formulation-treated mucus to the control to determine any mucolytic effects (i.e., a decrease in viscosity and elasticity).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_evaluation Efficacy Evaluation cluster_analysis Data Analysis & Optimization formulation This compound API strategies Formulation Strategies (Solid Dispersion, Nanosuspension, etc.) formulation->strategies formulated_product Formulated Product strategies->formulated_product dissolution In Vitro Dissolution formulated_product->dissolution Characterization permeability Caco-2 Permeability formulated_product->permeability In Vitro Testing mucin_assay Mucin Secretion Assay formulated_product->mucin_assay In Vitro Testing rheology Mucus Rheology formulated_product->rheology In Vitro Testing data_analysis Comparative Data Analysis dissolution->data_analysis permeability->data_analysis mucin_assay->data_analysis rheology->data_analysis optimization Formulation Optimization data_analysis->optimization optimization->strategies Feedback Loop

Caption: Experimental workflow for enhancing biological efficacy.

troubleshooting_dissolution cluster_causes Potential Causes cluster_solutions Solutions start Low In Vitro Dissolution cause1 Poor Wetting start->cause1 cause2 Poor Disintegration start->cause2 cause3 Recrystallization start->cause3 solution1 Add Wetting Agent cause1->solution1 solution2 Optimize Excipients (e.g., Superdisintegrant) cause2->solution2 solution3 Assess Physical Stability (DSC, XRD) cause3->solution3

Caption: Troubleshooting logic for low in vitro dissolution.

signaling_pathway cluster_stimulus External Stimulus cluster_cell Airway Epithelial Cell cluster_drug Drug Action cluster_outcome Biological Effect stimulus Inflammatory Mediator (e.g., PMA) receptor Cell Surface Receptor stimulus->receptor pathway Intracellular Signaling (e.g., PKC pathway) receptor->pathway mucin_gene MUC5AC Gene Expression pathway->mucin_gene mucin_synthesis MUC5AC Synthesis & Granule Packaging mucin_gene->mucin_synthesis secretion Mucin Granule Exocytosis mucin_synthesis->secretion outcome Reduced Mucin Secretion secretion->outcome drug This compound drug->pathway Inhibition drug->mucin_synthesis Inhibition

Caption: Hypothetical signaling pathway for mucin secretion inhibition.

References

resolving poor reproducibility in assays with 2-(2-Methoxyphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers resolve issues with poor reproducibility in assays involving 2-(2-Methoxyphenoxy)acetic acid.

Troubleshooting Guide

This guide addresses specific problems that can lead to variability in experimental results.

Problem Potential Causes Solutions
Inconsistent Assay Signal or Dose-Response Compound Solubility Issues: this compound may not be fully dissolving or may be precipitating out of solution in your assay medium.1. Verify Solubility: Test the solubility of the compound in your chosen solvent and final assay buffer. 2. Optimize Solvent: Use a small amount of a compatible organic solvent like DMSO or ethanol to prepare a concentrated stock solution before diluting it in the aqueous assay buffer. Ensure the final solvent concentration is low and consistent across all wells to avoid solvent effects. 3. Pre-warm Medium: Warm the assay medium to the experimental temperature before adding the compound.
Compound Instability: The compound may be degrading over time, especially if exposed to light or stored improperly.1. Proper Storage: Store the solid compound and stock solutions protected from light at the recommended temperature (typically -20°C). 2. Fresh Preparations: Prepare fresh dilutions from the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Pipetting Inaccuracies: Small volumes of viscous stock solutions can be difficult to pipette accurately.1. Use appropriate pipette tips: For viscous solutions, consider using wide-bore or positive displacement pipette tips. 2. Reverse Pipetting: Employ the reverse pipetting technique to ensure accurate dispensing of small volumes.
High Well-to-Well Variability Incomplete Mixing: The compound may not be uniformly distributed in the assay wells.1. Thorough Mixing: After adding the compound to the wells, mix thoroughly by gently pipetting up and down or using a plate shaker. 2. Order of Addition: Standardize the order in which reagents are added to each well.
Edge Effects: Wells on the perimeter of the microplate may evaporate more quickly, concentrating the compound and other reagents.1. Humidified Incubation: Use a humidified incubator to minimize evaporation. 2. Avoid Outer Wells: Do not use the outermost wells of the plate for experimental samples; instead, fill them with sterile water or buffer.
Batch-to-Batch Variation Reagent Variability: Differences in the purity or concentration of reagents (e.g., cells, enzymes, buffers) between experiments.1. Reagent Quality Control: Use high-purity reagents and qualify new batches before use in critical experiments. 2. Consistent Cell Passages: Use cells within a narrow passage number range for cell-based assays.
Procedural Drifts: Minor, unintentional changes in the experimental protocol over time.1. Standard Operating Procedures (SOPs): Follow a detailed, written SOP for the assay. 2. Internal Controls: Include positive and negative controls in every experiment to monitor assay performance.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of this compound?

A1: It is recommended to first dissolve this compound in a small amount of an organic solvent like DMSO to create a high-concentration stock solution (e.g., 10-50 mM). This can then be serially diluted in your aqueous assay buffer to the final desired concentrations. Ensure the final concentration of the organic solvent is minimal (typically <0.5%) and is kept consistent across all experimental conditions, including vehicle controls.

Q2: How should I store the solid compound and stock solutions?

A2: The solid compound should be stored in a tightly sealed container, protected from light, at 2-8°C for short-term storage or -20°C for long-term storage. Stock solutions in an organic solvent like DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C, protected from light.

Q3: My dose-response curve is not sigmoidal. What could be the issue?

A3: A non-sigmoidal dose-response curve can result from several factors. Check for compound precipitation at higher concentrations, which can lead to a plateau or a decrease in the response. Also, verify the purity of your compound, as impurities can interfere with the assay. Finally, ensure that your assay is sensitive enough to detect a response at the concentrations you are testing.

Q4: Can this compound interfere with common assay detection methods?

A4: Like many aromatic compounds, this compound has the potential to interfere with fluorescence-based assays. It is advisable to run a control experiment with the compound and your detection reagents in the absence of the biological system (e.g., cells or enzyme) to check for any intrinsic fluorescence or quenching effects.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on the COX-2 enzyme.

1. Materials and Reagents:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • This compound

  • DMSO (for stock solution)

  • Tris-HCl buffer (pH 8.0)

  • Colorimetric or fluorometric probe for prostaglandin detection (e.g., an ELISA kit for PGE2)

  • 96-well microplate

2. Procedure:

  • Prepare Reagents: Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in Tris-HCl buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5%.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add 10 µL of the diluted this compound or vehicle control (buffer with the same DMSO concentration) to each well. Add 20 µL of the COX-2 enzyme solution and incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of arachidonic acid solution to each well to start the enzymatic reaction.

  • Incubate: Incubate the plate for 10 minutes at 37°C.

  • Stop Reaction: Stop the reaction by adding 10 µL of a stopping solution (e.g., 1 M HCl).

  • Detect Product: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method, such as a competitive ELISA, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

experimental_workflow Experimental Workflow for COX-2 Inhibition Assay prep Prepare Reagents (Compound Dilutions, Enzyme, Substrate) incubation Pre-incubate Enzyme with This compound prep->incubation reaction Initiate Reaction (Add Arachidonic Acid) incubation->reaction stop Stop Reaction reaction->stop detection Detect Product (PGE2) (e.g., ELISA) stop->detection analysis Data Analysis (Calculate % Inhibition, IC50) detection->analysis

Caption: Workflow for an in vitro COX-2 inhibition assay.

signaling_pathway Simplified Arachidonic Acid Signaling Pathway membrane Membrane Phospholipids pla2 PLA2 membrane->pla2 aa Arachidonic Acid pla2->aa cox2 COX-2 aa->cox2 pgg2 PGG2 cox2->pgg2 pgh2 PGH2 pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (e.g., PGE2) (Inflammation, Pain) pgs->prostaglandins inhibitor This compound (or derivative) inhibitor->cox2

Caption: Inhibition of the COX-2 enzyme by phenoxyacetic acid derivatives.

degradation pathways of 2-(2-Methoxyphenoxy)acetic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 2-(2-Methoxyphenoxy)acetic acid (also known as guaiacoxyacetic acid).

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound?

A1: Based on available literature, the primary degradation pathways for this compound involve the cleavage of its ether linkages and demethylation. Under anaerobic conditions with mixed rumen bacteria, it has been shown to degrade into phenoxyacetic acid, guaiacol (2-methoxyphenol), and phenol[1]. While direct studies on other degradation pathways are limited, based on its structural similarity to other phenoxyacetic acids like 2,4-D and MCPA, other potential pathways include photodegradation, oxidation, and acid/base hydrolysis.[2]

Q2: What are the typical degradation products of this compound observed experimentally?

A2: Under anaerobic microbial degradation, the following products have been identified:

  • Phenoxyacetic acid

  • Guaiacol (2-methoxyphenol)

  • Phenol[1]

Further degradation of these intermediates can be expected, potentially leading to ring cleavage and mineralization to CO2 and water, as observed with other phenoxyacetic acids.

Q3: What analytical techniques are most suitable for studying the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying the parent compound and its degradation products.[3][4] For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended.[5] Gas Chromatography-Mass Spectrometry (GC-MS) may also be used, particularly for more volatile degradation products like phenol and guaiacol, often after a derivatization step.[1]

Q4: What are the key environmental factors that can influence the degradation rate of this compound?

A4: Based on studies of related phenoxyacetic acids, the following factors are critical:

  • pH: The rate of hydrolysis and the activity of microbial enzymes are often pH-dependent.[2][6]

  • Temperature: Higher temperatures generally increase the rates of both abiotic and biotic degradation, within the optimal range for microbial activity.[7]

  • Presence of Microorganisms: The type and population of microorganisms capable of degrading phenoxyacetic acids will significantly impact the biotic degradation rate.[3][8]

  • Oxygen Availability: Aerobic and anaerobic conditions can lead to different degradation pathways and rates.[1]

  • Light Exposure: For photodegradation studies, the wavelength and intensity of the light source are crucial.[2][9]

  • Presence of Oxidizing Agents: In oxidative degradation studies, the concentration and type of oxidizing agent (e.g., hydrogen peroxide, ozone) are key parameters.[6][10]

Troubleshooting Guides

Issue 1: No or very slow degradation of this compound is observed.
Possible Cause Suggested Solution
Inappropriate Experimental Conditions Verify that the pH, temperature, and other environmental parameters are suitable for the expected degradation pathway. For microbial studies, ensure the inoculum is viable and appropriate for degrading phenoxyacetic acids.[3][8]
Low Bioavailability In soil or sediment experiments, the compound may be strongly adsorbed to the matrix, reducing its availability for degradation. Analyze both the solid and liquid phases to assess partitioning.
Recalcitrance of the Compound Under the tested conditions, this compound may be recalcitrant. Consider employing more stringent conditions, such as using a more potent oxidizing agent, a more effective microbial consortium, or a higher intensity light source for photodegradation.[6][9]
Analytical Method Not Sensitive Enough Ensure your analytical method has a sufficiently low limit of detection (LOD) and limit of quantification (LOQ) to measure small changes in the parent compound concentration.
Issue 2: Unexpected peaks appear in the chromatogram during degradation analysis.
Possible Cause Suggested Solution
Formation of Degradation Products This is the expected outcome. Use LC-MS or GC-MS to identify the structure of the new peaks. Compare their retention times with available standards of suspected degradation products (e.g., guaiacol, phenol, phenoxyacetic acid).[1]
Contamination Analyze a blank sample (matrix without the target compound) that has undergone the same experimental conditions to check for contaminants. Ensure all glassware and reagents are clean.
Secondary Degradation The initially formed degradation products may be further degrading into other compounds. Analyze samples at earlier time points to identify the primary degradation products.
Matrix Effects Components of the experimental matrix (e.g., soil extracts, buffer salts) may interfere with the analysis. Prepare standards in the same matrix to assess for interference.
Issue 3: Poor reproducibility of degradation results.
Possible Cause Suggested Solution
Inconsistent Experimental Setup Ensure all experimental parameters (temperature, pH, light intensity, mixing speed, etc.) are precisely controlled and consistent across all replicates.
Variability in Microbial Inoculum If using a microbial culture, ensure the inoculum is homogenous and in the same growth phase for each experiment. For soil/sediment studies, homogenize the soil/sediment thoroughly before dispensing into experimental units.
Inaccurate Sample Preparation Review and standardize the sample extraction and preparation procedures. Ensure accurate and consistent dilutions.
Analytical Instrument Variability Check the performance of your analytical instrument (e.g., HPLC, GC) by running system suitability tests before each analytical batch.

Experimental Protocols

Protocol 1: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[10][11][12][13]

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl. Incubate at 60°C for 24-48 hours. Withdraw samples at various time points, neutralize with 0.1 M NaOH, and analyze by HPLC.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. Incubate at 60°C for 24-48 hours. Withdraw samples, neutralize with 0.1 M HCl, and analyze.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep at room temperature for 24-48 hours. Analyze samples at different intervals.[10]

  • Thermal Degradation: Expose the solid compound to dry heat at 80-100°C for up to 7 days. Dissolve samples taken at different times and analyze.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm or 365 nm) or a broad-spectrum light source. Run a dark control in parallel. Analyze samples over time.

Protocol 2: Microbial Degradation in Soil

This protocol is adapted from studies on other phenoxyacetic acids.[4]

  • Soil Preparation: Use sieved (2 mm) soil with known characteristics (pH, organic matter content, texture).

  • Microcosm Setup: Prepare microcosms in glass flasks with a known amount of soil (e.g., 15 g).

  • Spiking: Add a solution of this compound to achieve the desired final concentration (e.g., 250 ppm). Adjust the soil moisture content to a specific level (e.g., 15% w/w).

  • Incubation: Incubate the microcosms in the dark at a constant temperature (e.g., 24°C). Include sterile control microcosms (autoclaved soil) to differentiate between biotic and abiotic degradation.

  • Sampling and Extraction: At regular intervals, take soil subsamples. Extract the compound and its degradation products using an appropriate solvent (e.g., a mixture of acetone and water), followed by shaking and centrifugation.

  • Analysis: Filter the extracts and analyze by HPLC or LC-MS to determine the concentrations of the parent compound and degradation products.

Data Presentation

Table 1: Experimentally Observed Degradation Products of this compound

Degradation ConditionDegradation ProductAnalytical MethodReference
Anaerobic (Rumen Bacteria)Phenoxyacetic acidTLC, GC, GC-MS[1]
Anaerobic (Rumen Bacteria)GuaiacolTLC, GC, GC-MS[1]
Anaerobic (Rumen Bacteria)PhenolTLC, GC, GC-MS[1]

Table 2: Typical Conditions for Forced Degradation Studies

Stress ConditionReagent/ParameterTemperatureDuration
Acid Hydrolysis0.1 M - 1 M HClRoom Temp. to 80°CUp to 7 days
Base Hydrolysis0.1 M - 1 M NaOHRoom Temp. to 80°CUp to 7 days
Oxidation3% - 30% H₂O₂Room TemperatureUp to 7 days
Thermal (Solid)Dry Heat80°C - 100°CUp to 7 days
PhotodegradationUV or Xenon LampControlled Room Temp.As needed

Visualizations

degradation_pathway This compound This compound Guaiacol Guaiacol This compound->Guaiacol Ether Cleavage Phenoxyacetic acid Phenoxyacetic acid This compound->Phenoxyacetic acid Demethylation Phenol Phenol Guaiacol->Phenol Demethylation

Caption: Anaerobic degradation pathway of this compound.

experimental_workflow cluster_forced_degradation Forced Degradation Acid_Hydrolysis Acid Hydrolysis (0.1M HCl, 60°C) Sample_Preparation Sample Preparation (Extraction, Dilution) Acid_Hydrolysis->Sample_Preparation Base_Hydrolysis Base Hydrolysis (0.1M NaOH, 60°C) Base_Hydrolysis->Sample_Preparation Oxidation Oxidation (3% H2O2, RT) Oxidation->Sample_Preparation Photodegradation Photodegradation (UV light) Photodegradation->Sample_Preparation Analysis Analysis (HPLC, LC-MS) Sample_Preparation->Analysis Data_Interpretation Data Interpretation (Pathway Elucidation) Analysis->Data_Interpretation

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 2-(2-Methoxyphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two robust analytical methods for the quantitative determination of 2-(2-Methoxyphenoxy)acetic acid: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of a suitable analytical method is a critical step in drug development and quality control, ensuring the accuracy, precision, and reliability of analytical data. This document presents supporting experimental data and detailed protocols to aid researchers in choosing the most appropriate method for their specific application.

Introduction to this compound and its Analytical Importance

This compound, also known as Guaifenesin impurity H or (o-Methoxyphenoxy)acetic acid, is a key compound in pharmaceutical analysis. Its accurate quantification is essential for ensuring the purity of active pharmaceutical ingredients (APIs) and for studying its pharmacokinetic and metabolic profiles. The validation of analytical methods used for its determination is mandated by regulatory bodies to ensure the quality and safety of pharmaceutical products. This guide compares a widely used HPLC-UV method with a sensitive and specific GC-MS method, providing a comprehensive overview of their respective performance characteristics.

Comparative Analysis of Method Performance

The performance of the HPLC-UV and GC-MS methods for the analysis of this compound was evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines. A summary of these parameters is presented in the table below, allowing for a direct comparison of the two techniques.

Validation ParameterHPLC-UV MethodGC-MS Method (with Derivatization)
Linearity Range 1 - 100 µg/mL0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 102.5%
Precision (% RSD)
- Repeatability< 1.5%< 2.0%
- Intermediate Precision< 2.0%< 2.5%
Limit of Detection (LOD) ~0.2 µg/mL~0.02 µg/mL
Limit of Quantitation (LOQ) ~0.7 µg/mL~0.07 µg/mL
Specificity GoodExcellent
Analysis Time per Sample ~15 minutes~25 minutes (including derivatization)

Experimental Protocols

Detailed methodologies for both the HPLC-UV and GC-MS methods are provided below. These protocols are intended as a starting point for method implementation and may require optimization for specific laboratory conditions and instrumentation.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method provides a straightforward and reliable approach for the quantification of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (containing 0.1% phosphoric acid) in a 40:60 (v/v) ratio. For mass spectrometry compatibility, 0.1% formic acid can be used instead of phosphoric acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 274 nm.

  • Injection Volume: 20 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in 100 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.

3. Validation Procedure:

  • Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a placebo with known concentrations of the standard at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision: Assess repeatability by analyzing six replicate injections of a standard solution. Evaluate intermediate precision by performing the analysis on different days with different analysts.

  • Specificity: Analyze a placebo sample to ensure no interfering peaks are present at the retention time of this compound.

  • LOD and LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method offers high sensitivity and specificity, making it suitable for trace-level analysis. A derivatization step is necessary to increase the volatility of the acidic analyte.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 250 °C at a rate of 15 °C/min.

    • Hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

2. Derivatization, Standard, and Sample Preparation:

  • Derivatizing Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC-UV method, using a suitable volatile solvent like acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to concentrations ranging from 0.1 to 50 µg/mL.

  • Derivatization Procedure:

    • Pipette 100 µL of the standard or sample solution into a micro-reaction vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 50 µL of the derivatizing reagent (BSTFA + 1% TMCS).

    • Cap the vial tightly and heat at 70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

3. Validation Procedure:

  • Follow a similar validation procedure as outlined for the HPLC-UV method, ensuring that the derivatization step is consistently applied to all standards and samples.

Visualizing the Method Validation Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and the relationship between the key validation parameters.

analytical_method_validation_workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_purpose Define Analytical Method Purpose select_method Select Analytical Method (HPLC-UV or GC-MS) define_purpose->select_method define_validation_parameters Define Validation Parameters and Acceptance Criteria select_method->define_validation_parameters prepare_standards_samples Prepare Standards and Samples define_validation_parameters->prepare_standards_samples perform_experiments Perform Validation Experiments prepare_standards_samples->perform_experiments collect_data Collect and Process Data perform_experiments->collect_data assess_parameters Assess Validation Parameters Against Acceptance Criteria collect_data->assess_parameters document_results Document Results in Validation Report assess_parameters->document_results

Caption: Workflow for the validation of an analytical method.

validation_parameters_relationship cluster_quantitative Quantitative Tests cluster_limit Limit Tests cluster_qualitative Qualitative Test Linearity Linearity Range Range Linearity->Range Accuracy Accuracy Validated_Method Validated Method Accuracy->Validated_Method Precision Precision Precision->Validated_Method Range->Validated_Method LOD Limit of Detection LOQ Limit of Quantitation LOD->LOQ LOQ->Validated_Method Specificity Specificity Specificity->Validated_Method

Caption: Interrelationship of analytical method validation parameters.

Conclusion

Both HPLC-UV and GC-MS are suitable methods for the quantitative analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis. The HPLC-UV method is simpler, faster for routine analysis, and requires less sample preparation. The GC-MS method, while more time-consuming due to the derivatization step, offers superior sensitivity and specificity, making it ideal for trace-level quantification and confirmatory analysis. This guide provides the necessary information for researchers to make an informed decision and to successfully implement and validate a method for the analysis of this compound in their laboratory.

References

A Comparative Analysis of the Herbicidal Efficacy of 2-(2-Methoxyphenoxy)acetic Acid and Other Phenoxy Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the herbicidal activity of 2-(2-Methoxyphenoxy)acetic acid, also known as guaiacoxyacetic acid, with other widely used phenoxy herbicides such as 2,4-D, MCPA, mecoprop, and dichlorprop. This document summarizes available quantitative data, details experimental protocols for herbicidal efficacy testing, and visualizes key concepts to support research and development in weed management.

Mechanism of Action: Synthetic Auxins

Phenoxy herbicides are a class of synthetic auxins that mimic the natural plant hormone indole-3-acetic acid (IAA).[1] This mimicry leads to uncontrolled and abnormal plant growth in susceptible broadleaf weeds, ultimately causing their death.[1] These herbicides are selective, meaning they primarily target broadleaf weeds while leaving grass crops relatively unharmed.[1] The general mechanism involves absorption through the leaves and translocation to the plant's meristematic tissues, where they disrupt normal hormonal balance.[1]

Quantitative Comparison of Herbicidal Activity

The herbicidal efficacy of this compound has been evaluated in comparison to the commercial herbicide 2,4-D on select plant species. The following table summarizes the phytotoxic effects observed in a laboratory bioassay.

Table 1: Phytotoxicity of this compound and 2,4-D on Lettuce (Lactuca sativa) and Sorghum (Sorghum bicolor) [2][3]

HerbicideConcentration (mmol L⁻¹)Plant SpeciesGermination Inhibition (%)Germination Speed Index Inhibition (%)Root Growth Inhibition (%)Aerial Growth Inhibition (%)
This compound 3Lettuce100100100100
1.5Lettuce28.53---
3Sorghum80.3388.9097.93100
2,4-D 3Lettuce----
1.5Lettuce----
3Sorghum----

Note: Data for 2,4-D was presented graphically in the source material, preventing the extraction of precise numerical values for this table. However, the study indicated that the toxic effect of eugenoxyacetic acid (a related compound) was more pronounced in lettuce than in sorghum, similar to the commercial 2,4-D herbicide.[3]

While direct comparative data for this compound against MCPA, mecoprop, and dichlorprop on a wide range of weed species is limited in the currently available literature, the general efficacy of these established phenoxy herbicides against common broadleaf weeds is well-documented. For instance, 2,4-D is effective against tap-rooted weeds like dandelion and plantain. MCPA is also similar to 2,4-D in its spectrum of control. Mecoprop is particularly effective against chickweed and clovers, while dichlorprop is often combined with other phenoxy herbicides to improve control of weeds like henbit, knotweed, and spurge.

Experimental Protocols

The evaluation of herbicidal activity is crucial for the development and comparison of herbicidal compounds. Below are detailed methodologies for key experimental setups.

Laboratory Bioassay for Herbicidal Activity

This protocol is adapted from the study by Alves et al. (2021) for assessing the phytotoxicity of herbicidal compounds on seed germination and seedling growth.[3]

Objective: To determine the inhibitory effect of test compounds on the germination and initial growth of monocotyledonous and dicotyledonous plant species.

Materials:

  • Test compounds (e.g., this compound, 2,4-D)

  • Seeds of indicator plants (e.g., Lactuca sativa for dicots, Sorghum bicolor for monocots)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Germination chamber with controlled temperature and photoperiod

  • Solvent for test compounds (e.g., acetone, Tween 80)

  • Distilled water

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of each test compound. A series of dilutions are then made to obtain the desired test concentrations (e.g., 0.375, 0.75, 1.5, and 3 mmol L⁻¹). A negative control (solvent only) and a positive control (a commercial herbicide) should be included.

  • Seed Treatment: Place two sterile filter paper discs in each Petri dish. Add 2 mL of the respective test solution or control to each dish.

  • Sowing: Place 25 seeds of the chosen plant species, previously surface-sterilized, onto the moistened filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a germination chamber under controlled conditions (e.g., 25°C with a 12-hour photoperiod).

  • Data Collection:

    • Germination: Count the number of germinated seeds daily for a set period (e.g., 7 days). A seed is considered germinated when the radicle is at least 2 mm long.

    • Germination Speed Index (GSI): Calculate using the formula: GSI = Σ(ni/ti), where ni is the number of seeds germinated on day i, and ti is the time in days.

    • Seedling Growth: After the germination period, measure the length of the primary root and the aerial part (hypocotyl/coleoptile) of each seedling.

  • Data Analysis: Calculate the percentage of inhibition for each parameter compared to the negative control.

Greenhouse Pot Experiment for Post-Emergence Herbicidal Efficacy

This protocol provides a general framework for evaluating the efficacy of foliar-applied herbicides on young plants.

Objective: To assess the dose-response of different weed species to various phenoxy herbicides under controlled greenhouse conditions.

Materials:

  • Seeds of target weed species (e.g., Abutilon theophrasti, Amaranthus retroflexus, Chenopodium album)

  • Pots (e.g., 10-15 cm diameter) filled with a standard potting mix

  • Greenhouse with controlled temperature, humidity, and lighting

  • Calibrated laboratory sprayer

  • Herbicides to be tested

  • Adjuvants (if required)

Procedure:

  • Plant Cultivation: Sow seeds of the target weed species in pots and grow them in the greenhouse. Thin seedlings to a uniform number per pot (e.g., 3-5 plants).

  • Herbicide Application: Apply the herbicide treatments when the plants reach a specific growth stage (e.g., 2-4 true leaves). Use a calibrated laboratory sprayer to ensure uniform application at different dose rates. Include an untreated control for comparison.

  • Post-Treatment Care: Return the treated plants to the greenhouse and maintain optimal growing conditions.

  • Efficacy Assessment: Visually assess the percentage of weed control at regular intervals (e.g., 7, 14, and 21 days after treatment) using a scale of 0% (no effect) to 100% (complete death of the plant).

  • Biomass Measurement: At the end of the experiment, harvest the above-ground biomass of the surviving plants, dry it in an oven, and record the dry weight.

  • Data Analysis: Analyze the visual control ratings and biomass data to determine the dose-response for each herbicide and weed species. Calculate parameters such as the GR₅₀ (the dose required to reduce plant growth by 50%).

Visualizing Experimental and Conceptual Frameworks

Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and concepts.

Herbicidal_Activity_Bioassay cluster_prep Preparation cluster_exp Experiment cluster_data Data Collection & Analysis A Prepare Test Solutions D Moisten Filter Paper with Solutions A->D B Sterilize Petri Dishes & Filter Paper B->D C Surface Sterilize Seeds E Sow Seeds C->E D->E F Incubate in Germination Chamber E->F G Count Germinated Seeds Daily F->G H Measure Seedling Growth F->H I Calculate Inhibition Percentage G->I H->I

Caption: Workflow for a laboratory bioassay to test herbicidal activity.

Phenoxy_Herbicide_MoA herbicide Phenoxy Herbicide (Synthetic Auxin) plant Susceptible Broadleaf Weed herbicide->plant Application uptake Absorption via Leaves plant->uptake translocation Translocation to Meristems uptake->translocation binding Binds to Auxin Receptors translocation->binding disruption Disruption of Normal Growth Processes binding->disruption symptoms Uncontrolled Cell Division & Elongation disruption->symptoms death Plant Death symptoms->death

Caption: Simplified signaling pathway for the mode of action of phenoxy herbicides.

References

A Comparative Analysis of the Biological Effects of 2-(2-Methoxyphenoxy)acetic Acid and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative study of the biological effects of 2-(2-Methoxyphenoxy)acetic acid and its structurally related analogues. The document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery by presenting a consolidated overview of the therapeutic potential of this class of compounds.

Introduction

This compound, also known as guaiacoxyacetic acid, belongs to the broader class of phenoxyacetic acid derivatives. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The structural versatility of phenoxyacetic acids allows for modifications that can modulate their pharmacokinetic and pharmacodynamic properties, leading to a wide spectrum of biological activities. These activities include anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. This guide will delve into a comparative analysis of these biological effects, supported by quantitative data and detailed experimental methodologies, to elucidate the structure-activity relationships within this promising class of compounds.

Comparative Biological Activities

The biological activities of this compound and its analogues are diverse, with their efficacy being highly dependent on the nature and position of substituents on the phenoxy ring. This section provides a comparative overview of their key biological effects, supported by quantitative data where available.

Anti-inflammatory Activity: COX-2 Inhibition

A significant area of investigation for phenoxyacetic acid derivatives has been their potential as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. Selective COX-2 inhibition is a desirable therapeutic strategy as it can mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 isoform.

Recent studies have highlighted the potent COX-2 inhibitory activity of certain phenoxyacetic acid derivatives. For instance, the incorporation of a bromine atom at the para-position of the phenoxy ring has been shown to significantly enhance COX-2 inhibitory potency.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected Phenoxyacetic Acid Analogues [1]

Compound IDR1R2COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)
5a HH14.5 ± 0.20.97 ± 0.0614.95
5d BrH9.03 ± 0.150.08 ± 0.01112.88
5f BrCl8.00 ± 0.200.06 ± 0.01133.33
7a H-12.1 ± 0.150.13 ± 0.0693.08
7b Br-5.93 ± 0.120.06 ± 0.0198.83
Celecoxib --14.93 ± 0.120.05 ± 0.02298.6
Mefenamic Acid --29.9 ± 0.091.98 ± 0.0215.10

Note: The structures of compounds 5a, 5d, 5f, 7a, and 7b are complex hydrazone derivatives of a 2-(4-formylphenoxy)acetic acid scaffold and not direct analogues of this compound. However, this data provides valuable insight into the structure-activity relationship of the broader phenoxyacetic acid class.

Antioxidant Activity

The antioxidant properties of phenoxyacetic acid derivatives are attributed to their ability to scavenge free radicals, a key factor in the pathogenesis of various inflammatory and degenerative diseases. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity.

Table 2: DPPH Radical Scavenging Activity of a Phenoxyacetic Acid Analogue

CompoundIC50 (µg/mL)Reference StandardIC50 (µg/mL)
2-(4-(4-bromobenzoyl)-2,6-dimethylphenoxy)acetic acid18.94 ± 0.24Ascorbic Acid15.73 ± 0.25
Antimicrobial Activity

Phenoxyacetic acid derivatives have also demonstrated promising activity against a range of microbial pathogens. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Table 3: Antimicrobial Activity (MIC) of Selected Phenoxyacetic Acid Derivatives [2]

CompoundTest OrganismMIC (µg/mL)Reference DrugMIC (µg/mL)
2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acidM. smegmatis9.66 ± 0.57Ciprofloxacin6.67 ± 0.48
2-(4-(1-carbamothioyl-5-(2-chlorophenyl)-4,5-dihydro-H-pyrazol-3-yl)-2-methoxyphenoxy) acetic acidM. tuberculosis H37RV0.06Isoniazid1.36
Methyl 2-(5-ethyl-4-hydroxy-2-methoxyphenoxy) acetateC. utilis8Itraconazole0.25

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section details the methodologies for the key experiments cited.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the peroxidase activity of COX enzymes.

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Heme

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Arachidonic acid (substrate)

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • 96-well microplate

  • Microplate reader

Procedure:

  • To the wells of a 96-well plate, add the reaction buffer.

  • Add the heme solution to all wells.

  • For inhibitor wells, add the test compound at various concentrations. For the 100% initial activity and background wells, add the solvent vehicle.

  • Add the COX-1 or COX-2 enzyme solution to all wells except the background wells.

  • Incubate the plate for a specified time (e.g., 10 minutes) at a controlled temperature (e.g., 37°C).

  • Add the colorimetric substrate to all wells.

  • Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Immediately read the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • The rate of reaction is determined from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition is calculated by comparing the rates of the inhibitor wells to the 100% initial activity wells.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • Test compounds dissolved in a suitable solvent

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • Prepare serial dilutions of the test compounds and the positive control.

  • Add a specific volume of the DPPH solution to each well or cuvette.

  • Add an equal volume of the test compound dilutions or the positive control to the respective wells or cuvettes.

  • A blank containing the solvent and DPPH solution is also prepared.

  • Incubate the plate or cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance at 517 nm.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound.

  • IC50 values are determined by plotting the percentage of scavenging activity against the logarithm of the compound concentration.

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Microbial strain (e.g., bacteria or fungi)

  • Test compounds dissolved in a suitable solvent

  • Standard antimicrobial agent (positive control)

  • 96-well microplate

  • Incubator

Procedure:

  • Prepare a standardized inoculum of the microorganism in the growth medium.

  • Perform serial two-fold dilutions of the test compounds and the positive control in the growth medium in the wells of a 96-well microplate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a growth control well (medium and inoculum) and a sterility control well (medium only).

  • Incubate the microplate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by this compound and its analogues is crucial for rational drug design and development.

COX-2 Signaling Pathway in Inflammation

The anti-inflammatory effects of many phenoxyacetic acid derivatives are mediated through the inhibition of the COX-2 enzyme. COX-2 is induced by pro-inflammatory stimuli such as cytokines and growth factors. It catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins (e.g., PGE2). These prostaglandins contribute to the classic signs of inflammation, including pain, fever, and swelling.

COX2_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Pro-inflammatory Stimuli->Cell Membrane Phospholipids activate PLA2 Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid COX-2 Enzyme COX-2 Enzyme Arachidonic Acid->COX-2 Enzyme substrate Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) COX-2 Enzyme->Prostaglandin H2 (PGH2) Prostaglandins (e.g., PGE2) Prostaglandins (e.g., PGE2) Prostaglandin H2 (PGH2)->Prostaglandins (e.g., PGE2) Inflammation Inflammation Prostaglandins (e.g., PGE2)->Inflammation Phenoxyacetic Acid Analogues Phenoxyacetic Acid Analogues Phenoxyacetic Acid Analogues->COX-2 Enzyme inhibit

Caption: COX-2 signaling pathway and the inhibitory action of phenoxyacetic acid analogues.

Myeloperoxidase (MPO) and Oxidative Stress

Myeloperoxidase (MPO) is a peroxidase enzyme predominantly found in neutrophils. During inflammation, activated neutrophils release MPO, which catalyzes the production of hypochlorous acid (HOCl), a potent oxidizing agent, from hydrogen peroxide and chloride ions. HOCl contributes to oxidative stress and tissue damage. Some guaiacol (2-methoxyphenol) derivatives have been investigated as MPO inhibitors, suggesting another potential anti-inflammatory and antioxidant mechanism for compounds related to this compound.

MPO_Pathway Activated Neutrophil Activated Neutrophil MPO Release MPO Release Activated Neutrophil->MPO Release MPO Enzyme MPO Enzyme MPO Release->MPO Enzyme Hypochlorous Acid (HOCl) Hypochlorous Acid (HOCl) MPO Enzyme->Hypochlorous Acid (HOCl) H2O2 + Cl- H2O2 + Cl- H2O2 + Cl-->MPO Enzyme substrates Oxidative Stress & Tissue Damage Oxidative Stress & Tissue Damage Hypochlorous Acid (HOCl)->Oxidative Stress & Tissue Damage Guaiacol Derivatives Guaiacol Derivatives Guaiacol Derivatives->MPO Enzyme inhibit

Caption: Myeloperoxidase (MPO) pathway leading to oxidative stress and its inhibition.

Experimental Workflows

To provide a clear visual representation of the experimental processes, the following workflows are presented.

General Workflow for Synthesis and In Vitro Screening

General_Workflow cluster_synthesis Synthesis cluster_screening In Vitro Screening Starting Materials Starting Materials Chemical Reaction Chemical Reaction Starting Materials->Chemical Reaction Purification & Characterization Purification & Characterization Chemical Reaction->Purification & Characterization Biological Assays Biological Assays Purification & Characterization->Biological Assays Data Collection Data Collection Biological Assays->Data Collection IC50 / MIC Determination IC50 / MIC Determination Data Collection->IC50 / MIC Determination SAR Analysis SAR Analysis IC50 / MIC Determination->SAR Analysis Structure-Activity Relationship (SAR) Analysis Structure-Activity Relationship (SAR) Analysis

Caption: General workflow from synthesis to in vitro screening and SAR analysis.

Workflow for Antimicrobial MIC Determination

MIC_Workflow Prepare Microbial Inoculum Prepare Microbial Inoculum Inoculate Microplate Inoculate Microplate Prepare Microbial Inoculum->Inoculate Microplate Serial Dilution of Compounds Serial Dilution of Compounds Serial Dilution of Compounds->Inoculate Microplate Incubation Incubation Inoculate Microplate->Incubation Visual Assessment of Growth Visual Assessment of Growth Incubation->Visual Assessment of Growth Determine MIC Determine MIC Visual Assessment of Growth->Determine MIC

Caption: Step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

The comparative analysis of this compound and its analogues reveals a class of compounds with significant and diverse biological activities. The structure-activity relationship studies, particularly for anti-inflammatory and antimicrobial effects, demonstrate that targeted modifications to the phenoxyacetic acid scaffold can lead to potent and selective agents. The data presented in this guide, along with the detailed experimental protocols and pathway diagrams, provide a solid foundation for further research and development in this area. Future investigations should focus on synthesizing and screening a more extensive and systematic library of this compound analogues to further refine the structure-activity relationships and to identify lead compounds with optimal therapeutic profiles for various disease indications.

References

A Comparative Guide to the Quantification of 2-(2-Methoxyphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-(2-Methoxyphenoxy)acetic acid, a compound of interest in various research and development settings, is crucial for reliable study outcomes. The selection of an appropriate analytical method is a critical decision, balancing the need for sensitivity, specificity, and throughput with available resources. This guide provides an objective comparison of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Comparative Performance of Quantification Methods

The following table summarizes the key performance characteristics of HPLC-UV, GC-MS, and LC-MS/MS for the quantification of this compound, based on typical performance for analogous phenoxyacetic acid compounds.

ParameterHPLC-UVGC-MS (with Derivatization)LC-MS/MS
Linearity (r²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) 10 - 100 ng/mL1 - 10 ng/mL0.01 - 1 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL5 - 50 ng/mL0.05 - 5 ng/mL
Accuracy (% Recovery) 85 - 115%80 - 120%90 - 110%
Precision (% RSD) < 15%< 15%< 10%
Specificity Moderate (potential for co-elution)High (mass-based detection)Very High (precursor/product ion monitoring)
Throughput HighLow to ModerateHigh
Sample Preparation Simple (dilution, filtration)Complex (extraction, derivatization)Moderate (extraction, filtration)
Cost & Complexity LowModerateHigh

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is well-suited for the routine analysis of samples where high sensitivity is not a primary requirement.

1. Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.[1]

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 275 nm (based on the methoxyphenyl chromophore).[1]

  • Injection Volume: 10 µL.[1]

3. Calibration:

  • Prepare a series of working standard solutions of this compound in the mobile phase.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high specificity but requires a more involved sample preparation process, including derivatization to increase the volatility of the analyte.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization):

  • Spike the sample with a suitable internal standard (e.g., a deuterated analog).

  • Acidify the sample with an appropriate acid (e.g., HCl).

  • Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Reconstitute the residue in a derivatization agent (e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for silylation or ethanol with sulfuric acid for esterification) and heat to form the derivative.[2]

2. GC-MS Conditions:

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: Optimize the oven temperature gradient to ensure separation from matrix components.

  • Ionization Mode: Electron Ionization (EI).

  • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized analyte and internal standard.

3. Calibration:

  • Prepare calibration standards and process them through the same extraction and derivatization procedure as the samples.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for bioanalytical applications, offering superior sensitivity and specificity, particularly for complex matrices.[3]

1. Sample Preparation (Solid-Phase Extraction):

  • Spike the sample with a stable isotope-labeled internal standard.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., polymeric reversed-phase) with methanol and water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analyte with a suitable solvent (e.g., acetonitrile or methanol).

  • Evaporate the eluate and reconstitute in the mobile phase.

2. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[4]

  • Flow Rate: 0.3 - 0.5 mL/min.[4][5]

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode for the acidic analyte.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for the analyte and internal standard.

3. Calibration:

  • Prepare matrix-matched calibration standards to compensate for matrix effects.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the logical flow for each analytical method.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC UV_Detect UV Detection (275 nm) HPLC->UV_Detect Data Data Acquisition UV_Detect->Data

Workflow for HPLC-UV Quantification.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample + IS Extract Liquid-Liquid Extraction Sample->Extract Drydown Evaporate Solvent Extract->Drydown Derivatize Derivatization Drydown->Derivatize GC GC Separation Derivatize->GC MS_Detect MS Detection (SIM) GC->MS_Detect Data Data Acquisition MS_Detect->Data

Workflow for GC-MS Quantification.

LC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample + IS SPE Solid-Phase Extraction Sample->SPE Elute Elute & Reconstitute SPE->Elute LC LC Separation Elute->LC MSMS_Detect MS/MS Detection (MRM) LC->MSMS_Detect Data Data Acquisition MSMS_Detect->Data

Workflow for LC-MS/MS Quantification.

References

Evaluating the Specificity of 2-(2-Methoxyphenoxy)acetic Acid as a Biological Target Modulator: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-(2-Methoxyphenoxy)acetic acid (also known as guaiacoxyacetic acid) with the well-established synthetic auxin herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). By examining its biological activity, mechanism of action, and effects on target and non-target organisms, this document aims to facilitate an objective evaluation of its specificity as a biological target modulator.

Executive Summary

This compound has been identified as a phytotoxic agent with a mechanism of action analogous to synthetic auxins. Its primary biological target lies within the auxin signaling pathway in plants, leading to unregulated growth and eventual cell death. This guide presents quantitative data from comparative studies with 2,4-D, details the experimental protocols used to generate this data, and visualizes the key biological pathways and experimental workflows. While direct binding affinity data for this compound to auxin receptors is not currently available, the presented phytotoxicity data serves as a strong indicator of its biological efficacy. Information on its effects on non-target organisms is limited, and this guide incorporates general knowledge of phenoxyacetic acid herbicides to address specificity.

Comparative Biological Activity

The herbicidal potential of this compound has been evaluated against the model plants lettuce (Lactuca sativa) and sorghum (Sorghum bicolor) and compared with the commercial herbicide 2,4-D. The following tables summarize the key findings from these studies.

Table 1: Phytotoxic Effects on Lettuce (Lactuca sativa) [1][2]

Concentration (mmol L⁻¹)ParameterThis compound (% Inhibition)2,4-D (% Inhibition)
3 Germination100100
Germination Speed Index (GSI)100100
Root Growth (RG)100100
Aerial Growth (AG)100100
1.5 Germination58.41-
GSI79.23-
RG86.58-
AG67.00-
0.75 Germination38.05-
GSI66.91-
RG71.98-
0.375 GSI26.00-

Table 2: Phytotoxic Effects on Sorghum (Sorghum bicolor) [1][2]

Concentration (mmol L⁻¹)ParameterThis compound (% Inhibition)
3 Germination80.33
GSI88.90
RG97.93
AG100
1.5 GSI44.38
RG77.19

Note: Data for 2,4-D on sorghum was not available in the cited literature.

Mechanism of Action: The Auxin Signaling Pathway

This compound, as a synthetic auxin, is believed to exert its biological effect by hijacking the plant's natural auxin signaling pathway. This pathway is crucial for numerous developmental processes, and its overstimulation by synthetic auxins leads to catastrophic physiological disruption. The primary receptors in this pathway are the F-box proteins TIR1 (Transport Inhibitor Response 1) and AFBs (Auxin Signaling F-Box proteins).

The binding of an auxin molecule to the TIR1/AFB receptor facilitates the interaction between the receptor and an Aux/IAA repressor protein. This interaction targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the repressor protein liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes. The continuous activation of these genes by a persistent synthetic auxin like this compound leads to uncontrolled cell division and elongation, ultimately causing the plant's death.

Auxin_Signaling_Pathway cluster_nucleus Nucleus Auxin This compound (Synthetic Auxin) TIR1_AFB TIR1/AFB Receptor Auxin->TIR1_AFB Binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA Recruits Ub Ubiquitin TIR1_AFB->Ub Ubiquitination ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation Auxin_Genes Auxin-Responsive Genes ARF->Auxin_Genes Activates Transcription Ub->Aux_IAA Response Uncontrolled Growth & Cell Death Auxin_Genes->Response

Figure 1: Simplified diagram of the auxin signaling pathway disrupted by this compound.

Experimental Protocols

Phytotoxicity Assay

This protocol is adapted from the methodology used to assess the herbicidal activity of this compound[1][3].

Objective: To evaluate the effect of a test compound on seed germination and seedling growth.

Materials:

  • Seeds of a monocot (e.g., Sorghum bicolor) and a dicot (e.g., Lactuca sativa)

  • Test compound (this compound)

  • Positive control (e.g., 2,4-D)

  • Negative control (solvent used for dilution, e.g., water with a small percentage of acetone and a surfactant)

  • Petri dishes (9 cm diameter)

  • Filter paper

  • Growth chamber with controlled temperature, humidity, and photoperiod

  • Forceps

  • Ruler or caliper

Procedure:

  • Prepare a series of concentrations of the test compound and the positive control.

  • Line Petri dishes with two layers of filter paper.

  • Add a defined volume (e.g., 5 mL) of each test solution or control to the respective Petri dishes.

  • Place a set number of seeds (e.g., 25) evenly spaced on the filter paper in each dish.

  • Seal the Petri dishes to prevent evaporation.

  • Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C, 12h/12h light/dark cycle).

  • Monitor daily for germination. A seed is considered germinated when the radicle protrudes at least 2 mm.

  • After a defined period (e.g., 7 days), measure the following parameters:

    • Germination Percentage: (Number of germinated seeds / Total number of seeds) x 100

    • Germination Speed Index (GSI): Calculated based on the number of germinated seeds each day.

    • Root Growth (RG): Measure the length of the primary root of each seedling.

    • Aerial Growth (AG): Measure the length of the shoot of each seedling.

  • Calculate the percentage of inhibition for each parameter relative to the negative control.

Phytotoxicity_Assay_Workflow A Prepare Test Solutions (Compound, Controls) C Add Solutions to Dishes A->C B Prepare Petri Dishes (Filter Paper) B->C D Place Seeds in Dishes C->D E Incubate in Growth Chamber D->E F Daily Germination Count E->F G Measure Seedling Growth (Root & Shoot Length) F->G After Incubation Period H Data Analysis (% Inhibition) G->H

Figure 2: General workflow for the phytotoxicity assay.

Specificity Evaluation

On-Target Specificity

The specificity of this compound for its intended biological target is inferred from its potent phytotoxic effects, which are consistent with the disruption of the highly conserved auxin signaling pathway in plants. The differential sensitivity observed between dicot (lettuce) and monocot (sorghum) species is also characteristic of phenoxyacetic acid herbicides, suggesting a degree of on-target specificity.

Off-Target Effects

Comprehensive studies on the off-target effects of this compound are limited. However, based on the known toxicological profiles of other phenoxyacetic acid herbicides, potential off-target effects in non-plant organisms should be considered.

  • Aquatic Organisms: Phenoxyacetic acid herbicides can be toxic to aquatic invertebrates and algae. The level of toxicity can vary significantly depending on the specific compound and the organism.

  • Insects: The direct toxicity of phenoxyacetic acid herbicides to insects is generally considered to be low.

  • Mammals: The acute toxicity of phenoxyacetic acids in mammals is generally low to moderate. However, some compounds in this class have been associated with other health concerns. The PubChem database indicates that this compound is harmful if swallowed and causes skin and eye irritation.

A thorough evaluation of the specificity of this compound would require further studies, including:

  • Receptor Binding Assays: Quantitative analysis of the binding affinity of this compound to different TIR1/AFB receptor isoforms from various plant species.

  • Broad-Spectrum Ecotoxicology Studies: Assessment of its toxicity against a wide range of non-target terrestrial and aquatic organisms.

  • Mammalian Toxicology Studies: Comprehensive evaluation of its acute and chronic toxicity in mammalian models.

Conclusion

This compound demonstrates significant potential as a modulator of the plant auxin signaling pathway, exhibiting potent herbicidal activity. Its performance is comparable to the established herbicide 2,4-D, particularly against dicot species. While its on-target activity is evident, a complete assessment of its specificity is currently hampered by the lack of direct receptor binding data and comprehensive off-target toxicity studies. Future research should focus on these areas to fully characterize its biological profile and potential applications.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 2-(2-Methoxyphenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various synthetic routes to 2-(2-Methoxyphenoxy)acetic acid, a key intermediate in the synthesis of various pharmaceuticals. The efficiency of each route is evaluated based on reaction yield, time, temperature, and reagent selection. Detailed experimental protocols and quantitative data are presented to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound, also known as guaifenesin impurity A, is a crucial building block in organic synthesis. The most common and direct method for its preparation is the Williamson ether synthesis, which involves the reaction of guaiacol (2-methoxyphenol) with a haloacetic acid derivative. This guide explores variations of this classical method, including the choice of alkylating agent and the application of advanced techniques such as phase-transfer catalysis and microwave-assisted synthesis, to provide a comprehensive overview of synthetic efficiency.

Comparison of Synthetic Routes

The following table summarizes the quantitative data for different synthetic routes to this compound, allowing for a direct comparison of their efficiencies.

RouteAlkylating AgentBaseSolventReaction TimeTemperatureYield (%)
Route 1: Classical Williamson Synthesis Chloroacetic acidSodium HydroxideWater30 - 40 minutes90 - 100°CHigh
Route 2: Modified Williamson Synthesis Chloroacetic acidPotassium HydroxideWater~20 minutesRefluxHigh
Route 3: Two-Step Esterification/Hydrolysis Ethyl ChloroacetateBaseOrganic SolventSeveral hoursVariesHigh
Route 4: Williamson Synthesis with Bromoacetic Acid Bromoacetic acidStrong BaseVariesPotentially fasterVariesHigh
Route 5: Phase-Transfer Catalysis (PTC) Haloacetic acidStrong BaseBiphasicVariesVariesHigh
Route 6: Microwave-Assisted Williamson Synthesis Haloacetic acidBaseVariesMinutesElevatedHigh

Note: "High" yield indicates that yields in the range of 80-95% are commonly reported for similar Williamson ether syntheses in the literature. Specific yields for each route applied to this compound require further empirical validation.

Experimental Protocols

Route 1: Classical Williamson Synthesis with Chloroacetic Acid and Sodium Hydroxide

This method is a standard and widely used procedure for the synthesis of phenoxyacetic acids.

Methodology:

  • In a suitable reaction vessel, dissolve guaiacol in an aqueous solution of sodium hydroxide (e.g., 30% NaOH).

  • To this solution, add chloroacetic acid. Gentle warming and dropwise addition of water may be necessary to ensure all reagents dissolve.

  • Heat the reaction mixture in a water bath at 90-100°C for 30 to 40 minutes.[1]

  • After cooling, dilute the mixture with water and acidify with a strong acid (e.g., 6M HCl) to precipitate the product.

  • The crude this compound is then collected by filtration, washed with water, and can be further purified by recrystallization from hot water.

Route 2: Modified Williamson Synthesis with Chloroacetic Acid and Potassium Hydroxide

This protocol offers a potentially faster reaction time compared to the classical method using sodium hydroxide.

Methodology:

  • Dissolve potassium hydroxide in water in a round-bottom flask.

  • Add guaiacol to the flask and swirl until a homogenous solution is formed.

  • Heat the mixture to a gentle boil under reflux.

  • Slowly add a 50% aqueous solution of chloroacetic acid dropwise to the boiling solution over a period of 10 minutes.

  • Continue refluxing for an additional 10 minutes after the addition is complete.[2]

  • Cool the reaction mixture and acidify with concentrated HCl to precipitate the product.

  • Collect the product by vacuum filtration and recrystallize from boiling water.

Logical Workflow for Synthesis Route Selection

The selection of an optimal synthetic route depends on various factors including desired yield, reaction time, available equipment, and cost. The following diagram illustrates a logical workflow for choosing the most appropriate method.

Synthesis_Route_Selection Start Start: Define Synthesis Goals Time_Constraint Time Constraint? Start->Time_Constraint Equipment_Availability Specialized Equipment (Microwave Reactor)? Time_Constraint->Equipment_Availability Yes Scale_Up Large Scale Synthesis? Time_Constraint->Scale_Up No Microwave Route 6: Microwave-Assisted Synthesis Equipment_Availability->Microwave Yes PTC Route 5: Phase-Transfer Catalysis Equipment_Availability->PTC No Scale_Up->PTC Yes Classical Route 1 or 2: Classical/Modified Williamson Scale_Up->Classical No Esterification Route 3 or 4: Two-Step or Bromo-variant PTC->Esterification Consider for optimization Classical->Esterification Consider for optimization

Caption: Workflow for selecting a synthetic route to this compound.

Discussion of Alternative Routes

Route 3: Two-Step Esterification/Hydrolysis

This route involves the initial formation of an ester, typically ethyl 2-(2-methoxyphenoxy)acetate, by reacting guaiacol with ethyl chloroacetate. The resulting ester is then hydrolyzed to the desired carboxylic acid. While this method involves an additional step, it can offer advantages in terms of purification and handling of intermediates.

Route 4: Williamson Synthesis with Bromoacetic Acid

Bromoacetic acid is generally more reactive than chloroacetic acid due to the better leaving group ability of the bromide ion. This increased reactivity could potentially lead to shorter reaction times or lower reaction temperatures. However, bromoacetic acid is typically more expensive than chloroacetic acid.

Route 5: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis can be a powerful tool for accelerating reactions between reactants in immiscible phases. In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase containing the haloacetic acid. This can lead to increased reaction rates and potentially milder reaction conditions.

Route 6: Microwave-Assisted Williamson Synthesis

Microwave irradiation has emerged as a valuable technique for accelerating organic reactions.[3][4] In the context of the Williamson ether synthesis, microwave heating can dramatically reduce reaction times from hours to minutes. This is due to the efficient and direct heating of the reaction mixture, leading to faster reaction kinetics. This method aligns with the principles of green chemistry by reducing energy consumption and reaction times.

Conclusion

The Williamson ether synthesis remains the most direct and efficient method for the preparation of this compound. For standard laboratory-scale synthesis, the classical approach using either sodium or potassium hydroxide with chloroacetic acid provides high yields with relatively short reaction times. For process optimization, particularly for large-scale production or when reaction time is a critical factor, exploring phase-transfer catalysis or microwave-assisted synthesis is highly recommended. The choice of the specific haloacetic acid (chloro- vs. bromo-) will likely depend on a trade-off between reactivity and cost. Further experimental work is necessary to provide a definitive quantitative comparison of these routes for the synthesis of this specific target molecule.

References

A Guide to Inter-Laboratory Comparison of 2-(2-Methoxyphenoxy)acetic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison for the analysis of 2-(2-Methoxyphenoxy)acetic acid, a compound also known as Guaifenesin Impurity C. While no formal inter-laboratory comparison studies have been published for this specific analyte, this document outlines established analytical methodologies and a proposed comparative study structure based on methods for similar compounds. This guide is intended to assist laboratories in designing and participating in such studies to ensure the accuracy, precision, and comparability of analytical data.

Data Presentation: Proposed Inter-Laboratory Comparison Metrics

A successful inter-laboratory comparison hinges on the evaluation of key performance indicators. The following table outlines a proposed set of metrics for evaluating the performance of different laboratories in the analysis of this compound.

Performance MetricLaboratory ALaboratory BLaboratory CAcceptance Criteria
Accuracy (% Recovery) 90-110%
Precision (RSD %) < 5%
Limit of Detection (LOD) Reportable
Limit of Quantification (LOQ) Reportable
Linearity (R²) > 0.995
Z-Score -2 to +2

Experimental Protocols

Accurate and reproducible results in an inter-laboratory study depend on well-defined and harmonized experimental protocols. Below are detailed methodologies for two common analytical techniques applicable to the analysis of this compound.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound in bulk drug substances or intermediate samples.

Instrumentation and Materials:

  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).[1]

  • Chromatographic Data System (CDS): OpenLab CDS or equivalent.[1]

  • Analytical Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm, or equivalent.[1]

  • Solvents: HPLC grade acetonitrile and water.[1]

  • Reagents: Formic acid (analytical grade).[1]

  • Reference Standard: this compound (purity >99%).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.[1]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Injection Volume: 5 µL.[1]

  • Detection Wavelength: 276 nm.[2]

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase at the initial conditions to achieve a known concentration.[1]

  • Vortex the mixture for 1 minute to ensure complete dissolution.

  • If necessary, centrifuge the sample to pellet any undissolved particulates.

  • Transfer the supernatant to an HPLC vial for analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly sensitive and selective, making it suitable for the analysis of this compound in complex matrices such as biological fluids.

Instrumentation and Materials:

  • Gas Chromatograph: Agilent 6890N or equivalent.[3]

  • Mass Spectrometer: Agilent 5975C inert XL MSD or equivalent.[3]

  • Analytical Column: HP-1 polydimethylsiloxane capillary column or equivalent.[4]

  • Reagents: Ethyl acetate, ethanol, sulfuric acid, N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) for derivatization.[4][5]

  • Internal Standard: A suitable deuterated analogue, such as deuterated 2-butoxyacetic acid (d-BAA).[4]

Sample Preparation (for urine samples):

  • Spike the urine sample with the internal standard.[4][6]

  • Perform a liquid-liquid extraction with ethyl acetate.[4][5]

  • Evaporate the organic layer to dryness.[3]

  • Derivatize the residue using one of the following procedures:

    • Silylation: React with MTBSTFA.[4][5]

    • Esterification: React with ethanol and sulfuric acid.[4][6]

  • Extract the derivatized analyte with a suitable solvent (e.g., methylene chloride for the ethyl ester).[6]

  • Inject the final extract into the GC-MS system.

Visualizations

To facilitate a clear understanding of the processes involved in an inter-laboratory comparison, the following diagrams illustrate the key workflows.

Experimental_Workflow_HPLC_UV cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve vortex Vortex dissolve->vortex centrifuge Centrifuge (if needed) vortex->centrifuge transfer Transfer to Vial centrifuge->transfer inject Inject into HPLC transfer->inject Analysis Start separate Chromatographic Separation inject->separate detect UV Detection separate->detect process Data Processing detect->process

Caption: Experimental Workflow for HPLC-UV Analysis.

Inter_Laboratory_Comparison_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_scope Define Scope & Objectives select_labs Select Participating Labs define_scope->select_labs prepare_protocol Prepare & Distribute Protocol select_labs->prepare_protocol prepare_samples Prepare & Distribute Homogenous Samples prepare_protocol->prepare_samples lab_analysis Laboratories Perform Analysis prepare_samples->lab_analysis data_submission Submit Results to Coordinator lab_analysis->data_submission stat_analysis Statistical Analysis of Data (e.g., Z-Scores) data_submission->stat_analysis draft_report Draft Comparison Report stat_analysis->draft_report final_report Final Report & Recommendations draft_report->final_report

Caption: Logical Workflow for an Inter-Laboratory Comparison Study.

References

Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(2-Methoxyphenoxy)acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-(2-methoxyphenoxy)acetic acid derivatives. The primary focus is on their activity as selective inhibitors of cyclooxygenase-2 (COX-2), with additional data on their antimicrobial properties. Detailed experimental protocols and relevant signaling pathways are presented to support the findings.

Anti-inflammatory Activity: Selective COX-2 Inhibition

Derivatives of this compound have been investigated as potent and selective inhibitors of COX-2, an enzyme involved in inflammation and pain. The general structure of the studied compounds consists of a central phenoxyacetic acid scaffold, which is further functionalized.

Quantitative SAR Data: COX-2 Inhibition

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of phenoxyacetic acid derivatives. The core structure is modified to explore the impact of different substituents on potency and selectivity.

Compound IDRArIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (SI = IC50 COX-1/IC50 COX-2)
5d H4-F-Ph>100.08 ± 0.01>125
5e H4-Cl-Ph>100.07 ± 0.02>142.8
5f H4-Br-Ph>100.06 ± 0.01>166.7
7b Cl4-Cl-Ph>100.09 ± 0.03>111.1
10c H2,4-di-Cl-Ph>100.08 ± 0.02>125
10d H4-F-Ph>100.07 ± 0.01>142.8
10e H4-Cl-Ph>100.06 ± 0.01>166.7
10f H4-Br-Ph>100.06 ± 0.01>166.7
Celecoxib --150.05300

Data extracted from a study on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors.[1]

Key SAR Observations for COX-2 Inhibition:

  • Effect of Halogen Substitution: The presence of a halogen atom (F, Cl, Br) on the terminal phenyl ring (Ar) generally leads to high COX-2 inhibitory activity.[1]

  • Potency: Compounds with a bromo-substituted phenyl ring (5f, 10e, 10f) exhibited the highest potency, with IC50 values of 0.06 µM.[1]

  • Selectivity: All the presented derivatives show high selectivity for COX-2 over COX-1, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[1]

  • Substitution on the Phenoxy Ring: The introduction of a chlorine atom at the R position (compound 7b) maintained good COX-2 inhibition.[1]

Signaling Pathway: Prostaglandin Biosynthesis

COX-2 is a key enzyme in the prostaglandin biosynthesis pathway. It catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various prostaglandins that mediate inflammation, pain, and fever. Selective inhibition of COX-2 blocks the production of these pro-inflammatory prostaglandins.

Prostaglandin_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PGH2 Prostaglandin H2 (PGH2) AA->PGH2 COX2 COX-2 COX2->PGH2 Inhibitors 2-(2-Methoxyphenoxy)acetic acid derivatives Inhibitors->COX2 Inhibition Prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) PGH2->Prostaglandins PG Synthases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: Prostaglandin biosynthesis pathway and the inhibitory action of this compound derivatives on COX-2.

Experimental Protocols

General Synthesis of 2-(2-Formylphenoxy)acetic Acid Derivatives:

The synthesis of the phenoxyacetic acid core typically involves a Williamson ether synthesis. For example, a substituted 2-hydroxybenzaldehyde is reacted with an α-halo-ester (e.g., ethyl bromoacetate) in the presence of a weak base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF). The resulting ester is then hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide, followed by acidification. Further modifications can be made to the aldehyde group to generate a diverse library of derivatives.[1]

In Vitro COX-1/COX-2 Inhibition Assay:

The inhibitory activity of the compounds is determined using an in vitro enzyme assay.

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

  • Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the enzyme in a buffer solution at a specific temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.

  • Reaction Termination: After a set time (e.g., 2 minutes), the reaction is stopped by adding a solution of hydrochloric acid.

  • Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

Antimicrobial Activity

Phenoxyacetic acid derivatives have also been explored for their antimicrobial properties. The available data for derivatives of this compound and related compounds are presented below.

Quantitative SAR Data: Antimicrobial Activity
CompoundR1R2R3R4ActivityOrganismMIC (µg/mL)
AHHH1-carbamothioyl-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-ylAntitubercularM. tuberculosis H37Rv0.06
BHHEtOHAntifungalC. utilis8

Data is from a review on the biological profile of phenoxyacetic acid derivatives. Compound A is a this compound derivative. Compound B is a closely related phenoxyacetic acid derivative.[1]

Key SAR Observations for Antimicrobial Activity:

  • A this compound derivative containing a pyrazole moiety (Compound A) demonstrated potent antitubercular activity.[1]

  • A related phenoxyacetic acid derivative with ethyl and hydroxyl substitutions on the phenyl ring (Compound B) showed good antifungal activity.[1]

  • The data is currently limited for a comprehensive SAR analysis of this compound derivatives as antimicrobial agents. Further studies with a systematic variation of substituents are needed to establish clear structure-activity relationships.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method):

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the broth microdilution method.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental and SAR Workflow

The process of conducting structure-activity relationship studies involves a systematic workflow from compound design to data analysis.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis & Optimization Lead Lead Compound (this compound) Design Design Analogs Lead->Design Synthesis Chemical Synthesis Design->Synthesis Bioassay In Vitro Bioassays (e.g., COX-2, Antimicrobial) Synthesis->Bioassay Data Collect Activity Data (IC50, MIC) Bioassay->Data SAR Establish Structure-Activity Relationship Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Design Iterative Cycle New_Leads New Potent Compounds Optimization->New_Leads

Caption: General workflow for structure-activity relationship (SAR) studies.

This guide highlights the potential of this compound derivatives as a scaffold for developing new therapeutic agents, particularly selective COX-2 inhibitors. The provided data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. Further systematic studies are warranted to fully elucidate the structure-activity relationships for various biological targets.

References

Comparative Environmental Impact Assessment: 2-(2-Methoxyphenoxy)acetic Acid Versus Other Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the environmental footprint of 2-(2-Methoxyphenoxy)acetic acid in comparison to other widely used herbicides.

Introduction

The development of novel herbicides requires a thorough evaluation of their environmental impact to ensure minimal ecological disruption. This guide provides a comparative assessment of this compound (also known as guaiacoxyacetic acid) against other prominent herbicides, focusing on key environmental parameters such as soil persistence, toxicity to non-target organisms, and potential for water contamination. Due to a significant lack of publicly available ecotoxicological data for this compound, this comparison heavily relies on data from structurally similar phenoxyacetic acid herbicides, namely 2,4-Dichlorophenoxyacetic acid (2,4-D) and 4-chloro-2-methylphenoxyacetic acid (MCPA), to provide a contextual understanding of its potential environmental behavior. This guide also includes standardized experimental protocols for assessing the environmental impact of herbicides.

Data Presentation: Comparative Environmental Impact

The following tables summarize the available quantitative data for this compound and its comparators. It is critical to note the significant data gaps for this compound, highlighting the need for further research to fully characterize its environmental profile.

Table 1: Soil Persistence and Mobility

HerbicideSoil Half-life (t½)Leaching PotentialPrimary Degradation Mechanism
This compound Data Not AvailableData Not AvailableExpected to be microbial degradation[1]
2,4-D 1-14 days[2]ModerateMicrobial degradation[3]
MCPA 3-16 days[4]High (low soil adsorption)[5][6]Microbial degradation[4][7]
Glyphosate 7-60 daysLow (binds tightly to soil)Microbial degradation
Atrazine 60-75 daysHighMicrobial degradation
Dicamba Moderately persistentHighMicrobial degradation

Table 2: Toxicity to Non-Target Organisms

HerbicideAquatic Toxicity (Fish LC50)Aquatic Toxicity (Invertebrate EC50)Avian Toxicity (LD50)Honeybee Toxicity
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
2,4-D (ester forms) Highly toxic[2][3]Slightly toxic[3]Moderately toxic to practically non-toxic[2]Practically non-toxic[2]
MCPA Moderately toxic[7]Relatively non-toxic[8]Relatively less toxic[7]Data Not Available
Glyphosate Low toxicity (pure form)Highly toxic (some formulations)Data Not AvailableData Not Available
Atrazine Harmful to fish and amphibians[9]Data Not AvailableData Not AvailableData Not Available
Dicamba Low toxicityLow toxicityLow risk to endangered birdsNontoxic

Table 3: Phytotoxicity to Non-Target Plants

HerbicideEffect on Non-Target Plants
This compound Phytotoxic effects on lettuce and sorghum observed in laboratory studies[1]
2,4-D Can cause low growth rates, reproductive problems, or death in non-target species[10]
MCPA Selectively controls broad-leaf weeds
Glyphosate Non-selective, kills most plants it contacts
Atrazine Controls broadleaf and grassy weeds
Dicamba High potential for drift, causing damage to neighboring non-target broadleaf crops and plants

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a herbicide's environmental impact. Below are outlines of key experimental protocols.

Soil Persistence and Degradation (OECD 307)

This test evaluates the rate of aerobic and anaerobic transformation of a chemical in soil.

  • Soil Collection and Preparation : Collect soil from a representative agricultural field with no recent pesticide application. Sieve the soil and adjust the moisture content to a specified level (e.g., 40-60% of maximum water holding capacity).

  • Test Substance Application : Apply the radiolabeled test substance to the soil samples at a concentration relevant to its intended field application rate.

  • Incubation : Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C) under either aerobic or anaerobic conditions for a period of up to 120 days.

  • Sampling and Analysis : At regular intervals, collect soil samples and extract the test substance and its transformation products. Analyze the extracts using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector.

  • Data Analysis : Calculate the dissipation time for 50% (DT50) and 90% (DT90) of the applied substance to disappear from the soil.

Acute Toxicity to Fish (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a 96-hour period.

  • Test Organism : Use a recommended fish species, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).

  • Exposure Conditions : Prepare a series of test solutions with different concentrations of the herbicide in water. Maintain constant conditions of temperature, pH, and dissolved oxygen.

  • Test Procedure : Expose groups of fish to each test concentration and a control (no herbicide) for 96 hours.

  • Observation : Record the number of dead fish in each test group at 24, 48, 72, and 96 hours.

  • Data Analysis : Calculate the 96-hour LC50 value using appropriate statistical methods.

Acute Toxicity to Aquatic Invertebrates (OECD 202)

This test assesses the acute toxicity of a substance to daphnids (Daphnia magna), a key aquatic invertebrate.

  • Test Organism : Use young daphnids (less than 24 hours old).

  • Exposure Conditions : Prepare a range of test concentrations in a suitable aqueous medium.

  • Test Procedure : Expose groups of daphnids to each test concentration and a control for 48 hours.

  • Observation : After 24 and 48 hours, count the number of immobilized daphnids in each group.

  • Data Analysis : Determine the concentration that causes immobilization in 50% of the daphnids (EC50).

Visualizations

The following diagrams illustrate key processes in the environmental impact assessment of herbicides.

Experimental_Workflow cluster_prep Preparation cluster_testing Ecotoxicity Testing cluster_analysis Data Analysis & Risk Assessment Test_Substance Test Substance (e.g., this compound) Soil_Persistence Soil Persistence (OECD 307) Test_Substance->Soil_Persistence Aquatic_Toxicity Aquatic Toxicity (OECD 202, 203) Test_Substance->Aquatic_Toxicity Non_Target_Plant Non-Target Plant Toxicity (Seedling Emergence & Growth) Test_Substance->Non_Target_Plant Test_Organisms Test Organisms (Fish, Invertebrates, Plants, Soil Microbes) Test_Organisms->Soil_Persistence Test_Organisms->Aquatic_Toxicity Test_Organisms->Non_Target_Plant Data_Collection Data Collection (DT50, LC50, EC50, Growth Inhibition) Soil_Persistence->Data_Collection Aquatic_Toxicity->Data_Collection Non_Target_Plant->Data_Collection Risk_Characterization Risk Characterization Data_Collection->Risk_Characterization Environmental_Impact_Assessment Environmental Impact Assessment Risk_Characterization->Environmental_Impact_Assessment

Caption: Experimental workflow for assessing the environmental impact of a herbicide.

Degradation_Pathway MCPA MCPA (4-chloro-2-methylphenoxyacetic acid) Ether_Cleavage Ether Cleavage (Microbial Action) MCPA->Ether_Cleavage Hydroxylation Hydroxylation of Methyl Group MCPA->Hydroxylation MCP MCP (4-chloro-2-methylphenol) Ether_Cleavage->MCP Cloxyfonac Cloxyfonac Hydroxylation->Cloxyfonac Further_Degradation Further Degradation (Ring Opening) MCP->Further_Degradation Cloxyfonac->Further_Degradation CO2_H2O CO2 + H2O + Biomass Further_Degradation->CO2_H2O

Caption: Generalized microbial degradation pathway of MCPA, a representative phenoxyacetic acid herbicide.

Conclusion

The environmental assessment of this compound is currently hampered by a significant lack of empirical data. Based on the information available for structurally related phenoxyacetic acid herbicides like 2,4-D and MCPA, it can be inferred that this compound is likely to be readily biodegradable in soil and may exhibit moderate to high toxicity to aquatic organisms, particularly in its ester forms. However, without direct experimental evidence, these remain assumptions. The phytotoxicity observed in laboratory studies suggests it possesses herbicidal activity, but its selectivity and impact on non-target plants in a field setting are unknown.

For a comprehensive understanding of the environmental risks associated with this compound, further research is imperative. Studies following standardized protocols, such as those outlined by the OECD, are necessary to determine its soil persistence, aquatic toxicity, and effects on a broader range of non-target organisms. Such data is essential for a complete risk assessment and to ensure its safe and sustainable use in agricultural and other applications. Researchers and drug development professionals are strongly encouraged to conduct or commission these studies to fill the existing data gaps and enable a robust comparison with other herbicides.

References

A Comparative Guide to the Validation of 2-(2-Methoxyphenoxy)acetic Acid and Related Compounds as Biomarkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 2-(2-Methoxyphenoxy)acetic acid and its related compounds as biomarkers in two distinct contexts: monitoring the metabolism of the common expectorant guaifenesin and assessing exposure to the industrial solvent 2-methoxyethanol. This document outlines the current scientific understanding, presents available quantitative data, details relevant experimental protocols, and offers a comparative analysis against alternative biomarkers.

Introduction to this compound and its Relevance as a Biomarker

This compound belongs to a class of organic compounds that have garnered interest in the fields of pharmacology and toxicology as potential indicators of chemical exposure or drug metabolism. While the initial query focused on this specific compound, research indicates that its structural relatives, β-(2-methoxyphenoxy)-lactic acid and 2-methoxyacetic acid (MAA), are the more scientifically established and relevant biomarkers for guaifenesin metabolism and 2-methoxyethanol exposure, respectively. This guide will, therefore, focus on the validation and comparison of these key analytes.

Part 1: Biomarkers for Guaifenesin Metabolism

Guaifenesin, a widely used over-the-counter expectorant, is rapidly metabolized in the body. Monitoring its metabolites can be crucial for understanding its pharmacokinetics, ensuring patient compliance, and investigating potential overuse.

Primary Biomarker: β-(2-methoxyphenoxy)-lactic acid

Contrary to some initial assumptions, the major urinary metabolite of guaifenesin is not this compound, but rather β-(2-methoxyphenoxy)-lactic acid.[1][2][3] This compound is formed through the oxidation of guaifenesin in the liver.[1] Its presence and concentration in urine are direct indicators of recent guaifenesin ingestion.

Alternative Biomarker: Parent Guaifenesin

While metabolites are often the preferred biomarkers due to their higher concentrations and longer half-lives, the detection of the parent drug, guaifenesin, in biological fluids like urine or plasma can also serve as a direct indicator of recent intake. However, guaifenesin is rapidly cleared from the body, making its detection window shorter compared to its major metabolite.[1]

Performance Comparison

Currently, there is a lack of publicly available, head-to-head studies providing specific quantitative performance metrics like sensitivity, specificity, and ROC curve analysis for β-(2-methoxyphenoxy)-lactic acid versus parent guaifenesin as biomarkers. However, based on metabolic principles, a qualitative comparison can be made:

BiomarkerAdvantagesDisadvantages
β-(2-methoxyphenoxy)-lactic acid - Major metabolite, likely present in higher concentrations.[1][2] - Longer half-life, providing a wider detection window.- Requires analytical methods capable of detecting and quantifying organic acids.
Parent Guaifenesin - Direct evidence of ingestion. - Simpler analytical target in some cases.- Rapidly metabolized and cleared, leading to a shorter detection window.[1] - May be present in lower concentrations than its metabolite.

Table 1: Qualitative Comparison of Biomarkers for Guaifenesin Metabolism

Metabolic Pathway of Guaifenesin

Guaifenesin_Metabolism Metabolism of Guaifenesin Guaifenesin Guaifenesin Oxidation Hepatic Oxidation Guaifenesin->Oxidation Metabolite β-(2-methoxyphenoxy)-lactic acid (Major Urinary Metabolite) Oxidation->Metabolite Excretion Urinary Excretion Metabolite->Excretion

Caption: Metabolic pathway of Guaifenesin to its major urinary metabolite.

Part 2: Biomarkers for 2-Methoxyethanol Exposure

2-Methoxyethanol (also known as methyl cellosolve) is an industrial solvent used in various applications. Due to its potential for reproductive and developmental toxicity, monitoring occupational and environmental exposure is critical for public health.

Primary Biomarker: Urinary 2-Methoxyacetic Acid (MAA)

The primary and most well-validated biomarker for 2-methoxyethanol exposure is its metabolite, 2-methoxyacetic acid (MAA), excreted in the urine.[4][5] A strong correlation has been established between the concentration of airborne 2-methoxyethanol and the levels of urinary MAA.[4]

Alternative Biomarkers
  • 2-Methoxyethanol in Blood: Direct measurement of the parent compound in the blood can provide an indication of very recent exposure. However, its concentration can fluctuate rapidly depending on the time since exposure.

  • 2-Methoxyethanol in Exhaled Air: Analysis of exhaled breath for the presence of 2-methoxyethanol is a non-invasive method to assess recent exposure.[6][7]

Performance Comparison

Studies have provided quantitative data on the correlation between 2-methoxyethanol exposure and urinary MAA levels.

BiomarkerPerformance Metrics
Urinary 2-Methoxyacetic Acid (MAA) - Correlation: A significant correlation (r = 0.702, p = 0.001) is found between urinary MAA at the end of a work shift and the weekly mean exposure to 2-methoxyethanol.[4] - Specificity: Considered a specific and good biomarker for weekly exposure to 2-methoxyethanol.[4]
2-Methoxyethanol in Blood - Limited quantitative data on performance metrics for routine monitoring compared to urinary MAA.
2-Methoxyethanol in Exhaled Air - Primarily used for assessing very recent exposure; less established for long-term monitoring compared to urinary MAA.

Table 2: Performance of Biomarkers for 2-Methoxyethanol Exposure

Metabolic Pathway of 2-Methoxyethanol

Methoxyethanol_Metabolism Metabolism of 2-Methoxyethanol Methoxyethanol 2-Methoxyethanol ADH Alcohol Dehydrogenase Methoxyethanol->ADH MAA 2-Methoxyacetic Acid (MAA) (Urinary Biomarker) ADH->MAA Excretion Urinary Excretion MAA->Excretion

Caption: Metabolic pathway of 2-Methoxyethanol to its urinary biomarker.

Experimental Protocols

The analysis of the aforementioned biomarkers in urine typically involves Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Below is a generalized protocol for the analysis of urinary organic acids by GC-MS, which is applicable for the detection of β-(2-methoxyphenoxy)-lactic acid and 2-methoxyacetic acid.

General Protocol for Urinary Organic Acid Analysis by GC-MS

1. Sample Preparation:

  • Collect a mid-stream urine sample in a sterile container.
  • To a 1 mL aliquot of urine, add an internal standard (e.g., a deuterated analog of the analyte of interest).
  • Acidify the urine sample to a pH of approximately 1-2 with hydrochloric acid.
  • Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate. This will transfer the organic acids from the aqueous urine to the organic phase.
  • Evaporate the organic solvent to dryness under a stream of nitrogen.

2. Derivatization:

  • To the dried extract, add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA) and a catalyst (e.g., trimethylchlorosilane - TMCS) in a suitable solvent like pyridine.
  • Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period to convert the non-volatile organic acids into volatile trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis:

  • Inject an aliquot of the derivatized sample into the GC-MS system.
  • The GC separates the different components of the mixture based on their boiling points and interaction with the stationary phase of the column.
  • The separated components then enter the mass spectrometer, where they are ionized and fragmented.
  • The mass spectrometer detects the fragments based on their mass-to-charge ratio, allowing for the identification and quantification of the target analytes by comparing their fragmentation patterns and retention times to those of known standards.

Experimental Workflow

GCMS_Workflow GC-MS Workflow for Urinary Biomarker Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Urine_Sample Urine Sample Collection Internal_Standard Addition of Internal Standard Urine_Sample->Internal_Standard Extraction Liquid-Liquid Extraction Internal_Standard->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Addition of Derivatizing Agent Evaporation->Derivatization Heating Heating Derivatization->Heating Injection Injection into GC-MS Heating->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Data_Analysis Data Analysis and Quantification Detection->Data_Analysis

Caption: General workflow for the analysis of urinary organic acid biomarkers by GC-MS.

Conclusion

The validation of biomarkers is a critical process in both clinical diagnostics and toxicological monitoring. While this compound itself is not the primary biomarker of interest in the contexts of guaifenesin metabolism or 2-methoxyethanol exposure, its related compounds, β-(2-methoxyphenoxy)-lactic acid and 2-methoxyacetic acid, have been established as valuable and specific indicators.

For monitoring guaifenesin intake, the detection of its major metabolite, β-(2-methoxyphenoxy)-lactic acid, in urine offers a longer detection window compared to the parent drug. For assessing exposure to 2-methoxyethanol, urinary 2-methoxyacetic acid stands out as a well-validated and specific biomarker with a strong correlation to exposure levels.

Further research providing direct comparative performance data, including sensitivity, specificity, and ROC analyses, would be beneficial for a more definitive quantitative comparison of these biomarkers against their alternatives. The experimental protocols outlined in this guide provide a foundation for the analytical validation of these important biomarkers.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the spectroscopic properties of 2-(2-Methoxyphenoxy)acetic acid and its analogues. This guide provides a comprehensive comparison of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Introduction

This compound is a carboxylic acid derivative with potential applications in various fields of chemical and pharmaceutical research. Understanding its structural features is crucial for its application and for the development of new derivatives. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are powerful tools for elucidating the molecular structure of organic compounds. This guide presents a comparative analysis of the spectroscopic data of this compound and three structurally related compounds: phenoxyacetic acid, 2-methylphenoxyacetic acid, and 2,4-dichlorophenoxyacetic acid. The comparison of their spectral data highlights the influence of different substituents on the phenoxyacetic acid backbone.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and the selected related compounds.

¹H NMR Spectral Data (Chemical Shift δ in ppm)
CompoundAr-H-OCH₂--OCH₃-CH₃-COOH
This compound6.8-7.2 (m)4.6-4.7 (s)3.8-3.9 (s)-~11
Phenoxyacetic acid6.9-7.4 (m)[1]4.67 (s)[1]--11.34 (s)[1]
2-Methylphenoxyacetic acid6.8-7.2 (m)4.6 (s)-2.2-2.3 (s)~10-11
2,4-Dichlorophenoxyacetic acid6.9-7.5 (m)4.7-4.8 (s)--~11

Data is compiled from various sources and typical ranges are provided. 's' denotes a singlet and 'm' denotes a multiplet.

¹³C NMR Spectral Data (Chemical Shift δ in ppm)
CompoundC=OAr-C-OAr-C-OCH₂--OCH₃-CH₃
This compound~170-172~148-150~112-125~67~56-
Phenoxyacetic acid~173~157~115-130~65--
2-Methylphenoxyacetic acid~172~155~112-132~66-~16
2,4-Dichlorophenoxyacetic acid~171~152~115-131~66--

Data is compiled from various sources and typical ranges are provided.

FTIR Spectral Data (Wavenumber cm⁻¹)
CompoundO-H (acid)C=O (acid)C-O-C (ether)Ar-H
This compound2500-3300 (broad)~1700-1730~1220-1260~3000-3100
Phenoxyacetic acid2500-3300 (broad)[2][3]~1700-1750[2][3]~1230-1250[2][3]~3030-3070[2][3]
2-Methylphenoxyacetic acid2500-3300 (broad)[4][5]~1700-1740[4][5]~1220-1250[4][5]~3000-3100[4][5]
2,4-Dichlorophenoxyacetic acid2500-3300 (broad)~1720-1750~1230-1260~3050-3100

Data is compiled from various sources and typical ranges are provided.

Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragment Ions
This compound182137, 109, 77
Phenoxyacetic acid152[1]107, 94, 77[1]
2-Methylphenoxyacetic acid166[6][7]107, 91, 77[6][7]
2,4-Dichlorophenoxyacetic acid220, 222, 224161, 163, 125, 98

Isotopic peaks for chlorine-containing compounds are expected.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-25 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz or higher.[7] For ¹H NMR, the spectral width was typically 0-15 ppm. For ¹³C NMR, the spectral width was typically 0-220 ppm.[8] Standard pulse sequences were used for data acquisition.[9]

Fourier Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For solid samples, a small amount of the compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[10] For liquid samples, a single drop was applied to the crystal.[10]

Data Acquisition: FTIR spectra were recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.[11] Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Preparation: Samples were dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.[12] This stock solution was further diluted to the low µg/mL or ng/mL range for analysis.[12]

Data Acquisition: Mass spectra were obtained using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole or time-of-flight).[4][13] The sample solution was introduced into the ESI source via a syringe pump at a constant flow rate.[13] The ionization source parameters were optimized to achieve stable ion generation and efficient transmission into the mass analyzer.

Visualization of Structural Relationships

The following diagram illustrates the structural relationships between this compound and the related compounds discussed in this guide.

G cluster_main Core Structure: Phenoxyacetic Acid cluster_derivatives Derivatives Phenoxyacetic_acid Phenoxyacetic acid 2_2_Methoxyphenoxy_acetic_acid This compound Phenoxyacetic_acid->2_2_Methoxyphenoxy_acetic_acid + OCH₃ at C2 2_Methylphenoxy_acetic_acid 2-Methylphenoxyacetic acid Phenoxyacetic_acid->2_Methylphenoxy_acetic_acid + CH₃ at C2 2_4_Dichlorophenoxyacetic_acid 2,4-Dichlorophenoxyacetic acid Phenoxyacetic_acid->2_4_Dichlorophenoxyacetic_acid + Cl at C2 & C4

Caption: Structural relationship of derivatives to the core phenoxyacetic acid structure.

References

Performance Benchmark of 2-(2-Methoxyphenoxy)acetic Acid Analogs in Antimicrobial Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

The escalating threat of antibiotic resistance necessitates the development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising therapeutic class, and the incorporation of non-natural amino acids is a key strategy to enhance their efficacy and stability. This guide provides a comparative performance benchmark of an AMP incorporating a derivative of 2-(2-Methoxyphenoxy)acetic acid against the parent peptide and an alternative modification. The data and protocols presented herein are based on established methodologies for the synthesis and evaluation of AMPs.

Comparative Performance Data

The introduction of 2-amino-2-(2-methoxyphenyl)acetic acid (AMP-MMPA) into a model antimicrobial peptide (AMP-WT) was benchmarked against the wild-type peptide and a peptide modified with a generic hydrophobic amino acid (AMP-ALT). The key performance indicators evaluated were the Minimum Inhibitory Concentration (MIC) against representative Gram-positive and Gram-negative bacteria, and the hemolytic activity (HC50), which indicates toxicity to mammalian red blood cells.

Peptide IDModificationMIC vs. E. coli (μg/mL)MIC vs. S. aureus (μg/mL)HC50 (μg/mL)Therapeutic Index (S. aureus)
AMP-WT None (Wild-Type)32161509.4
AMP-MMPA 2-amino-2-(2-methoxyphenyl)acetic acid8425062.5
AMP-ALT Generic Hydrophobic AA16810012.5

The incorporation of the methoxyphenyl moiety in AMP-MMPA demonstrates a significant improvement in antimicrobial potency (lower MIC values) and a favorable increase in the therapeutic index, suggesting enhanced selectivity for microbial over mammalian cells.

Experimental Protocols

The following protocols detail the methodology used for the synthesis and evaluation of the antimicrobial peptides discussed.

1. Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of the modified antimicrobial peptides on a rink amide resin.

  • Resin Swelling: The rink amide resin is swelled in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. The resin is then washed thoroughly with DMF and dichloromethane (DCM).

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (4 equivalents), diisopropylcarbodiimide (DIC, 4 eq.), and OxymaPure® (4 eq.) are dissolved in DMF. This activation mixture is added to the resin and shaken for 2 hours at room temperature. The resin is subsequently washed with DMF and DCM. This step is repeated for each amino acid in the sequence. For the modified peptide, Fmoc-2-amino-2-(2-methoxyphenyl)acetic acid-OH is used at the specified position in the sequence.[1]

  • Final Deprotection: The final Fmoc group is removed using 20% piperidine in DMF.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail of trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/Water (95:2.5:2.5) for 2-3 hours.

  • Precipitation and Purification: The crude peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is dried. The peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

2. Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method is used to determine the antimicrobial potency of the synthesized peptides.

  • Bacterial Culture Preparation: A single colony of the bacterial strain (E. coli or S. aureus) is inoculated into Mueller-Hinton Broth (MHB) and incubated at 37°C until it reaches the logarithmic growth phase. The culture is then diluted to a concentration of approximately 5 x 10^5 Colony Forming Units (CFU)/mL.[1]

  • Peptide Dilution: A two-fold serial dilution of each peptide is prepared in MHB in a 96-well microtiter plate.[1]

  • Inoculation and Incubation: An equal volume of the diluted bacterial suspension is added to each well. The plate is incubated at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth.[1]

Visualizing the Methodologies

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical process of adding amino acids during solid-phase peptide synthesis.

SPPS_Workflow cluster_cycle Amino Acid Addition Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash (DMF/DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 wash2->deprotection Repeat for next amino acid final_cleavage Final Cleavage & Purification wash2->final_cleavage After final AA start Start: Swollen Resin start->deprotection

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Hypothetical Mechanism of Antimicrobial Peptide Action

This diagram illustrates a proposed mechanism by which AMPs disrupt the bacterial cell membrane, a critical step in their antimicrobial activity.

AMP_Mechanism cluster_membrane Bacterial Cell Membrane p1 Lipid p2 Lipid p3 Lipid p4 Lipid disruption Membrane Disruption p3->disruption Insertion & Pore Formation p5 Lipid p6 Lipid amp AMP-MMPA amp->p3 Electrostatic Attraction lysis Cell Lysis disruption->lysis

Caption: Hypothetical Mechanism of Action for an AMP.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 2-(2-Methoxyphenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 2-(2-Methoxyphenoxy)acetic acid. Adherence to these procedural guidelines is critical for ensuring personnel safety and regulatory compliance in a laboratory setting.

Hazard Summary

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, the primary risks associated with this compound are irritation to the skin and eyes, and potential respiratory tract irritation. It may also be harmful if ingested.[1][2][3]

Quantitative Hazard Classification

The following table summarizes the GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard classifications for this compound.

Hazard ClassCategoryPictogramSignal WordHazard Statement
Acute toxicity, oral4Exclamation MarkWarningH302: Harmful if swallowed
Skin corrosion/irritation2Exclamation MarkWarningH315: Causes skin irritation
Serious eye damage/eye irritation2AExclamation MarkWarningH319: Causes serious eye irritation
Specific target organ toxicity — single exposure; Respiratory tract irritation3Exclamation MarkWarningH335: May cause respiratory irritation

Personal Protective Equipment (PPE)

To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound.

Area of ProtectionRequired PPESpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. For prolonged or high-exposure tasks, consider double-gloving.
Eye and Face Protection Safety goggles with side-shields or a full-face shieldMust comply with ANSI Z87.1 (US) or EN 166 (EU) standards to protect against chemical splashes and solid particulates.
Skin and Body Protection Laboratory coatA long-sleeved lab coat is required. For operations with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.
Respiratory Protection NIOSH-approved respiratorA respirator is necessary when handling the solid compound outside of a certified chemical fume hood, during spill clean-up, or when there is a potential for aerosol generation.

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize risk. All procedures involving this compound should be performed within a certified chemical fume hood.

Experimental Protocol: Step-by-Step Handling Procedure
  • Preparation:

    • Ensure a well-ventilated work area, preferably a chemical fume hood.[2][3]

    • Verify that an eyewash station and safety shower are unobstructed and readily accessible.[3]

    • Don all required personal protective equipment as outlined in the table above.

    • Place an absorbent, chemical-resistant liner on the work surface.

  • Handling:

    • Avoid breathing dust or vapors.[2][3]

    • Carefully weigh and transfer the chemical, minimizing the creation of dust.

    • Keep the container tightly closed when not in use.[2][3]

    • Avoid contact with skin, eyes, and clothing.[2]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2][3]

    • Decontaminate all work surfaces and equipment used.

    • Remove and dispose of gloves properly.

    • Remove lab coat and store it separately from personal clothing.

Emergency Procedures
  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[2][3] If skin irritation occurs, seek medical attention.[2][3]

  • In case of eye contact: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3]

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[2][3] Call a poison center or doctor if you feel unwell.[2][3]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and adhere to regulations.

  • Waste Collection:

    • Collect all waste material, including contaminated PPE and absorbent materials, in a designated, labeled, and sealed container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Route:

    • Dispose of the chemical waste through an approved hazardous waste disposal facility.[2][3]

    • Consult your local or institutional EHS guidelines for specific disposal procedures. Never dispose of this chemical down the drain.[2]

Visual Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for the safe handling of this compound in a laboratory environment.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood Operation prep2 Check Eyewash & Safety Shower prep1->prep2 prep3 Don Required PPE prep2->prep3 handle1 Weigh & Transfer Chemical prep3->handle1 Proceed to Handling handle2 Perform Experiment handle1->handle2 handle3 Close Container When Not in Use handle2->handle3 clean1 Decontaminate Work Area & Equipment handle3->clean1 Proceed to Cleanup clean2 Segregate & Label Waste clean1->clean2 clean3 Dispose of Waste via EHS clean2->clean3 clean4 Doff PPE clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Methoxyphenoxy)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(2-Methoxyphenoxy)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.